Product packaging for Enfuvirtide Acetate(Cat. No.:)

Enfuvirtide Acetate

Katalognummer: B029712
Molekulargewicht: 4492 g/mol
InChI-Schlüssel: PEASPLKKXBYDKL-FXEVSJAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Enfuvirtide Acetate is the salt form of a synthetic 36-amino acid peptide that functions as a potent and specific inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. Its primary mechanism of action involves high-affinity binding to the gp41 subunit of the viral envelope glycoprotein, thereby preventing the conformational changes required for the fusion of the viral and host cell membranes. This activity effectively blocks the initial stage of the HIV-1 replication cycle, making it an invaluable tool for researchers studying viral entry mechanisms, resistance profiles, and the development of novel antiretroviral agents. As a key representative of the fusion inhibitor class, this compound is extensively used in virology, immunology, and drug discovery research to investigate the kinetics of virus-cell fusion, to evaluate the efficacy of combination therapies in vitro, and to elucidate pathways of viral resistance. Supplied as a high-purity, lyophilized solid, this product is rigorously quality-controlled to ensure batch-to-batch consistency for reliable and reproducible experimental results in your research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C204H301N51O64 B029712 Enfuvirtide Acetate

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C204H301N51O64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4492 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Enfuvirtide Acetate on HIV-1 gp41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (brand name Fuzeon), a synthetic 36-amino acid peptide, is the first-in-class fusion inhibitor approved for the treatment of HIV-1 infection.[1][2] It offers a unique mechanism of action by targeting the viral envelope glycoprotein (B1211001) gp41, a critical component of the viral entry machinery.[3] This technical guide provides a comprehensive overview of the molecular interactions between Enfuvirtide Acetate and HIV-1 gp41, detailing its inhibitory effect on viral fusion and entry into host cells. The guide includes a summary of quantitative data on Enfuvirtide's potency, detailed methodologies for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The HIV-1 Fusion Process

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein complex, which is composed of the surface subunit gp120 and the transmembrane subunit gp41.[2] The process begins with the binding of gp120 to the CD4 receptor on the surface of a target T-cell.[2] This initial interaction triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[2]

Coreceptor binding initiates a cascade of dramatic conformational changes in gp41. The N-terminal hydrophobic region of gp41, known as the fusion peptide, is inserted into the host cell membrane. This creates a transient "pre-hairpin" intermediate state where gp41 bridges the viral and cellular membranes.[4] The final step of fusion involves the folding of two heptad repeat regions within gp41, HR1 and HR2, into a thermostable six-helix bundle.[4] This folding process brings the viral and cellular membranes into close proximity, leading to the formation of a fusion pore and the subsequent entry of the viral capsid into the host cell's cytoplasm.

This compound: Mechanism of Action

Enfuvirtide is a biomimetic peptide, designed to mimic the HR2 domain of gp41.[2] Its mechanism of action is to competitively bind to the HR1 domain of gp41 in the pre-hairpin intermediate state.[1] By occupying the binding groove on the HR1 trimer, Enfuvirtide effectively blocks the interaction between the viral HR1 and HR2 domains.[2] This prevents the formation of the critical six-helix bundle, thereby arresting the fusion process and inhibiting viral entry into the host cell.[1][4]

cluster_0 HIV-1 Fusion and Inhibition by Enfuvirtide HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Co-receptor Binding gp41_intermediate gp41 Pre-hairpin Intermediate (HR1 Exposed) Coreceptor->gp41_intermediate 3. gp41 Conformational Change gp41_pre gp41 (Pre-fusion) gp41_fusion Six-Helix Bundle Formation gp41_intermediate->gp41_fusion 4. HR1-HR2 Interaction Enfuvirtide Enfuvirtide (HR2 Mimic) gp41_intermediate->Enfuvirtide Binding Membrane_Fusion Membrane Fusion & Viral Entry gp41_fusion->Membrane_Fusion 5. Fusion Pore Formation Inhibition Inhibition of Six-Helix Bundle Formation Enfuvirtide->Inhibition Inhibition->gp41_fusion Blocks

HIV-1 fusion and Enfuvirtide's inhibitory mechanism.

Quantitative Analysis of Enfuvirtide Activity

The antiviral potency of Enfuvirtide is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro. The binding affinity of Enfuvirtide to its target, the HR1 domain of gp41, is often expressed as the dissociation constant (Kd).

Table 1: In Vitro Activity of Enfuvirtide Against Wild-Type and Resistant HIV-1 Strains
HIV-1 Strain/MutationIC50 (ng/mL)Fold Change in IC50 vs. Wild-TypeReference
Wild-Type (Lab-adapted)1.8 - 4.5-
Wild-Type (Primary Isolates)0.5 - 10.9-
G36D31.89.1
V38A157.545.0
V38M28.08.0
N43D54.015.4
Q41R45.012.9
L45M28.08.0

Note: IC50 values can vary depending on the specific viral isolate, cell line, and assay conditions used.

Table 2: Binding Affinity and Kinetics of Enfuvirtide for the gp41 HR1 Domain
ParameterValueMethodReference
Dissociation Constant (Kd)
Wild-Type gp411.5 - 10 nMSurface Plasmon Resonance (SPR)
V38A mutant120 nMSurface Plasmon Resonance (SPR)
N43D mutant95 nMSurface Plasmon Resonance (SPR)
Association Rate Constant (ka) 1.2 x 10^5 M⁻¹s⁻¹Surface Plasmon Resonance (SPR)
Dissociation Rate Constant (kd) 1.8 x 10⁻⁴ s⁻¹Surface Plasmon Resonance (SPR)

Experimental Protocols

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay quantifies the fusion between cells expressing the HIV-1 envelope glycoproteins (effector cells) and cells expressing CD4 and a coreceptor (target cells). Fusion is typically measured through the activation of a reporter gene, such as luciferase or β-galactosidase.

Methodology:

  • Cell Culture:

    • Effector Cells: HEK293T cells are commonly used. They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Target Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter, are a standard choice. They are maintained in DMEM with 10% FBS and antibiotics.

  • Transfection of Effector Cells:

    • HEK293T cells are seeded in 6-well plates.

    • The following day, cells are co-transfected with an HIV-1 Env expression plasmid (e.g., pSVIII-HXB2) and a plasmid encoding the Tat protein (which transactivates the LTR promoter in the target cells upon fusion) using a suitable transfection reagent (e.g., FuGENE 6).

  • Co-culture and Fusion Inhibition:

    • Target TZM-bl cells are seeded in 96-well plates.

    • After 24 hours, the transfected effector cells are detached and added to the target cells.

    • Enfuvirtide, at various concentrations, is added to the co-culture.

    • The cells are co-incubated for 6-8 hours at 37°C to allow for cell-cell fusion.

  • Quantification of Fusion:

    • After incubation, the cells are lysed.

    • Luciferase activity is measured using a luminometer and a luciferase assay substrate.

    • The percentage of fusion inhibition is calculated relative to control wells without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_1 Cell-Cell Fusion Assay Workflow start Start culture_effector Culture Effector Cells (HEK293T) start->culture_effector culture_target Culture Target Cells (TZM-bl) start->culture_target transfect Transfect with HIV-1 Env and Tat Plasmids culture_effector->transfect co_culture Co-culture Effector and Target Cells with Enfuvirtide transfect->co_culture culture_target->co_culture incubate Incubate (6-8h, 37°C) co_culture->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Calculate IC50 measure->analyze end End analyze->end

Workflow for the HIV-1 Env-mediated cell-cell fusion assay.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a biophysical technique used to assess the secondary structure of peptides and proteins. In the context of Enfuvirtide, it is employed to study the conformational changes that occur upon its binding to the HR1 domain of gp41. Enfuvirtide is largely unstructured in solution but adopts an α-helical conformation upon binding to HR1.

Methodology:

  • Sample Preparation:

    • Synthetic peptides corresponding to Enfuvirtide and the HR1 domain (e.g., N36) are dissolved in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

    • The concentrations of the peptide solutions are accurately determined by UV absorbance at 280 nm if they contain aromatic residues, or by amino acid analysis.

    • For interaction studies, the peptides are mixed at equimolar concentrations.

  • CD Spectrometer Setup:

    • The instrument is purged with nitrogen gas.

    • A quartz cuvette with a path length of 1 mm is used.

    • The temperature is maintained at 25°C.

  • Data Acquisition:

    • A baseline spectrum of the buffer is recorded.

    • CD spectra of Enfuvirtide alone, HR1 alone, and the Enfuvirtide-HR1 mixture are recorded from 190 to 260 nm.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The buffer baseline is subtracted from the sample spectra.

    • The data is converted to mean residue ellipticity [θ].

    • The percentage of α-helical content is estimated from the ellipticity at 222 nm. An increase in the negative signal at 222 nm upon mixing Enfuvirtide and HR1 indicates an increase in α-helicity, confirming their interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of Enfuvirtide to the gp41 HR1 domain.

Methodology:

  • Sensor Chip Preparation:

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

    • Enfuvirtide (analyte) at various concentrations is injected over the surface.

    • The association of Enfuvirtide to the immobilized HR1 is monitored in real-time as a change in resonance units (RU).

    • After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Resistance to Enfuvirtide

The primary mechanism of resistance to Enfuvirtide involves mutations in the HR1 domain of gp41, specifically within a 10-amino acid region (residues 36-45).[5] These mutations reduce the binding affinity of Enfuvirtide to its target, thereby diminishing its inhibitory activity.[5] Common resistance mutations include changes at positions G36, V38, Q40, N42, N43, and L45. The development of resistance often involves the accumulation of multiple mutations.

Conclusion

This compound represents a significant milestone in antiretroviral therapy, offering a unique mechanism of action that targets a critical step in the HIV-1 life cycle. By competitively inhibiting the formation of the gp41 six-helix bundle, Enfuvirtide effectively blocks viral fusion and entry into host cells. Understanding the intricate molecular details of its interaction with gp41, as elucidated through various biophysical and virological assays, is crucial for the development of next-generation fusion inhibitors with improved potency and resistance profiles. This technical guide provides a foundational understanding of Enfuvirtide's mechanism of action for researchers and professionals dedicated to the ongoing fight against HIV/AIDS.

References

Discovery and development of Enfuvirtide as a first-in-class fusion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Enfuvirtide (B549319) (formerly T-20) stands as a landmark in antiretroviral therapy, being the first approved drug in the class of HIV fusion inhibitors.[1][2] Its unique extracellular mechanism of action, which prevents the virus from entering host cells, provided a crucial therapeutic option for patients with multi-drug resistant HIV-1.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical performance of Enfuvirtide, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes.

Introduction: The Dawn of a New Antiretroviral Class

The development of highly active antiretroviral therapy (HAART) significantly altered the prognosis for individuals infected with HIV. However, the emergence of viral strains resistant to existing drug classes necessitated the exploration of novel therapeutic targets.[3] The entry of HIV into host CD4+ T-cells, a critical initial step in the viral lifecycle, presented an attractive, unexploited target.[4]

Enfuvirtide emerged from research initiated at Duke University, which led to the formation of Trimeris.[5] The company commenced the development of the compound, then known as T-20, in 1996.[5] A strategic partnership with Hoffmann-La Roche was established in 1999 to advance the drug through late-stage development and commercialization.[5] This collaboration culminated in the FDA approval of Enfuvirtide (brand name Fuzeon) on March 13, 2003, heralding a new era of antiretroviral treatment.[5]

Enfuvirtide is a 36-amino-acid synthetic peptide designed to mimic a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[6][7] Its development represented a significant achievement in large-scale peptide synthesis and manufacturing.[8][9]

Mechanism of Action: Halting Viral Entry

Enfuvirtide's therapeutic effect is exerted extracellularly, a feature that distinguishes it from many other antiretrovirals.[6] It specifically targets the conformational changes in the HIV-1 gp41 protein that are essential for the fusion of the viral and host cell membranes.[6][9]

The process of HIV-1 entry begins with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host T-cell.[4][8] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4). Co-receptor binding induces a further conformational change, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane. Subsequently, two heptad repeat regions of gp41, HR1 and HR2, interact to form a six-helix bundle, which brings the viral and cellular membranes into close proximity, facilitating fusion and viral entry.[4][8]

Enfuvirtide is a biomimetic peptide that is homologous to a segment of the HR2 region of gp41.[7] It competitively binds to the HR1 region of gp41, preventing the interaction between HR1 and HR2.[7][10] This blockade inhibits the formation of the six-helix bundle, arresting the fusion process and preventing the viral capsid from entering the host cell.[6][8]

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_host Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) Enfuvirtide Enfuvirtide gp41->Enfuvirtide 4. Enfuvirtide binds to HR1 CoReceptor CCR5/CXCR4 Co-Receptor CD4->CoReceptor 2. Co-receptor Binding CoReceptor->gp41 3. gp41 Conformational Change FusionBlocked Membrane Fusion Blocked Enfuvirtide->FusionBlocked 5. Prevents 6-helix bundle formation

Mechanism of Enfuvirtide Action

Pharmacokinetic Profile

Enfuvirtide is administered via subcutaneous injection, as its peptide nature renders it susceptible to degradation in the gastrointestinal tract.[11] Its pharmacokinetic properties have been well-characterized.

ParameterValueReference(s)
Bioavailability ~80-84.3%[6][12]
Time to Peak Concentration (Tmax) 5 - 7 hours[6]
Peak Plasma Concentration (Cmax) 4.59 ± 1.5 µg/mL[6]
Trough Concentration 2.6 - 3.4 µg/mL[6]
Volume of Distribution ~5.5 L[13]
Elimination Half-life ~3.8 hours[12]
Plasma Protein Binding ~92% (primarily to albumin)[13]

Data from a 90 mg subcutaneous injection.

Enfuvirtide does not significantly interact with the cytochrome P450 enzyme system, resulting in a low potential for drug-drug interactions with medications metabolized through this pathway.[6]

Clinical Efficacy: The TORO Studies

The pivotal clinical trials for Enfuvirtide were the T-20 versus Optimized Regimen Only (TORO 1 and TORO 2) studies.[7][10] These were open-label, randomized, multicenter Phase III trials that evaluated the efficacy and safety of Enfuvirtide in treatment-experienced patients with advanced HIV-1 infection and evidence of viral resistance.[14] Patients received either an optimized background (OB) regimen of antiretrovirals alone or in combination with Enfuvirtide (90 mg twice daily).[10]

Virologic and Immunologic Outcomes

The addition of Enfuvirtide to an optimized background regimen resulted in statistically significant improvements in both virologic suppression and immune reconstitution.

Table 1: Key Efficacy Outcomes from the TORO 1 & 2 Trials

OutcomeTimepointEnfuvirtide + OBOB Alonep-valueReference(s)
Mean HIV RNA Change from Baseline (log10 copies/mL) Week 24-1.7 (TORO 1)-1.4 (TORO 2)-0.8 (TORO 1)-0.7 (TORO 2)<0.001[10][15]
Week 48-2.1-1.1<0.0001[1][7]
Week 96-2.1N/AN/A[1][7]
Mean CD4+ T-cell Count Increase from Baseline (cells/mm³) Week 2476 (TORO 1)65 (TORO 2)32 (TORO 1)38 (TORO 2)<0.001[15][16]
Week 489145<0.0001[17]
Week 96166N/AN/A[1][7]
Proportion of Patients with HIV RNA <400 copies/mL Week 2431.7% (TORO 1)28.4% (TORO 2)16.4% (TORO 1)13.6% (TORO 2)<0.001[16]
Week 4830.4%12.0%<0.0001[14]
Week 9626.5%N/AN/A[7]
Proportion of Patients with HIV RNA <50 copies/mL Week 4818.3%7.8%<0.0001[14]
Week 9617.5%N/AN/A[7]

OB: Optimized Background regimen. N/A: Not applicable as patients in the OB alone arm were allowed to switch to the Enfuvirtide arm after week 48.

Resistance to Enfuvirtide

As with other antiretroviral agents, resistance to Enfuvirtide can develop. This is primarily associated with mutations in the HR1 domain of gp41, specifically within the amino acid region 36-45.[7][18] These mutations reduce the binding affinity of Enfuvirtide to its target. While primary resistance to Enfuvirtide is uncommon, acquired resistance can emerge under therapeutic pressure.[5] Genotypic and phenotypic assays are available to detect Enfuvirtide resistance.[4][19]

Experimental Protocols

HIV-1 Antiviral Activity Assay (p24 Antigen-based)

This protocol outlines a standard method to determine the 50% effective concentration (EC50) of Enfuvirtide.

  • Objective: To quantify the concentration of Enfuvirtide required to inhibit 50% of HIV-1 replication in vitro.

  • Materials:

    • Target cells (e.g., MT-2, PM1)

    • HIV-1 viral stock (e.g., NL4-3)

    • Complete cell culture medium (e.g., RPMI with 10% FBS)

    • Enfuvirtide at various concentrations

    • 96-well cell culture plates

    • HIV-1 p24 antigen ELISA kit

    • CO2 incubator (37°C, 5% CO2)

  • Procedure:

    • Cell Plating: Seed target cells into a 96-well plate at a density of 1 x 10^4 cells/well.

    • Compound Addition: Add serial dilutions of Enfuvirtide to the wells. Include a "no drug" control.

    • Infection: Add a predetermined amount of HIV-1 viral stock to each well.

    • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-6 days.

    • Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

    • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of p24 production for each Enfuvirtide concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[20]

Antiviral_Assay_Workflow Start Start PlateCells Plate Target Cells (e.g., MT-2, 1x10^4/well) Start->PlateCells AddEnfuvirtide Add Serial Dilutions of Enfuvirtide PlateCells->AddEnfuvirtide AddVirus Infect with HIV-1 Viral Stock AddEnfuvirtide->AddVirus Incubate Incubate (37°C, 5% CO2, 3-6 days) AddVirus->Incubate CollectSupernatant Collect Cell-Free Supernatant Incubate->CollectSupernatant p24ELISA Quantify p24 Antigen via ELISA CollectSupernatant->p24ELISA DataAnalysis Calculate % Inhibition and EC50 p24ELISA->DataAnalysis End End DataAnalysis->End

Antiviral Activity Assay Workflow
Cell-Cell Fusion Assay

This assay measures the ability of Enfuvirtide to inhibit the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and co-receptors.

  • Objective: To determine the 50% inhibitory concentration (IC50) of Enfuvirtide for cell-cell fusion.

  • Materials:

    • Effector cells (e.g., HEK293T) co-transfected with plasmids expressing HIV-1 Env and a reporter gene (e.g., luciferase under the control of a T7 promoter).

    • Target cells (e.g., HeLa) expressing CD4, a co-receptor (CCR5 or CXCR4), and T7 RNA polymerase.

    • Enfuvirtide at various concentrations.

    • 96-well plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Cell Plating: Plate target cells in a 96-well plate.

    • Compound Addition: Add serial dilutions of Enfuvirtide to the wells.

    • Co-culture: Add effector cells to the wells containing the target cells and Enfuvirtide.

    • Incubation: Incubate the co-culture for 6-8 hours to allow for cell fusion.

    • Reporter Gene Expression: Continue to incubate the cells for 24-48 hours to allow for reporter gene expression in the fused cells.

    • Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

    • Data Analysis: Calculate the percentage of inhibition of the luciferase signal for each Enfuvirtide concentration relative to the "no drug" control. Determine the IC50 value from the dose-response curve.[20]

Analysis of Enfuvirtide Resistance Mutations

This protocol describes the general steps for identifying resistance-associated mutations in the gp41 region of HIV-1 from patient samples.

  • Objective: To identify genetic mutations in the gp41 HR1 domain that confer resistance to Enfuvirtide.

  • Materials:

    • Patient plasma samples.

    • Viral RNA extraction kit.

    • Reverse transcriptase and PCR reagents.

    • Primers specific for the gp41 region of the env gene.

    • DNA sequencing reagents and equipment.

    • Sequence analysis software.

  • Procedure:

    • Viral RNA Extraction: Extract viral RNA from patient plasma samples using a commercial kit.

    • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using reverse transcriptase. Amplify the gp41-coding region of the env gene using PCR with specific primers.

    • DNA Sequencing: Sequence the amplified PCR product.

    • Sequence Analysis: Compare the obtained nucleotide sequence to a wild-type reference sequence to identify mutations in the gp41 HR1 domain, particularly in the region spanning amino acids 36-45.[20]

Resistance_Development_Logic WildType Wild-Type HIV-1 (Susceptible to Enfuvirtide) EnfuvirtidePressure Enfuvirtide Therapeutic Pressure WildType->EnfuvirtidePressure RandomMutation Random Mutations in gp41 HR1 (amino acids 36-45) EnfuvirtidePressure->RandomMutation ReducedBinding Reduced Enfuvirtide Binding Affinity RandomMutation->ReducedBinding ResistantVariant Resistant HIV-1 Variant Selected ReducedBinding->ResistantVariant VirologicFailure Potential for Virologic Failure ResistantVariant->VirologicFailure

Logical Flow of Enfuvirtide Resistance Development

Conclusion

Enfuvirtide's journey from a novel concept to a clinically effective therapy represents a triumph of rational drug design and persistent research. As the first-in-class HIV fusion inhibitor, it not only provided a much-needed treatment option for patients with extensive drug resistance but also validated a new target in the fight against HIV/AIDS. The in-depth understanding of its mechanism of action, pharmacokinetic properties, and clinical efficacy continues to inform the development of next-generation entry inhibitors. This technical guide serves as a comprehensive resource for the scientific community, encapsulating the core knowledge surrounding this pioneering antiretroviral agent.

References

A Technical Guide to the Chemical Synthesis and Purification of Enfuvirtide Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Enfuvirtide (B549319) Acetate (B1210297) for research purposes. Enfuvirtide is a 36-amino acid peptide that acts as an HIV fusion inhibitor, binding to the gp41 subunit of the viral envelope glycoprotein (B1211001) and preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[1][2] Due to its length, the synthesis of Enfuvirtide presents significant challenges, often resulting in low yields and purity when a linear solid-phase approach is employed.[3][4] Consequently, a hybrid strategy combining solid-phase peptide synthesis (SPPS) of fragments with a subsequent solution-phase condensation is the preferred method for obtaining research-grade Enfuvirtide Acetate.[3][5]

Overview of the Synthetic Strategy

The synthesis of Enfuvirtide is most effectively achieved through a convergent hybrid approach. This method involves the individual synthesis of protected peptide fragments on a solid support, followed by their cleavage from the resin and subsequent coupling in a solution phase. This strategy mitigates the low yields and high impurity profiles associated with the full-length solid-phase synthesis of a 36-amino acid peptide.[3][6] The final deprotection and purification steps yield the active Enfuvirtide peptide, which is then converted to its acetate salt.

The overall workflow can be visualized as follows:

Enfuvirtide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Fragment1 Fragment 1 Synthesis (e.g., Ac-AA 1-26) Cleavage1 Cleavage of Fragment 1 from Resin Fragment1->Cleavage1 Fragment2 Fragment 2 Synthesis (e.g., AA 27-36-NH2) Cleavage2 Cleavage of Fragment 2 from Resin Fragment2->Cleavage2 Coupling Fragment Condensation (Coupling of Fragments) Cleavage1->Coupling Cleavage2->Coupling Deprotection Global Side-Chain Deprotection Coupling->Deprotection Crude_Purification Crude Product Precipitation & Isolation Deprotection->Crude_Purification HPLC Preparative RP-HPLC Purification Crude_Purification->HPLC Salt_Formation Acetate Salt Formation & Lyophilization HPLC->Salt_Formation Final_Product Pure this compound Salt_Formation->Final_Product

Caption: Overall workflow for the hybrid synthesis of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Fragments

The synthesis of Enfuvirtide fragments is conducted using standard Fmoc-based solid-phase peptide synthesis.[6] A 2-chlorotrityl chloride (2-CTC) resin is a suitable solid support as it allows for the cleavage of protected peptide fragments under mild acidic conditions.[1]

Protocol for SPPS:

  • Resin Swelling: Swell the 2-CTC resin in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.[5]

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading capacity) in DMF. Add diisopropylethylamine (DIEA) (6 equivalents) and add the solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.

  • Capping: After loading, cap any unreacted sites on the resin using a solution of methanol (B129727) and DIEA in DCM.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 equivalents), and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid and add the solution to the resin. Agitate for 2-4 hours.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the fragment sequence.

  • N-terminal Acetylation (for the N-terminal fragment): Prior to cleavage, acetylate the N-terminus of the final amino acid in the N-terminal fragment using acetic anhydride (B1165640) in the presence of a base like pyridine.[5]

Cleavage of Protected Fragments from Resin

The protected peptide fragments are cleaved from the 2-CTC resin under mild acidic conditions to preserve the acid-labile side-chain protecting groups.

Protocol for Cleavage:

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM. Agitate for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved protected peptide fragment.

  • Neutralize the filtrate with DIEA.

  • Precipitate the protected peptide fragment by adding an anti-solvent such as isopropyl ether (IPE) or diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Solution-Phase Fragment Condensation

The protected peptide fragments are coupled in solution to form the full-length protected Enfuvirtide.

Protocol for Solution-Phase Coupling:

  • Dissolve the protected C-terminal fragment (e.g., H-AA(27-36)-NH2) and the protected N-terminal fragment (e.g., Ac-AA(1-26)-OH) in a minimal amount of DMF.

  • Add a coupling agent mixture, such as HBTU/HOBt/DIEA, to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by analytical HPLC.

  • Upon completion, precipitate the protected full-length peptide by adding water or an ether solvent.

  • Collect the precipitate by filtration and dry under vacuum.

Global Deprotection

All side-chain protecting groups are removed in a single step using a strong acid cleavage cocktail.

Protocol for Global Deprotection:

  • Prepare a cleavage cocktail consisting of TFA, water, and scavengers. A common mixture is TFA/dithiothreitol (DTT)/Water (94:5.2:0.8).[3] Other scavengers like thioanisole (B89551) and ethanedithiol can also be used.[3]

  • Dissolve the protected full-length peptide in a minimal amount of DCM and cool to approximately 10°C.

  • Add the pre-cooled cleavage cocktail to the peptide solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Precipitate the crude Enfuvirtide by adding cold IPE.

  • Filter the precipitate, wash with IPE, and dry under vacuum. This yields the crude peptide with a typical purity of around 70%.[3]

Purification by Preparative RP-HPLC

The crude Enfuvirtide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Preparative RP-HPLC:

  • Column: A C18 stationary phase is commonly used for peptide purification.

  • Mobile Phase:

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized based on the analytical separation.

  • Detection: Monitor the elution at a wavelength of 220-280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak of Enfuvirtide.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to identify those with the desired purity (>98%).

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Enfuvirtide as a TFA salt.

Conversion to Acetate Salt and Final Product

The purified Enfuvirtide TFA salt is converted to the acetate salt.

Protocol for Salt Conversion:

  • Dissolve the lyophilized peptide in water.

  • Perform buffer exchange into an acetic acid solution using a suitable method like size-exclusion chromatography or repeated lyophilization from an acetic acid solution.

  • Lyophilize the final solution to obtain this compound as a white to off-white powder.

Quantitative Data Summary

The following tables summarize typical yields and purities at various stages of the synthesis and purification process.

Table 1: Synthesis and Purification Yields

StepStarting MaterialProductTypical Yield (%)Reference(s)
Fragment SynthesisAmino Acids & ResinProtected Peptide Fragment>85[4]
Solution-Phase CouplingProtected FragmentsProtected Full-Length Peptide~80-90[3]
Global Deprotection & PrecipitationProtected Full-Length PeptideCrude Enfuvirtide~85[3]
Preparative RP-HPLCCrude EnfuvirtidePurified Enfuvirtide TFA Salt30-40[3]

Table 2: Purity Profile at Key Stages

StageProductTypical HPLC Purity (%)Reference(s)
After Fragment CleavageProtected Peptide Fragment>83[3]
After Deprotection & PrecipitationCrude Enfuvirtide~70[3]
After Preparative RP-HPLCPurified this compound>98[3]

Mechanism of Action: HIV-1 Fusion Inhibition

Enfuvirtide's mechanism of action involves the inhibition of the fusion between the HIV-1 envelope and the host cell membrane. This process is mediated by the viral glycoprotein gp41. The diagram below illustrates this pathway and Enfuvirtide's point of intervention.

HIV_Fusion_Inhibition cluster_HIV HIV-1 Virion cluster_Host Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2 domains) CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding Conf_Change1 gp120 Conformational Change CCR5->Conf_Change1 Conf_Change2 gp41 Conformational Change (Pre-hairpin intermediate) Conf_Change1->Conf_Change2 Fusion_Peptide Fusion Peptide Insertion into Host Membrane Conf_Change2->Fusion_Peptide Hairpin Six-Helix Bundle Formation (HR1 and HR2 interaction) Fusion_Peptide->Hairpin Membrane_Fusion Membrane Fusion & Viral Entry Hairpin->Membrane_Fusion Enfuvirtide Enfuvirtide Enfuvirtide->Hairpin Inhibition Inhibition

Caption: HIV-1 entry and the inhibitory mechanism of Enfuvirtide.

This guide provides a foundational understanding of the synthesis and purification of this compound for research applications. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and available instrumentation. Adherence to good laboratory practices and safety precautions is essential when handling the reagents and solvents described.

References

An In-depth Technical Guide on Enfuvirtide's Role in Preventing the Six-Helix Bundle Formation in HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Enfuvirtide (B549319), the first-in-class HIV fusion inhibitor, disrupts the formation of the six-helix bundle of the HIV-1 gp41 protein, a critical step in the viral entry process. This document details the structural and molecular interactions, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and illustrates the underlying pathways through detailed diagrams.

Introduction: The HIV-1 Fusion Machinery

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex process orchestrated by the viral envelope glycoprotein (B1211001) (Env), a trimer of non-covalently associated gp120 and gp41 heterodimers.[1][2] The process is initiated by the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells.[2][3] This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2][3]

Coreceptor binding induces a cascade of dramatic conformational rearrangements in the transmembrane subunit, gp41, unleashing its fusogenic potential.[1][4] A key event in this process is the insertion of the hydrophobic fusion peptide of gp41 into the host cell membrane, leading to a transient "pre-hairpin" intermediate state.[1][4] In this conformation, the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of the gp41 ectodomain are exposed.[5] The subsequent collapse of the CHR onto the trimeric NHR coiled-coil forms a highly stable six-helix bundle (6HB).[6][7] This action brings the viral and cellular membranes into close apposition, driving membrane fusion and the release of the viral capsid into the host cell cytoplasm.[6][8]

Enfuvirtide: Mechanism of Action

Enfuvirtide (also known as T-20) is a 36-amino-acid synthetic peptide that is a potent inhibitor of HIV-1 fusion.[6][9] It is a biomimetic peptide, designed to mimic the CHR region of gp41.[10][11] Its mechanism of action is to competitively bind to the NHR of gp41 in the pre-hairpin intermediate state.[12][13] By occupying the binding grooves on the NHR trimer, Enfuvirtide effectively blocks the interaction between the viral CHR and NHR.[6][14] This steric hindrance prevents the formation of the critical six-helix bundle.[9][14] Consequently, the fusion of the viral and host cell membranes is aborted, and viral entry is inhibited.[12]

The following diagram illustrates the HIV-1 entry process and the inhibitory action of Enfuvirtide.

HIV_Fusion_Inhibition cluster_prefusion 1. Pre-fusion State cluster_attachment 2. Receptor Binding & Conformational Change cluster_fusion 3. Membrane Fusion cluster_inhibition 4. Inhibition by Enfuvirtide HIV_virion HIV Virion (gp120/gp41) CD4_binding gp120 binds to CD4 HIV_virion->CD4_binding Host_cell Host Cell (CD4, CCR5/CXCR4) Coreceptor_binding gp120 binds to coreceptor (CCR5/CXCR4) CD4_binding->Coreceptor_binding gp41_exposure gp41 conformational change (Pre-hairpin intermediate) Coreceptor_binding->gp41_exposure Six_helix_bundle Six-Helix Bundle Formation gp41_exposure->Six_helix_bundle Inhibition Enfuvirtide binds to NHR gp41_exposure->Inhibition Membrane_fusion Membrane Fusion & Viral Entry Six_helix_bundle->Membrane_fusion Blocked_fusion Six-Helix Bundle Formation Blocked Enfuvirtide Enfuvirtide Enfuvirtide->Inhibition Inhibition->Blocked_fusion

Fig. 1: HIV-1 entry and Enfuvirtide's mechanism of action.

Quantitative Analysis of Enfuvirtide Activity

The inhibitory potency of Enfuvirtide and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral activity. The following tables summarize key quantitative data for Enfuvirtide and related peptides.

Table 1: In Vitro Anti-HIV-1 Activity of Enfuvirtide

HIV-1 Strain / VariantTypeIC50 (nM)Reference
HIV-1 IIIBLaboratory-adapted (X4)1.7[15]
HIV-1 BalLaboratory-adapted (R5)3.2[15]
Primary Isolate 92HT593Subtype B0.34[15]

Table 2: Impact of Resistance Mutations on Enfuvirtide IC50

Mutation in gp41 HR1Fold Increase in IC50Reference
G36D3.5 - 30[16]
V38M3.5 - 30[16]
G36D/V38M (double mutant)30 - 360[16]
N43D5 - 50[17]

Table 3: Synergistic Activity of Enfuvirtide with Sifuvirtide

HIV-1 StrainEnfuvirtide IC50 (nM) - AloneEnfuvirtide IC50 (nM) - In MixturePotency IncreaseSifuvirtide IC50 (nM) - AloneSifuvirtide IC50 (nM) - In MixturePotency IncreaseReference
Bal (R5)3.180.66382%2.700.66309%[18]
IIIB (X4)15.634.65236%7.902.32241%[18]
NL4-3V38A (Enfuvirtide-resistant)313.0436.19765%1.580.45249%[18]
NL4-3V38A/N42D (Enfuvirtide-resistant)2,645.98170.251,454%40.502.131,801%[18]

Experimental Protocols

The study of Enfuvirtide's mechanism of action and the dynamics of six-helix bundle formation relies on a variety of biophysical and virological assays. Detailed methodologies for key experiments are provided below.

This assay measures the ability of an inhibitor to block HIV-1 Env-mediated fusion between two cell populations.

Principle: One cell line expresses the HIV-1 Env glycoprotein (e.g., CHO-Env cells), and another expresses the CD4 receptor and a coreceptor (e.g., MT-2 cells).[19] When co-cultured, these cells will fuse, a process that can be quantified. Enfuvirtide's inhibitory effect is measured by a reduction in cell-cell fusion.

Detailed Methodology:

  • Cell Preparation:

    • Culture CHO-Env cells and MT-2 cells under standard conditions.

    • Label one cell population with a fluorescent dye (e.g., Calcein-AM) for identification.

  • Co-culture and Inhibition:

    • Pre-incubate the Env-expressing cells with serial dilutions of Enfuvirtide for a specified time (e.g., 30 minutes) at 37°C.

    • Add the CD4-expressing target cells to the wells.

    • Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for fusion.

  • Quantification of Fusion:

    • Fusion events can be quantified by microscopy, counting syncytia (large, multinucleated cells resulting from fusion).

    • Alternatively, fusion can be quantified using a reporter gene assay, where fusion leads to the activation of a reporter gene (e.g., luciferase or β-galactosidase) in the target cells.

    • For flow cytometry-based quantification, fusion can be measured by the transfer of a cytoplasmic dye between the cell populations.[19]

  • Data Analysis:

    • Calculate the percentage of fusion inhibition at each Enfuvirtide concentration relative to a no-drug control.

    • Determine the IC50 value by fitting the dose-response curve to a suitable model.

Cell_Fusion_Assay cluster_setup 1. Assay Setup cluster_procedure 2. Experimental Procedure cluster_analysis 3. Data Analysis CHO_Env CHO-Env Cells (Expressing HIV-1 Env) Pre_incubation Pre-incubate CHO-Env cells with Enfuvirtide CHO_Env->Pre_incubation MT2_cells MT-2 Cells (Expressing CD4/Coreceptor) Co_culture Co-culture CHO-Env and MT-2 cells MT2_cells->Co_culture Enfuvirtide_prep Serial Dilutions of Enfuvirtide Enfuvirtide_prep->Pre_incubation Pre_incubation->Co_culture Fusion Cell-Cell Fusion (Syncytia Formation) Co_culture->Fusion Quantification Quantify Fusion (e.g., Microscopy, Flow Cytometry) Fusion->Quantification IC50_calc Calculate IC50 Quantification->IC50_calc

Fig. 2: Workflow for a cell-cell fusion assay.

CD spectroscopy is a powerful technique to study the secondary structure of peptides and proteins in solution, particularly their α-helical content.

Principle: This method is used to assess the formation of the α-helical six-helix bundle and its disruption by Enfuvirtide.[8] The interaction between NHR and CHR peptides leads to a significant increase in α-helicity, which can be monitored by CD spectroscopy. Enfuvirtide, by binding to the NHR, prevents this increase.

Detailed Methodology:

  • Peptide Preparation:

    • Synthesize or obtain purified peptides corresponding to the NHR (e.g., N36) and CHR (e.g., C34) of gp41, as well as Enfuvirtide.

    • Dissolve the peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

  • CD Spectra Acquisition:

    • Record the CD spectrum of the NHR peptide alone, the CHR peptide alone, and Enfuvirtide alone.

    • Mix the NHR and CHR peptides in equimolar concentrations and record the CD spectrum to observe the formation of the six-helix bundle, characterized by a strong α-helical signal (negative bands at ~208 and ~222 nm).

    • Pre-incubate the NHR peptide with Enfuvirtide, and then add the CHR peptide. Record the CD spectrum to assess the inhibitory effect of Enfuvirtide on six-helix bundle formation.

  • Thermal Denaturation:

    • Perform thermal melts by monitoring the CD signal at 222 nm as a function of temperature to determine the thermal stability (Tm) of the six-helix bundle in the presence and absence of Enfuvirtide. A decrease in Tm indicates destabilization of the complex.[17]

  • Data Analysis:

    • Analyze the CD spectra to calculate the percentage of α-helical content for each sample.

    • Compare the α-helicity of the NHR/CHR mixture with and without Enfuvirtide to quantify the inhibition of six-helix bundle formation.

This technique provides high-resolution, three-dimensional structural information about the interaction between Enfuvirtide and its target on gp41.

Principle: By crystallizing the complex of Enfuvirtide (or a similar peptide) with the NHR of gp41 and analyzing the X-ray diffraction pattern, the precise atomic-level interactions can be determined.

Detailed Methodology:

  • Protein Expression and Purification:

    • Express and purify the NHR peptide (e.g., N36) and the inhibitor peptide (e.g., Sifuvirtide, a more potent derivative of Enfuvirtide).[15]

  • Crystallization:

    • Mix the NHR and inhibitor peptides in a stoichiometric ratio.

    • Screen for crystallization conditions using various precipitants, buffers, and temperatures.

    • Optimize the lead conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[15]

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known gp41 core structure as a search model.[15]

    • Refine the atomic model against the experimental data.

  • Structural Analysis:

    • Analyze the final structure to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between Enfuvirtide and the NHR.

This assay allows for the real-time monitoring of HIV-1 virion fusion with target cells.

Principle: The assay utilizes the incorporation of a β-lactamase-Vpr (BlaM-Vpr) fusion protein into HIV-1 virions.[20][21] Target cells are loaded with a FRET-based substrate (CCF2-AM) that contains two fluorophores, a coumarin (B35378) and a fluorescein. In its intact state, excitation of the coumarin results in FRET to the fluorescein, which then emits green light. Upon viral fusion, the BlaM-Vpr is released into the cytoplasm of the target cell and cleaves the CCF2-AM substrate. This cleavage disrupts FRET, and excitation of the coumarin now results in blue fluorescence.[20]

Detailed Methodology:

  • Preparation of BlaM-Vpr Containing Virions:

    • Co-transfect producer cells (e.g., HEK293T) with an HIV-1 proviral plasmid and a plasmid encoding the BlaM-Vpr fusion protein.

    • Harvest the virus-containing supernatant and quantify the virus (e.g., by p24 ELISA).

  • Target Cell Loading:

    • Load target cells (e.g., TZM-bl cells or primary CD4+ T cells) with the CCF2-AM substrate according to the manufacturer's instructions.

  • Fusion Assay:

    • Incubate the loaded target cells with the BlaM-Vpr containing virions in the presence of serial dilutions of Enfuvirtide.

    • Allow fusion to proceed for a set time (e.g., 2 hours) at 37°C.

  • Detection and Quantification:

    • Measure the change in fluorescence emission from green (520 nm) to blue (447 nm) using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[20]

  • Data Analysis:

    • Calculate the percentage of fusion inhibition based on the ratio of blue to green fluorescence at different Enfuvirtide concentrations.

    • Determine the IC50 value from the dose-response curve.

FRET_Assay cluster_prep 1. Preparation cluster_experiment 2. Fusion Experiment cluster_detection 3. Detection and Analysis Virion_prep Produce HIV-1 Virions containing BlaM-Vpr Incubation Incubate Virions and Cells with/without Enfuvirtide Virion_prep->Incubation Cell_loading Load Target Cells with CCF2-AM (FRET substrate) Cell_loading->Incubation Fusion_event Viral Fusion and BlaM-Vpr Release Incubation->Fusion_event Substrate_cleavage BlaM Cleaves CCF2-AM Fusion_event->Substrate_cleavage FRET_disruption FRET Disruption (Green to Blue Shift) Substrate_cleavage->FRET_disruption Quantification_fret Quantify Fluorescence (Flow Cytometry/Microscopy) FRET_disruption->Quantification_fret IC50_calc_fret Calculate IC50 Quantification_fret->IC50_calc_fret

Fig. 3: Workflow for a FRET-based virion fusion assay.

Conclusion

Enfuvirtide's mechanism of action provides a clear example of rational drug design, targeting a specific and transient conformational intermediate in the HIV-1 entry process. By competitively inhibiting the formation of the six-helix bundle, Enfuvirtide effectively prevents viral fusion and infection. The experimental methodologies detailed in this guide are crucial for the continued study of HIV-1 fusion, the development of next-generation fusion inhibitors, and the understanding of resistance mechanisms. The quantitative data underscores the potency of this therapeutic approach and highlights the challenges posed by viral resistance. Further research in this area will continue to be vital in the ongoing effort to combat HIV/AIDS.

References

An In-Depth Exploration of Enfuvirtide Binding Kinetics to the HR1 Domain of HIV-1 gp41

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enfuvirtide (brand name Fuzeon), a 36-amino acid synthetic peptide, was the first-in-class HIV fusion inhibitor approved for clinical use. Its mechanism of action relies on competitively binding to the first heptad repeat (HR1) domain of the HIV-1 envelope glycoprotein (B1211001) gp41.[1][2] This binding event disrupts the conformational changes necessary for the fusion of the viral and host cell membranes, thereby preventing viral entry.[1][2] This technical guide provides a comprehensive overview of the binding kinetics of Enfuvirtide to the HR1 domain, including quantitative binding data, detailed experimental protocols for assessing these interactions, and the impact of resistance mutations on binding affinity.

Mechanism of Action: Interrupting the Fusion Cascade

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoproteins gp120 and gp41. The process begins with the binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the target cell. This interaction triggers a series of conformational changes in gp41, leading to the exposure of the hydrophobic fusion peptide, which inserts into the host cell membrane. Subsequently, the HR1 and second heptad repeat (HR2) domains of gp41 associate to form a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.

Enfuvirtide, which mimics the HR2 domain, acts by binding to the HR1 domain in its transient, pre-hairpin intermediate state.[3] This binding competitively inhibits the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and halting the fusion process.[1][3]

SPR_Workflow Surface Plasmon Resonance (SPR) Experimental Workflow cluster_setup 1. Surface Preparation cluster_binding 2. Binding Analysis cluster_analysis 3. Data Analysis Immobilize Immobilize HR1 Peptide (Ligand) on Sensor Chip Deactivate Deactivate Excess Active Groups Immobilize->Deactivate Activate Activate Chip Surface (e.g., NHS/EDC) Activate->Immobilize InjectAnalyte Inject Enfuvirtide (Analyte) at Various Concentrations Deactivate->InjectAnalyte Association Measure Association (k_on) InjectAnalyte->Association Dissociation Inject Buffer and Measure Dissociation (k_off) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram FitData Fit Data to Binding Model Sensorgram->FitData Calculate Calculate k_on, k_off, and K_D FitData->Calculate ITC_Workflow Isothermal Titration Calorimetry (ITC) Experimental Workflow cluster_preparation 1. Sample Preparation cluster_titration 2. Titration cluster_data_analysis 3. Data Analysis PrepareHR1 Prepare HR1 Peptide Solution in Calorimeter Cell Inject Inject Aliquots of Enfuvirtide into HR1 Solution PrepareHR1->Inject PrepareEnfuvirtide Prepare Enfuvirtide Solution in Syringe PrepareEnfuvirtide->Inject MeasureHeat Measure Heat Change After Each Injection BindingIsotherm Generate Binding Isotherm MeasureHeat->BindingIsotherm FitModel Fit Data to a Binding Model BindingIsotherm->FitModel DetermineParameters Determine K_D, n, ΔH, and ΔS FitModel->DetermineParameters

References

Enfuvirtide: A Technical Guide to its Primary Amino Acid Sequence and Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (sold under the brand name Fuzeon) is a synthetic 36-amino acid peptide that functions as an HIV fusion inhibitor.[1] It represents a significant class of antiretroviral drugs used in combination therapy for the treatment of HIV-1 infection.[1] This technical guide provides a detailed overview of the primary amino acid sequence of Enfuvirtide and its crucial post-translational modifications. It also outlines the standard experimental methodologies employed for the determination of its chemical structure, aimed at providing researchers and drug development professionals with a comprehensive understanding of this therapeutic peptide.

Primary Amino acid Sequence and Post-Translational Modifications

Enfuvirtide's primary structure is a linear chain of 36 amino acids. The sequence is as follows:

Ac-Tyr-Thr-Ser-Leu-Ile-His-Ser-Leu-Ile-Glu-Glu-Ser-Gln-Asn-Gln-Gln-Glu-Lys-Asn-Glu-Gln-Glu-Leu-Leu-Glu-Leu-Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH2 [2][3][4]

Two key post-translational modifications are integral to the structure and function of Enfuvirtide:

  • N-Terminal Acetylation: The N-terminus of the peptide is acetylated.[4] This modification involves the addition of an acetyl group to the alpha-amino group of the first amino acid, Tyrosine.

  • C-Terminal Amidation: The C-terminus of the peptide is amidated.[4] This modification replaces the carboxyl group of the final amino acid, Phenylalanine, with an amide group.

These modifications are critical for the drug's stability and biological activity.

Quantitative Data Summary
ParameterValueReference
Number of Amino Acids 36[1][2]
Molecular Formula C204H301N51O64[2][4]
Molecular Weight 4492.1 g/mol [3]
N-Terminal Modification Acetylation[4]
C-Terminal Modification Amidation[4]

Experimental Protocols

The determination of the primary amino acid sequence and post-translational modifications of a synthetic peptide like Enfuvirtide involves a combination of established analytical techniques.

Determination of Primary Amino Acid Sequence

Two primary methods are widely used for peptide sequencing: Edman degradation and mass spectrometry.

2.1.1. Edman Degradation

Edman degradation is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[4][5]

  • Protocol:

    • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to derivatize the N-terminal amino acid.[1][2]

    • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous acid (e.g., trifluoroacetic acid).[2]

    • Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.[1]

    • Identification: The PTH-amino acid is identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to known standards.[4]

    • Repetition: The cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acids.[1]

2.1.2. Mass Spectrometry-Based Sequencing

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules and is widely used for peptide sequencing.[3][5]

  • Protocol:

    • Sample Preparation: The peptide sample is purified and may be subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments, although for a synthetic peptide of 36 amino acids, direct analysis is common.[6]

    • Ionization: The peptide molecules are ionized using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3]

    • MS Analysis (MS1): The ionized peptides are introduced into a mass spectrometer to determine their precise molecular weights.

    • Tandem MS (MS/MS) Analysis: Peptides of interest are selected and fragmented within the mass spectrometer (e.g., through collision-induced dissociation). The resulting fragment ions are then analyzed to determine their mass-to-charge ratios.[7]

    • Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. Bioinformatic tools are used to assemble the sequence information.[8]

Identification of Post-Translational Modifications

2.2.1. N-Terminal Acetylation

The presence of an N-terminal acetyl group can be determined using mass spectrometry.

  • Protocol:

    • Mass Shift Analysis: The mass of the intact peptide is measured by MS. An N-terminal acetyl group adds 42.0106 Da to the mass of the peptide. A comparison of the observed mass with the theoretical mass of the unmodified peptide can indicate the presence of this modification.

    • Tandem MS Analysis: During MS/MS fragmentation, the fragment ions containing the N-terminus will show a corresponding mass shift, confirming the location of the modification.

    • Enrichment Strategies: For complex samples, methods exist to enrich for N-terminally acetylated peptides, such as using specific antibodies or chemical derivatization techniques followed by chromatographic separation.[9][10]

2.2.2. C-Terminal Amidation

The C-terminal amide can also be identified by mass spectrometry.

  • Protocol:

    • Mass Shift Analysis: A C-terminal amide results in a mass decrease of 0.9840 Da compared to the free carboxylic acid. This subtle mass difference can be detected by high-resolution mass spectrometry.

    • Chemical Derivatization: A common method involves the chemical conversion of the free C-terminal carboxyl group into a methylamide.[11] This results in a mass increase of 13 Da, which is more easily detectable by MS and distinguishes it from a naturally amidated C-terminus.[11]

    • Enzymatic Methods: Specific enzymes can be used to release the C-terminal amino acid amide, which can then be identified by chromatography.[12]

Visualizations

Enfuvirtide_Structure cluster_N_terminus N-Terminus cluster_peptide_chain Amino Acid Sequence cluster_C_terminus C-Terminus N_acetyl Ac Tyr1 Tyr N_acetyl->Tyr1 Thr2 Thr Tyr1->Thr2 Ser3 Ser Thr2->Ser3 Leu4 Leu Ser3->Leu4 Ile5 Ile Leu4->Ile5 His6 His Ile5->His6 Ser7 Ser His6->Ser7 Leu8 Leu Ser7->Leu8 Ile9 Ile Leu8->Ile9 Glu10 Glu Ile9->Glu10 Glu11 Glu Glu10->Glu11 Ser12 Ser Glu11->Ser12 Gln13 Gln Ser12->Gln13 Asn14 Asn Gln13->Asn14 Gln15 Gln Asn14->Gln15 Gln16 Gln Gln15->Gln16 Glu17 Glu Gln16->Glu17 Lys18 Lys Glu17->Lys18 Asn19 Asn Lys18->Asn19 Glu20 Glu Asn19->Glu20 Gln21 Gln Glu20->Gln21 Glu22 Glu Gln21->Glu22 Leu23 Leu Glu22->Leu23 Leu24 Leu Leu23->Leu24 Glu25 Glu Leu24->Glu25 Leu26 Leu Glu25->Leu26 Asp27 Asp Leu26->Asp27 Lys28 Lys Asp27->Lys28 Trp29 Trp Lys28->Trp29 Ala30 Ala Trp29->Ala30 Ser31 Ser Ala30->Ser31 Leu32 Leu Ser31->Leu32 Trp33 Trp Leu32->Trp33 Asn34 Asn Trp33->Asn34 Trp35 Trp Asn34->Trp35 Phe36 Phe Trp35->Phe36 C_amide NH2 Phe36->C_amide

Caption: Enfuvirtide structure with modifications.

Experimental_Workflow cluster_Sequencing Primary Sequence Determination cluster_PTM Post-Translational Modification Analysis Edman Degradation Edman Degradation Amino Acid Sequence Amino Acid Sequence Edman Degradation->Amino Acid Sequence Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS)->Amino Acid Sequence N-Terminal Acetylation (MS) N-Terminal Acetylation (MS) PTM Identification PTM Identification N-Terminal Acetylation (MS)->PTM Identification C-Terminal Amidation (MS) C-Terminal Amidation (MS) C-Terminal Amidation (MS)->PTM Identification Enfuvirtide Sample Enfuvirtide Sample Enfuvirtide Sample->Edman Degradation Chemical Sequencing Enfuvirtide Sample->Mass Spectrometry (MS/MS) Mass-Based Sequencing Enfuvirtide Sample->N-Terminal Acetylation (MS) Enfuvirtide Sample->C-Terminal Amidation (MS)

Caption: Experimental workflow for Enfuvirtide analysis.

References

Understanding the Molecular Dance: A Technical Guide to Enfuvirtide's Interaction with HIV-1 Envelope Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular interactions between the HIV-1 fusion inhibitor, Enfuvirtide, and the viral envelope glycoprotein (B1211001), gp41. Enfuvirtide, a synthetic peptide, represents a significant class of antiretroviral drugs that target the critical process of viral entry into host cells. By elucidating its mechanism of action, binding kinetics, and the molecular basis of resistance, we can better inform the development of next-generation fusion inhibitors.

The HIV-1 Fusion Cascade: A Target for Intervention

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a meticulously orchestrated process mediated by its envelope glycoprotein complex, a trimer of gp120 and gp41 heterodimers. The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells, primarily T-helper cells.[1] This initial interaction triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1]

Coreceptor binding instigates a dramatic structural rearrangement in the transmembrane subunit, gp41. This rearrangement exposes a hydrophobic fusion peptide at the N-terminus of gp41, which then inserts into the host cell membrane.[2] Subsequently, two heptad repeat regions within gp41, HR1 and HR2, interact to form a stable six-helix bundle structure.[3] This zippering action pulls the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the host cell's cytoplasm.[4]

Enfuvirtide's Mechanism of Action: A Competitive Blockade

Enfuvirtide (also known as T-20) is a 36-amino-acid synthetic peptide that structurally mimics the HR2 domain of gp41.[5][6] Its mechanism of action is to competitively bind to the HR1 domain of gp41 in its transient, pre-fusion intermediate state.[1][7] This binding occurs after gp120 has engaged with CD4 and the coreceptor, but before the formation of the six-helix bundle. By occupying the binding grooves on the HR1 trimer, Enfuvirtide effectively prevents the endogenous HR2 domain from folding back, thereby arresting the fusion process and blocking viral entry.

cluster_0 HIV-1 Fusion Process cluster_1 Enfuvirtide Inhibition gp120_CD4 1. gp120 binds to CD4 gp120_CoR 2. gp120 binds to Co-receptor (CCR5/CXCR4) gp120_CD4->gp120_CoR gp41_expose 3. gp41 conformational change, exposes HR1 gp120_CoR->gp41_expose HR1_HR2_bind 4. HR1 and HR2 interact gp41_expose->HR1_HR2_bind Enfuvirtide_bind Enfuvirtide binds to HR1 gp41_expose->Enfuvirtide_bind six_helix 5. Six-helix bundle formation HR1_HR2_bind->six_helix fusion 6. Membrane Fusion six_helix->fusion Enfuvirtide Enfuvirtide (HR2 mimic) Enfuvirtide->Enfuvirtide_bind block Six-helix bundle formation blocked Enfuvirtide_bind->block start Start plate_target Plate Target Cells (TZM-bl) start->plate_target incubate_24h Incubate 24h plate_target->incubate_24h add_enfuvirtide Add Enfuvirtide dilutions incubate_24h->add_enfuvirtide add_effector Add Effector Cells (HeLa-Env/Tat) add_enfuvirtide->add_effector incubate_fusion Incubate 1h for fusion add_effector->incubate_fusion stop_fusion Stop fusion reaction incubate_fusion->stop_fusion incubate_reporter Incubate for reporter expression stop_fusion->incubate_reporter measure_reporter Measure reporter activity incubate_reporter->measure_reporter analyze Analyze data and determine IC50 measure_reporter->analyze end End analyze->end cluster_0 Unbound State cluster_1 Bound State Fluorescent Enfuvirtide Fluorescent Enfuvirtide Rapid Tumbling Rapid Tumbling Fluorescent Enfuvirtide->Rapid Tumbling Complex Fluorescent Enfuvirtide + gp41 HR1 Low Polarization Low Polarization Rapid Tumbling->Low Polarization gp41 HR1 Fragment gp41 HR1 Fragment gp41 HR1 Fragment->Complex Slow Tumbling Slow Tumbling Complex->Slow Tumbling High Polarization High Polarization Slow Tumbling->High Polarization

References

Biosynthesis of Enfuvirtide Using Recombinant E. coli Expression Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (T-20), a 36-amino acid peptide, is a potent HIV fusion inhibitor and a critical component in antiretroviral therapy.[1][2] Traditionally produced by chemical synthesis, this method is often complex and expensive, limiting its accessibility.[1][3] This technical guide explores the biosynthesis of Enfuvirtide using recombinant Escherichia coli (E. coli) expression systems as a cost-effective and scalable alternative. This document provides an in-depth overview of the core methodologies, from vector construction and expression to purification and analysis, supported by quantitative data and detailed experimental protocols.

Introduction to Recombinant Enfuvirtide Production

The production of therapeutic peptides like Enfuvirtide in microbial systems such as E. coli offers several advantages, including rapid growth, well-established genetic tools, and low production costs.[4][5][6] However, the small size and potential toxicity of peptides to the host cell necessitate strategies like fusion protein expression to ensure stability and high yields.[7] This guide focuses on strategies employing fusion tags to facilitate the high-level expression and subsequent purification of Enfuvirtide in E. coli.

Enfuvirtide functions by binding to the gp41 subunit of the HIV envelope glycoprotein, preventing the conformational changes required for the fusion of the viral and cellular membranes.[1][8] This mechanism of action, occurring extracellularly, distinguishes it from many other antiretroviral drugs.[1]

Expression Strategies in E. coli

The successful recombinant production of Enfuvirtide in E. coli hinges on the use of an appropriate expression vector and a fusion partner that can protect the peptide from intracellular degradation and facilitate purification. Two prominent strategies are detailed below.

Growth Hormone (GH) Fusion Tag

One effective approach involves fusing Enfuvirtide to a 7 kDa N-terminal Growth Hormone (GH) tag.[1] This fusion protein is designed to be expressed as inclusion bodies in E. coli. The inclusion body formation sequesters the fusion protein, protecting it from proteolytic degradation and minimizing potential toxicity to the host.[3] A specific cleavage site, such as an enterokinase recognition sequence (DDDDK), is engineered between the GH tag and the Enfuvirtide peptide to allow for the release of the native peptide during downstream processing.[1]

Thermostable Chaperone Fusion Partner

Another innovative strategy utilizes a thermostable chaperone, such as a modified GroEL from Thermus thermophilus, as a fusion partner.[9] This approach offers a unique purification advantage. The thermostability of the fusion partner allows for a heat treatment step where most host cell proteins are denatured and precipitated, while the fusion protein remains soluble.[9] Cleavage of the fusion protein can be achieved using chemical methods, such as cyanogen (B1215507) bromide, which cleaves at methionine residues. To ensure the integrity of Enfuvirtide, the fusion partner is designed to be methionineless.[9]

Experimental Workflow and Protocols

The general workflow for producing recombinant Enfuvirtide involves vector construction, transformation of E. coli, fermentation, cell lysis, and a multi-step purification process.

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis vector_construction Vector Construction transformation E. coli Transformation vector_construction->transformation fermentation Fermentation & Expression transformation->fermentation cell_lysis Cell Lysis fermentation->cell_lysis purification_ib Inclusion Body Purification cell_lysis->purification_ib solubilization Solubilization purification_ib->solubilization cleavage Fusion Tag Cleavage solubilization->cleavage purification_peptide Peptide Purification cleavage->purification_peptide analysis Purity & Identity Analysis (RP-HPLC, MS) purification_peptide->analysis

Caption: General experimental workflow for recombinant Enfuvirtide production.

Vector Construction and Transformation
  • Gene Synthesis and Cloning : The DNA sequence encoding the Enfuvirtide peptide and the chosen fusion tag (e.g., GH) are synthesized with an appropriate linker containing a cleavage site (e.g., enterokinase). The entire construct is then cloned into a suitable E. coli expression vector, such as pGHET.

  • Transformation : The recombinant plasmid is transformed into a suitable E. coli expression strain, for instance, Rosetta or BL21(DE3).[1][9] Transformants are selected on antibiotic-containing media.

Fermentation and Expression
  • Inoculum Preparation : A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grown overnight at 37°C with shaking.[1][9]

  • Pilot-Scale Fermentation : The starter culture is used to inoculate a larger volume of media (e.g., modified Terrific Broth) in a fermenter. The culture is grown at 37°C.[1]

  • Induction : When the optical density at 600 nm (OD600) reaches a specific value (e.g., 1.0), protein expression is induced with an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.4 mM.[1][9] The culture is then incubated for an additional 3-4 hours to allow for protein expression.

  • Cell Harvesting : The bacterial cells are harvested by centrifugation and can be stored at -20°C or -70°C.[1][9]

Purification of GH-Enfuvirtide Fusion Protein

gh_purification_workflow start Harvested Cells lysis Cell Lysis & Inclusion Body Washing start->lysis solubilization Solubilization of Inclusion Bodies (8M Urea) lysis->solubilization ion_exchange Anion Exchange Chromatography (Q-Sepharose) solubilization->ion_exchange cleavage Enterokinase Cleavage (in presence of 0.5-1M Urea) ion_exchange->cleavage rp_hplc Reverse Phase HPLC (Source 30 RPC) cleavage->rp_hplc end Purified Enfuvirtide rp_hplc->end

Caption: Purification workflow for Enfuvirtide using a GH fusion tag.

  • Cell Lysis and Inclusion Body Washing : The cell pellet is resuspended in a lysis buffer and lysed using methods like sonication or high-pressure homogenization. The resulting inclusion bodies are washed multiple times to remove cell debris and other impurities.

  • Solubilization : The purified inclusion bodies are solubilized in a buffer containing a strong denaturant, such as 8 M urea (B33335).[1]

  • Anion Exchange Chromatography : The solubilized fusion protein is purified using an anion-exchange column like Q-Sepharose.[1] The protein is eluted using a salt gradient (e.g., 200 mM NaCl).[1]

  • Enterokinase Cleavage : The purified fusion protein is subjected to cleavage by enterokinase to release the Enfuvirtide peptide. The cleavage efficiency can be enhanced by maintaining an optimal substrate concentration (1.5-3 mg/mL) and the presence of 0.5-1 M urea and 25-50 mM NaCl.[1]

  • Reverse Phase HPLC : The cleaved peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a column such as Source 30 RPC.[1] Elution is typically performed with a gradient of acetonitrile (B52724) in the presence of an ion-pairing agent like trifluoroacetic acid (TFA).[1]

Purification using a Thermostable Chaperone Fusion Partner

groel_purification_workflow start Harvested Cells lysis Cell Lysis start->lysis heat_treatment Heat Treatment (65°C) & Centrifugation lysis->heat_treatment ion_exchange Anion Exchange Chromatography (DEAE resin) heat_treatment->ion_exchange cnbr_cleavage Cyanogen Bromide Cleavage ion_exchange->cnbr_cleavage rp_hplc Reverse Phase HPLC cnbr_cleavage->rp_hplc end Purified Enfuvirtide rp_hplc->end

Caption: Purification workflow for Enfuvirtide with a thermostable GroEL partner.

  • Cell Lysis : Cells are lysed to release the soluble fusion protein.

  • Heat Treatment : The cell lysate is heated to 65°C, which denatures and precipitates the majority of host cell proteins.[9] The thermostable GroEL-Enfuvirtide fusion protein remains in the soluble fraction, which is recovered by centrifugation.[9]

  • Ion Exchange Chromatography : The clarified lysate is further purified by anion exchange chromatography using a resin like DEAE.[9]

  • Cyanogen Bromide (CNBr) Cleavage : The purified fusion protein is treated with CNBr to cleave at the methionine residue and release the Enfuvirtide peptide.[9]

  • Reverse Phase HPLC : The final purification of Enfuvirtide is achieved using RP-HPLC.[9]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the recombinant production of Enfuvirtide in E. coli.

Table 1: Expression and Purification Yields

Fusion PartnerExpression SystemYield of Fusion ProteinFinal Yield of Purified EnfuvirtideReference
Growth Hormone (GH)E. coli RosettaNot explicitly stated220-240 mg/L[1]
Growth Hormone (GH)E. coliNot explicitly stated>250 mg/L[3]
Thermostable GroELE. coli BL21(DE3)140-350 mg/L2.86-3.31 mg/L[9]

Table 2: Purity and Analytical Data

Fusion PartnerFinal PurityAnalytical MethodReference
Growth Hormone (GH)>98.5%RP-HPLC[1]
Growth Hormone (GH)>98%Not specified[3]
Thermostable GroEL>94%RP-HPLC[9]

Conclusion and Future Perspectives

The biosynthesis of Enfuvirtide in E. coli represents a viable and promising alternative to chemical synthesis. The use of fusion protein technology, coupled with efficient downstream processing, can yield highly pure and biologically active Enfuvirtide. The choice of fusion partner significantly influences the purification strategy and overall yield. While the GH fusion tag approach appears to provide higher yields in the reported literature, the thermostable chaperone method offers a novel purification step that could be advantageous in certain contexts.

Further optimization of fermentation conditions, codon usage, and cleavage strategies could lead to even higher yields and greater cost-effectiveness. The development of self-cleaving fusion tags could also streamline the purification process by eliminating the need for enzymatic or chemical cleavage steps. As the demand for affordable antiretroviral therapies continues to grow, recombinant production methods for peptide drugs like Enfuvirtide will likely play an increasingly important role in global health.

References

Early-stage in vitro evaluation of Enfuvirtide against laboratory-adapted HIV-1 strains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early-Stage In Vitro Evaluation of Enfuvirtide (B549319) Against Laboratory-Adapted HIV-1 Strains

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical step in the HIV-1 lifecycle is its entry into host cells, a process mediated by the viral envelope glycoproteins gp120 and gp41. This entry mechanism presents a prime target for antiretroviral therapy. Enfuvirtide (also known as T-20) is a synthetic 36-amino-acid peptide and the first-in-class HIV fusion inhibitor approved for clinical use.[1][2] It is designed to mimic a component of the gp41 protein, thereby disrupting the final stages of the virus-cell fusion process.[3][4] This guide provides a comprehensive overview of the methodologies used for the early-stage in vitro evaluation of Enfuvirtide's efficacy against common laboratory-adapted HIV-1 strains, intended for researchers and drug development professionals.

Mechanism of Action of Enfuvirtide

Enfuvirtide's antiviral activity is extracellular, targeting the gp41 transmembrane glycoprotein (B1211001) of HIV-1.[1][5] The process of HIV-1 entry begins when the surface glycoprotein, gp120, binds to the CD4 receptor on the host T-cell.[4] This binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (either CCR5 or CXCR4). This co-receptor binding exposes the gp41 protein, which then undergoes a series of significant conformational changes.[4]

The gp41 protein contains two key domains: the N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2). Following gp120-coreceptor binding, gp41 inserts its fusion peptide into the host cell membrane and its HR1 domains form a trimeric coiled-coil structure. The HR2 domains then fold back to bind to the grooves of the HR1 trimer, forming a stable six-helix bundle (6-HB).[6][7] This action pulls the viral and cellular membranes into close proximity, facilitating membrane fusion and the entry of the viral capsid into the host cell.[4]

Enfuvirtide is a synthetic peptide derived from the HR2 sequence of gp41.[1] It competitively binds to the HR1 domain of gp41 in its transient, pre-hairpin intermediate state.[4][8][9] This binding action obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the critical six-helix bundle.[6][10] By locking gp41 in an inactive state, Enfuvirtide effectively blocks membrane fusion and prevents the viral genetic material from entering the host cell.[3][4]

HIV_Enfuvirtide_MoA HIV-1 Entry and Enfuvirtide Mechanism of Action cluster_cell Host T-Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 (HR1/HR2) CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor   Binding PreHairpin gp41 Pre-Hairpin Intermediate CCR5->PreHairpin CellMembrane Cell Membrane SixHB Six-Helix Bundle Formation PreHairpin->SixHB 4. HR2 folds onto HR1 Fusion Membrane Fusion SixHB->Fusion 5. Membranes Fuse Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->PreHairpin Binds to HR1

Caption: HIV-1 entry mechanism and Enfuvirtide's inhibitory action on gp41.

Quantitative Data Summary

The antiviral potency of Enfuvirtide is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to calculate the selectivity index (SI = CC₅₀/IC₅₀), a measure of the drug's therapeutic window.

Table 1: Representative Antiviral Activity of Enfuvirtide (T-20) against Laboratory-Adapted HIV-1 Strains

HIV-1 Strain Cell Line Assay Type IC₅₀ (nM) Selectivity Index (SI) Reference
NL4-3 MT-2 p24 Antigen ELISA 0.052 > 4,326,923 [11]
BaL MT-2 p24 Antigen ELISA 0.022 > 10,227,272 [11]
HXB2 - - 7.5 - [12]
SF162 - - 63 - [12]
HIV-1 IIIB MT-2 Cell-Cell Fusion 28 - [13]

| HIV-1 IIIB | MT-2 | Viral Infection | 26 | - |[13] |

Note: IC₅₀ values can vary between experiments and laboratories due to differences in cell lines, viral stocks, and assay conditions.

Enfuvirtide Resistance

Resistance to Enfuvirtide primarily arises from mutations within the drug's binding site in the HR1 domain of gp41, specifically within the 10-amino acid motif spanning residues 36 to 45.[9][10][14] These mutations can reduce the binding affinity of Enfuvirtide, diminishing its inhibitory effect.[7]

Table 2: Common In Vitro and In Vivo Selected Enfuvirtide Resistance Mutations in gp41

Codon Position Common Amino Acid Substitutions
36 G36D, G36S
37 I37V
38 V38A, V38M, V38E
39 Q39H, Q39R
40 Q40H
42 N42T
43 N43D

Source:[7][15]

Experimental Protocols

Standardized in vitro assays are essential for evaluating the antiviral activity and cytotoxicity of Enfuvirtide. Below are detailed methodologies for key experiments.

General Antiviral Activity Assay (p24 Antigen-Based)

This protocol measures the inhibition of HIV-1 replication by quantifying the p24 capsid protein, a key viral component, in the supernatant of infected cell cultures.[16][17]

Materials:

  • Target cells (e.g., MT-2 cells, PM1 cells, or Peripheral Blood Mononuclear Cells [PBMCs])

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1 NL4-3)

  • Enfuvirtide stock solution

  • Complete culture medium

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Plating: Seed a 96-well plate with an appropriate density of target cells (e.g., 5 x 10⁴ cells/well for suspension cells) in 100 µL of complete culture medium.[11]

  • Drug Dilution: Prepare serial dilutions of Enfuvirtide in culture medium. Add the diluted compound to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus).

  • Infection: Infect the cells by adding a pre-titered amount of HIV-1 stock to each well (excluding cell control wells) at a specific multiplicity of infection (MOI), for example, 0.01.[11]

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator to allow for multiple rounds of viral replication.[11]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 Quantification: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Enfuvirtide concentration relative to the virus control.

    • Plot the percentage of inhibition against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

HIV-1 Virus-Cell Fusion Assay (BlaM-Vpr Based)

This assay directly measures the fusion event between the virus and the target cell. It utilizes virions containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein. Upon successful fusion, BlaM-Vpr is released into the target cell's cytoplasm, where it cleaves a fluorescent substrate (e.g., CCF2-AM), causing a detectable shift in fluorescence emission from green to blue.[18][19][20][21]

Materials:

  • Producer cells (e.g., 293T cells)

  • Target cells (e.g., TZM-bl cells or PBMCs) loaded with CCF2-AM substrate

  • Plasmids: HIV-1 proviral DNA (Env-deficient), an expression vector for the desired HIV-1 Env, and a pCMV-BlaM-Vpr plasmid.[18][20]

  • Enfuvirtide stock solution

  • Reagents for cell transfection and virus purification

  • Flow cytometer

Procedure:

  • Pseudovirus Production: Co-transfect 293T producer cells with the HIV-1 proviral DNA, the Env expression vector, and the BlaM-Vpr plasmid.[18]

  • Virus Harvest: Harvest the supernatant containing the pseudovirions 48 hours post-transfection, clarify by centrifugation, and filter.[18]

  • Target Cell Preparation: Load target cells with the CCF2-AM fluorescent substrate according to the manufacturer's protocol.

  • Fusion Inhibition:

    • Plate the loaded target cells in a 96-well plate.

    • Add serial dilutions of Enfuvirtide to the wells.

    • Add the BlaM-Vpr containing pseudovirus to the cells.

  • Fusion Reaction: Incubate the plates at 37°C for 90 minutes to 2 hours to allow for virus-cell fusion.[19]

  • Signal Development: Remove the virus-containing medium and incubate the cells overnight at room temperature in the dark to allow for the cleavage of the CCF2-AM substrate.[18]

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the shift in fluorescence from green (520 nm) to blue (447 nm).[21]

  • Data Analysis: The percentage of blue cells represents the extent of fusion. Calculate the percentage of fusion inhibition at each Enfuvirtide concentration relative to the no-drug control to determine the IC₅₀.

Antiviral_Assay_Workflow General Workflow for In Vitro Antiviral Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Target Cells (e.g., MT-2 in 96-well plate) C 3. Add Enfuvirtide Dilutions to Cells A->C B 2. Prepare Serial Dilutions of Enfuvirtide B->C D 4. Infect Cells with Laboratory-Adapted HIV-1 Strain C->D E 5. Incubate for 4-5 Days at 37°C D->E F 6. Collect Supernatant E->F G 7. Quantify Viral Replication (e.g., p24 Antigen ELISA) F->G H 8. Calculate % Inhibition vs. Control G->H I 9. Determine IC50 Value (Dose-Response Curve) H->I

Caption: A generalized workflow for determining the IC₅₀ of Enfuvirtide.

Conclusion

The in vitro evaluation of Enfuvirtide against laboratory-adapted HIV-1 strains is a foundational step in understanding its antiviral properties. Through a combination of robust assays, such as p24 antigen quantification and direct fusion measurement, researchers can accurately determine its potency (IC₅₀), identify resistance mutations, and calculate its selectivity index. The detailed protocols and methodologies outlined in this guide provide a framework for the consistent and reliable preclinical assessment of Enfuvirtide and other HIV-1 entry inhibitors, facilitating the ongoing development of novel antiretroviral therapies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Activity Assay of Enfuvirtide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enfuvirtide Acetate (also known as T-20) is a synthetic 36-amino-acid peptide and the first-in-class HIV fusion inhibitor approved for clinical use.[1][2] It is utilized in combination antiretroviral therapy, particularly for treatment-experienced patients with multi-drug resistant HIV-1.[2][3] Enfuvirtide's unique, extracellular mechanism of action provides a valuable therapeutic option with a low potential for cross-resistance with other antiretroviral classes.[2] These application notes provide a detailed protocol for determining the in vitro antiviral potency of this compound using a common and reliable pseudovirus-based single-cycle entry assay.

Mechanism of Action

Enfuvirtide specifically targets the HIV-1 envelope glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery.[4] The process of HIV-1 entry into a host cell begins when the viral surface glycoprotein, gp120, binds to the CD4 receptor on the target cell.[5] This binding triggers a conformational change, exposing a binding site for a co-receptor (CCR5 or CXCR4). Co-receptor binding initiates a further dramatic rearrangement in the transmembrane glycoprotein, gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 interact, folding into a stable six-helix bundle structure. This action pulls the viral and cellular membranes into close proximity, facilitating their fusion and allowing the viral capsid to enter the host cell's cytoplasm.[6]

Enfuvirtide is designed to mimic the HR2 domain of gp41.[3][5] It competitively binds to the HR1 domain during the intermediate stage of fusion, preventing the formation of the six-helix bundle.[6][7][8] This disruption blocks the final step of membrane fusion, effectively neutralizing the virus before it can infect the cell.[1][9]

Mechanism of HIV-1 Fusion Inhibition by this compound cluster_0 cluster_1 HIV-1 HIV-1 gp120 gp120 gp41_pre gp41 (Pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding Host_Cell Host Cell Membrane CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Co-receptor    Binding gp41_int gp41 Fusion Intermediate (HR1 Exposed) CoR->gp41_int 3. gp41 Unfolds Enfuvirtide Enfuvirtide (T-20) gp41_int->Enfuvirtide 4b. Competitive     Binding Fusion Membrane Fusion & Viral Entry gp41_int->Fusion 4a. 6-Helix Bundle Forms Blocked Blocked Intermediate Enfuvirtide->Blocked No_Fusion Fusion Aborted Blocked->No_Fusion

Caption: HIV-1 entry pathway and the inhibitory action of Enfuvirtide.

Experimental Protocol: HIV-1 Pseudovirus Entry Assay

This protocol describes a single-cycle infectivity assay using luciferase reporter pseudoviruses to quantify the inhibitory activity of this compound.

1. Objective To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 entry mediated by the envelope glycoprotein.

2. Materials and Reagents

  • Target Cells: TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • Virus: HIV-1 envelope pseudotyped virus stock (e.g., HIV-1_JRCSF or HIV-1_IIIB Env-pseudotyped lentivirus).

  • Compound: this compound, lyophilized powder.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: Culture medium containing DEAE-dextran (e.g., 10 µg/mL) to enhance infectivity.

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Dimethyl Sulfoxide (DMSO) for initial compound dissolution.

    • Luciferase Assay System (e.g., Promega Bright-Glo™).

  • Equipment:

    • 96-well flat-bottom, white-walled tissue culture plates.

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Luminometer.

    • Standard laboratory pipettes and sterile consumables.

3. Experimental Workflow

Workflow for Enfuvirtide Antiviral Assay A 1. Seed Target Cells (TZM-bl, 1x10^4 cells/well) Incubate 24h C 3. Treat Cells Add drug dilutions to plate Incubate 1h A->C B 2. Prepare Enfuvirtide Dilutions (10-point, 3-fold serial dilution) B->C D 4. Add Pseudovirus (200 TCID50/well) C->D E 5. Incubate (48 hours at 37°C) D->E F 6. Measure Viral Entry Lyse cells, add luciferase substrate E->F G 7. Read Luminescence (RLU) F->G H 8. Data Analysis Normalize RLU, plot dose-response curve, calculate IC50 G->H

Caption: Step-by-step workflow for the pseudovirus entry inhibition assay.

4. Detailed Procedure

Step 1: Cell Preparation

  • Culture TZM-bl cells in complete DMEM.

  • On the day before the assay, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with culture medium.

  • Count the cells and adjust the density to 1x10^5 cells/mL in complete DMEM.

  • Seed 100 µL of the cell suspension (1x10^4 cells) into each well of a 96-well white-walled plate.

  • Incubate overnight at 37°C with 5% CO2.

Step 2: Compound Preparation

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Note: Aqueous solutions of Enfuvirtide are unstable and should be prepared fresh.[10]

  • On the day of the assay, prepare a starting concentration (e.g., 1000 nM) by diluting the stock solution in assay medium.

  • Perform a 10-point, 3-fold serial dilution in a separate 96-well dilution plate to create a range of concentrations.

  • Include "virus only" (no drug) and "cells only" (no drug, no virus) controls.

Step 3: Infection and Treatment

  • Carefully remove the medium from the TZM-bl cells seeded on the previous day.

  • Add 50 µL of the appropriate this compound dilution to each well in triplicate.

  • Add 50 µL of assay medium to the control wells.

  • Incubate the plate for 1 hour at 37°C.

  • Add 50 µL of pseudovirus suspension (diluted in assay medium to provide approximately 200 TCID50 per well) to all wells except the "cells only" control.

  • The final volume in each well will be 100 µL.

Step 4: Incubation and Measurement

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the luciferase substrate according to the manufacturer's instructions.

  • Add 100 µL of the luciferase reagent to each well.

  • Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence as Relative Light Units (RLU) using a luminometer.

5. Data Analysis

  • Average the RLU values for each set of triplicates.

  • Subtract the average RLU of the "cells only" control from all other wells.

  • Calculate the percentage of inhibition for each drug concentration using the formula: % Inhibition = 100 * (1 - (RLU_drug / RLU_virus_control))

  • Plot the % Inhibition against the logarithm of the drug concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (variable slope) non-linear regression curve using software such as GraphPad Prism.

Data Presentation: In Vitro Activity of Enfuvirtide

The following table summarizes representative quantitative data for the in vitro antiviral activity of this compound (T-20) and related compounds from published studies.

CompoundHIV-1 Strain / VariantAssay TypeIC50 / EC50 Value (nM)Reference
Enfuvirtide (T-20) HIV-1_IIIBp24 Reduction (MT-2 cells)13.63[10]
Enfuvirtide (T-20) HIV-1_Balp24 Reduction (M7 cells)30.21[10]
Enfuvirtide (T-20) Wild-TypeCell-Cell Fusion24.17[11]
Enfuvirtide (T-20) Wild-TypeSingle-Cycle Entry9.41[11]
Enfuvirtide (T-20) HIV-1_JRCSFReplication Competent Virus5.19[11]
Enfuvirtide (T-20) HIV-1_Balp24 Reduction~4.48[12]
Enfuvirtide (T-20) NL4-3_V38A (Resistant)p24 Reduction~134.3[12]
Enfuvirtide-PEG Conjugate Primary HIV-1 IsolatesReplication Assay6 - 91[13]
LP-40 (Lipopeptide) Wild-TypeCell-Cell Fusion0.41[11]
YIK-C16 (Lipopeptide) T20-Resistant Mutantp24 Reduction0.188[14]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are often used interchangeably in antiviral assays. Values are converted to nM for consistency where possible.

Application Notes

  • Cytotoxicity Assay: It is crucial to assess the cytotoxicity of this compound in parallel with the antiviral assay. A common method is the MTT or XTT assay, performed on TZM-bl cells under the same conditions but without the virus. This allows for the calculation of the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI = CC50 / IC50), which is a measure of the compound's therapeutic window.[13]

  • Resistance Testing: The described protocol is highly adaptable for testing Enfuvirtide's activity against resistant HIV-1 strains. Pseudoviruses can be generated using envelope plasmids containing known resistance-conferring mutations in the gp41 HR1 domain (e.g., at positions 36, 38, 40, 42, or 43).[15][16][17] A significant increase in the IC50 value compared to the wild-type virus indicates resistance.

  • Alternative Assays: While the pseudovirus assay is widely used, other methods can also be employed. These include HIV-1 Env-mediated cell-cell fusion assays, which measure the fusion between two cell populations, and assays using replication-competent virus, where inhibition is typically measured by quantifying p24 antigen production in the supernatant over several days.[11][12][14]

References

Application Note: Determining Enfuvirtide IC50 Values Using a Cell-Based Fusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enfuvirtide (brand name Fuzeon) is a potent antiretroviral drug belonging to the fusion inhibitor class.[1] It is a synthetic 36-amino acid peptide that effectively blocks the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[2][3][4] Understanding the potency of Enfuvirtide and other fusion inhibitors is critical for drug development and clinical management of HIV-1 infection. The half-maximal inhibitory concentration (IC50) is a key pharmacodynamic parameter used to quantify the effectiveness of a compound in inhibiting a specific biological function, such as viral entry.[5] This application note provides a detailed protocol for determining the IC50 value of Enfuvirtide using a cell-based fusion assay, a common method for evaluating the efficacy of HIV-1 entry inhibitors.

Mechanism of Action of Enfuvirtide

HIV-1 entry into a host cell is a multi-step process mediated by the viral envelope glycoprotein (B1211001) (Env) complex, which consists of gp120 and gp41 subunits.[6][7] The process begins with the binding of gp120 to the CD4 receptor on the surface of a target cell, typically a T-helper cell.[1] This binding triggers conformational changes in gp120, allowing it to interact with a co-receptor (either CCR5 or CXCR4).[1][7] This co-receptor binding induces a further conformational change, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane.[3]

Gp41 then undergoes a series of structural rearrangements, where its two heptad repeat regions, HR1 and HR2, associate to form a stable six-helix bundle (6HB).[8][9] This 6HB formation pulls the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral core into the cytoplasm.[1][2]

Enfuvirtide's mechanism of action involves its structural similarity to the HR2 region of gp41.[1] It competitively binds to the HR1 region of gp41, preventing the interaction between HR1 and HR2.[1][2][10] This disruption blocks the formation of the 6HB, thereby inhibiting membrane fusion and preventing viral entry.[3][6]

cluster_0 HIV-1 Fusion and Enfuvirtide Inhibition gp120_CD4 gp120 binds to CD4 gp120_coreceptor gp120 binds to co-receptor (CCR5/CXCR4) gp120_CD4->gp120_coreceptor gp41_exposure gp41 conformational change & fusion peptide insertion gp120_coreceptor->gp41_exposure pre_hairpin Pre-hairpin intermediate forms gp41_exposure->pre_hairpin six_helix_bundle Six-helix bundle (6HB) formation pre_hairpin->six_helix_bundle enfuvirtide Enfuvirtide binds to gp41 HR1 pre_hairpin->enfuvirtide membrane_fusion Membrane Fusion & Viral Entry six_helix_bundle->membrane_fusion enfuvirtide->six_helix_bundle Blocks

Mechanism of HIV-1 fusion and Enfuvirtide inhibition.

Experimental Protocols

This section details the methodology for a cell-based fusion assay using a luciferase reporter system to determine the IC50 value of Enfuvirtide. This assay format is widely used due to its high sensitivity, reproducibility, and suitability for high-throughput screening.[11]

Principle of the Assay

The assay utilizes two main components:

  • Effector Cells: These cells (e.g., 293T cells) are co-transfected with plasmids expressing the HIV-1 Env glycoprotein (gp120/gp41) and a viral protein (like Vpr) fused to beta-lactamase.

  • Target Cells: These cells (e.g., TZM-bl cells) express the CD4 receptor and CCR5/CXCR4 co-receptors. They also contain a reporter gene, such as luciferase, under the control of the HIV-1 Tat promoter.[5][11]

When the effector and target cells are co-cultured, the Env protein on the effector cells mediates fusion with the target cells. Upon fusion, the contents of the effector cells, including the Tat protein (if expressed) or other transactivators, enter the target cell cytoplasm. This leads to the activation of the Tat-responsive promoter and subsequent expression of the luciferase reporter gene. The amount of light produced is directly proportional to the extent of cell-cell fusion. Enfuvirtide, if present, will inhibit this fusion, resulting in a dose-dependent decrease in the luciferase signal.

Materials and Reagents
  • Cell Lines:

    • Effector Cells (e.g., HEK293T)

    • Target Cells (e.g., TZM-bl)

  • Plasmids:

    • HIV-1 Env expression plasmid (e.g., pSVIII-Env)

    • Reporter plasmid for effector cells (optional, depending on assay design)

  • Reagents:

    • Enfuvirtide (lyophilized powder)

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (B12071052) solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • Luciferase assay reagent (e.g., Bright-Glo™)

    • DMSO (for dissolving Enfuvirtide)

  • Equipment:

    • CO2 incubator (37°C, 5% CO2)

    • Luminometer

    • 96-well white, flat-bottom cell culture plates

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Experimental Workflow

cluster_1 Experimental Workflow prep_enfuvirtide Prepare Enfuvirtide Serial Dilutions add_enfuvirtide Add Enfuvirtide to Target Cells prep_enfuvirtide->add_enfuvirtide seed_target Seed Target Cells (TZM-bl) seed_target->add_enfuvirtide prep_effector Prepare Effector Cells (Transfect 293T with Env) add_effector Add Effector Cells to Target Cells prep_effector->add_effector add_enfuvirtide->add_effector incubate Co-culture for 48-72h add_effector->incubate lyse_read Lyse Cells & Measure Luminescence incubate->lyse_read analyze Data Analysis: Calculate IC50 lyse_read->analyze

Workflow for the cell-based fusion assay.
Detailed Protocol

Step 1: Preparation of Enfuvirtide Stock and Dilutions

  • Prepare a high-concentration stock solution of Enfuvirtide in DMSO.

  • Perform serial dilutions of the Enfuvirtide stock solution in cell culture medium to achieve the desired final concentrations for the assay. It is recommended to prepare a 10-point dilution series.

Step 2: Cell Culture and Seeding

  • Culture TZM-bl and HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • On Day 1, seed TZM-bl cells into a 96-well white, flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate overnight.

Step 3: Transfection of Effector Cells (if applicable)

  • On Day 1, transfect HEK293T cells with the HIV-1 Env expression plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubate the transfected cells for 24-48 hours.

Step 4: Assay Procedure

  • On Day 2, carefully remove the medium from the TZM-bl cells.

  • Add 50 µL of the serially diluted Enfuvirtide solutions to the respective wells. Include wells with medium only (no drug) as a positive control for fusion and wells with untransfected effector cells as a negative control.

  • Harvest the transfected HEK293T (effector) cells and resuspend them in fresh medium.

  • Add 50 µL of the effector cell suspension (at a density of 2 x 10^5 cells/mL) to each well containing the target cells and Enfuvirtide.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

Step 5: Luciferase Assay

  • After the incubation period, remove the culture medium from the wells.

  • Lyse the cells according to the manufacturer's protocol for your luciferase assay reagent.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a plate reader.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of Enfuvirtide at the concentrations tested to ensure that the observed inhibition of the luciferase signal is due to the inhibition of fusion and not cell death. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be performed on the TZM-bl cells in the absence of effector cells.

Data Presentation and Analysis

Data Analysis Workflow

cluster_2 Data Analysis Pipeline raw_data Raw Luminescence Data (RLU) subtract_bg Subtract Background (No Fusion Control) raw_data->subtract_bg normalize Normalize to Positive Control (100%) subtract_bg->normalize calc_inhibition Calculate % Inhibition normalize->calc_inhibition plot_curve Plot % Inhibition vs. log[Enfuvirtide] calc_inhibition->plot_curve fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_curve->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Data analysis pipeline for IC50 determination.
Calculation of IC50

  • Subtract Background: Subtract the average relative light unit (RLU) value of the negative control (no fusion) from all experimental RLU values.

  • Calculate Percentage Inhibition: The percentage of inhibition for each Enfuvirtide concentration is calculated using the following formula: % Inhibition = (1 - (RLU_sample / RLU_positive_control)) * 100

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the Enfuvirtide concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of Enfuvirtide that produces 50% inhibition of the fusion signal.[12]

Sample Data Tables

Table 1: Hypothetical Raw Luminescence Data and Inhibition Calculations

Enfuvirtide (nM)log[Enfuvirtide]Average RLU% Inhibition
0 (No Drug)-1,500,0000%
0.1-1.001,450,0003.3%
0.3-0.521,300,00013.3%
1.00.001,050,00030.0%
3.00.48700,00053.3%
10.01.00350,00076.7%
30.01.48150,00090.0%
100.02.0050,00096.7%
No Fusion Control-20,000-

Table 2: Summary of IC50 Values for Enfuvirtide and Control Compounds

CompoundIC50 (nM)95% Confidence Interval
Enfuvirtide2.82.5 - 3.1
Control Inhibitor A5.24.8 - 5.6
Inactive Control>1000-

Table 3: Assay Performance Metrics

ParameterValue
Z'-factor> 0.6
Signal-to-Background Ratio> 10
Coefficient of Variation (%CV)< 15%

Conclusion

The cell-based fusion assay described in this application note provides a robust and sensitive method for determining the IC50 value of Enfuvirtide. This protocol can be adapted to evaluate the potency of other HIV-1 entry inhibitors and to screen for novel antiviral compounds. Accurate determination of IC50 values is essential for the preclinical and clinical development of new antiretroviral therapies.

References

Application of HPLC for the Quantification of Enfuvirtide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Enfuvirtide (B549319) in biological samples using High-Performance Liquid Chromatography (HPLC). Enfuvirtide, a synthetic peptide and the first-in-class HIV fusion inhibitor, requires precise and accurate quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The methodologies outlined below are based on established and validated HPLC techniques, including those coupled with fluorometric, ultraviolet (UV), and mass spectrometric (MS) detection.

Overview of Analytical Methods

The quantification of Enfuvirtide, a large peptide, in complex biological samples like plasma presents analytical challenges, including potential for adsorption and the need for sensitive detection.[1][2] Several HPLC-based methods have been successfully developed and validated to address these challenges. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.

  • HPLC with Fluorometric Detection: This method offers high sensitivity and is suitable for quantifying low concentrations of Enfuvirtide.[1][3]

  • HPLC with UV Detection: A robust and widely available technique, HPLC-UV is used for quantifying Enfuvirtide, often in combination with other antiretroviral drugs.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method, providing detailed structural information and accurate quantification, especially for clinical samples and metabolite analysis.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for Enfuvirtide analysis.

Table 1: HPLC Method Validation Parameters for Enfuvirtide Quantification

ParameterHPLC-Fluorometric[3]HPLC-Fluorometric[1]HPLC-UV/MS[4]LC-MS/MS[6]LC-MS/MS[7]
Biological Matrix PlasmaIn vitro release media/SkinPlasmaHuman PlasmaHuman Plasma
Linearity Range Not Specified0.19 - 25 µg/mL7.5 - 1000 µg/mL10 - 2000 ng/mL20 - 10,000 ng/mL
Correlation Coefficient (r²) Not Specified0.9999≥0.999Not SpecifiedNot Specified
Limit of Detection (LOD) 32 ng/mL0.24 µg/mLNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) 78 ng/mL0.74 µg/mLNot Specified10 ng/mL20 ng/mL
Intra-day Precision (%RSD) 1.25 - 2.95%Not SpecifiedNot SpecifiedNot Specified≤13%
Inter-day Precision (%RSD) 1.75 - 4.69%Not SpecifiedNot SpecifiedNot Specified≤13%
Recovery >100%Not SpecifiedNot SpecifiedConsistent over concentration rangeNot Specified

Experimental Protocols

Detailed methodologies for sample preparation and HPLC analysis are provided below.

Protocol 1: HPLC with Fluorometric Detection for Enfuvirtide in Plasma

This protocol is adapted from a method designed for high sensitivity in plasma samples.[3]

3.1.1. Sample Preparation (Protein Precipitation)

  • To a 250 µL aliquot of human plasma in a polypropylene (B1209903) tube, add a known concentration of an appropriate internal standard.

  • Add two volumes of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for HPLC analysis.

3.1.2. HPLC-Fluorometric Conditions

  • HPLC System: A standard HPLC system equipped with a fluorometric detector.

  • Column: A reversed-phase C18 column (e.g., Symmetry 300 C18, 50mm x 2.1mm, 3.5 µm).[7]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.25% (v/v) formic acid.[7]

  • Flow Rate: 1 mL/min.

  • Column Temperature: 55°C.[8]

  • Injection Volume: 100 µL.[8]

  • Fluorometric Detection: Set the excitation and emission wavelengths appropriate for Enfuvirtide's intrinsic fluorescence (if any) or a fluorescent derivative.

Protocol 2: HPLC-UV for Enfuvirtide in Combination with other Antiretrovirals

This protocol is based on a method for the simultaneous analysis of multiple antiretroviral drugs, including Enfuvirtide.[4]

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a suitable SPE cartridge (e.g., vinyl-copolymer) according to the manufacturer's instructions.[7]

  • Load 500 µL of plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a mild organic solvent to remove interferences.

  • Elute Enfuvirtide and other analytes using an appropriate elution solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC injection.

3.2.2. HPLC-UV Conditions

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: XBridge C18 (4.6 mm × 150 mm, 3.5 µm) with a Sentry guard column.[9]

  • Mobile Phase: A gradient elution using acetonitrile (solvent A) and 50 mM acetate (B1210297) buffer at pH 4.5 (solvent B).[9]

  • Flow Rate: 1 mL/min.[9]

  • Column Temperature: 35°C.[9]

  • Detection Wavelength: 214 nm for Enfuvirtide.[4]

Visualization of Workflows

The following diagrams illustrate the key experimental workflows.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC System supernatant->inject separation Chromatographic Separation (C18 Column) detection Detection (Fluorometric/UV/MS) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: General workflow for Enfuvirtide quantification in biological samples.

cluster_spe Solid-Phase Extraction (SPE) Protocol condition Condition SPE Cartridge load Load Plasma Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute

Caption: Detailed steps of the Solid-Phase Extraction (SPE) procedure.

cluster_hplc_system HPLC System Components pump Solvent Delivery System (Pump) injector Autosampler/ Injector pump->injector column HPLC Column (C18) injector->column detector Detector (UV/Fluorescence/MS) column->detector data_system Data System detector->data_system

Caption: Logical relationship of components in an HPLC system.

References

Probing the Interaction of Enfuvirtide with HIV-1 gp41: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the interaction between the HIV-1 fusion inhibitor Enfuvirtide (B549319) (T-20) and its target, the gp41 transmembrane glycoprotein (B1211001). Understanding this interaction is crucial for elucidating the mechanism of action of Enfuvirtide, investigating drug resistance, and developing next-generation HIV fusion inhibitors.

Introduction

Enfuvirtide is a synthetic 36-amino acid peptide that mimics a segment of the C-terminal heptad repeat (CHR) region of HIV-1 gp41.[1] Its mechanism of action involves binding to the N-terminal heptad repeat (NHR) of gp41, thereby preventing the conformational changes required for the fusion of the viral and cellular membranes.[1][2][3] This blocks the entry of the virus into the host cell.[2] The study of this peptide-protein interaction utilizes a variety of biophysical and biochemical techniques to characterize the binding affinity, kinetics, thermodynamics, and structural details of the complex.

Mechanism of Action of Enfuvirtide

The entry of HIV-1 into a host cell is a multi-step process mediated by the viral envelope glycoprotein complex, composed of gp120 and gp41.[4] Binding of gp120 to the CD4 receptor and a coreceptor on the target cell triggers conformational changes in gp41.[4] This exposes the hydrophobic fusion peptide, which inserts into the target cell membrane, and the NHR and CHR regions of gp41. The NHR and CHR domains then associate to form a stable six-helix bundle (6HB), pulling the viral and cellular membranes into close proximity and facilitating fusion.[5] Enfuvirtide competitively binds to the NHR, preventing its interaction with the CHR and halting the fusion process.[1]

cluster_0 HIV-1 Entry and Fusion cluster_1 Enfuvirtide Inhibition A gp120 binds to CD4 B Coreceptor Binding (CCR5 or CXCR4) A->B C gp41 Conformational Change B->C D Fusion Peptide Insertion C->D H Binds to gp41 NHR C->H Enfuvirtide Target E Six-Helix Bundle Formation D->E F Membrane Fusion E->F G Enfuvirtide G->H I Blocks Six-Helix Bundle Formation H->I J Fusion Inhibited I->J

Mechanism of Enfuvirtide Action.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction between Enfuvirtide and gp41.

Table 1: Antiviral Activity of Enfuvirtide

HIV-1 Strain/VariantTypeIC₅₀ (nM)Reference
HIV-1 IIIBLaboratory-adapted (X4)1.7[4]
HIV-1 BalLaboratory-adapted (R5)3.2[4]
Primary Isolate 92HT593Subtype B0.34[4]

Table 2: Binding Affinity of Enfuvirtide and its Conjugates to gp41 N-terminal Heptad Repeat (NHR) Peptides

Ligandgp41 NHR FragmentMethodKd (nM)Reference
EnfuvirtideN46SPR182[2]
PEG2k-EnfuvirtideN46SPR307[2]
Enfuvirtide-PEG ConjugatesN46SPR307 - 1410[2]

Table 3: Thermodynamic Parameters of Peptide Binding to gp41 NHR Analogs

Interacting PeptidesMethodStoichiometry (n)ΔH (kcal/mol)ΔS (cal/mol·deg)
Sifuvirtide and N36ITC1:1--

Experimental Protocols

This section provides detailed protocols for key experiments used to study the Enfuvirtide-gp41 interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6][7]

Objective: To determine the thermodynamic profile of Enfuvirtide binding to a soluble gp41 NHR peptide (e.g., N36).

Materials:

  • Enfuvirtide

  • Synthetic gp41 NHR peptide (e.g., N36)

  • ITC buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation:

    • Dissolve and extensively dialyze both Enfuvirtide and the N36 peptide against the same ITC buffer to ensure buffer matching.[6]

    • Determine the accurate concentrations of both peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[8]

    • Equilibrate the calorimeter until a stable baseline is achieved.

  • Titration:

    • Load the N36 peptide solution (typically 10 µM) into the sample cell.[8]

    • Load the Enfuvirtide solution (typically 200-300 µM) into the injection syringe.[8]

    • Perform a series of injections (e.g., 25 injections of 5 µL) of the Enfuvirtide solution into the sample cell at regular intervals (e.g., 480 seconds).[8]

  • Data Analysis:

    • Integrate the heat-change peaks from the titration.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

A Prepare Enfuvirtide and gp41 NHR Peptide Solutions B Dialyze Against Identical ITC Buffer A->B C Load gp41 NHR into Sample Cell B->C D Load Enfuvirtide into Syringe B->D E Titrate Enfuvirtide into Sample Cell C->E D->E F Measure Heat Changes E->F G Integrate Data and Fit to Binding Model F->G H Determine Kd, n, ΔH, ΔS G->H

Isothermal Titration Calorimetry Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[2]

Objective: To determine the binding kinetics and affinity of Enfuvirtide to an immobilized gp41 NHR peptide.

Materials:

  • Enfuvirtide and its analogs

  • Synthetic gp41 NHR peptide (e.g., N46) with a tag for immobilization (e.g., Biotin)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Streptavidin-coated)

  • Running buffer (e.g., PBS + 0.05% v/v Tween 20, pH 7.4)[2]

  • Regeneration solution

Protocol:

  • Chip Preparation:

    • Immobilize the biotinylated N46 peptide onto the surface of a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Prepare a series of concentrations of Enfuvirtide in the running buffer.

    • Inject the Enfuvirtide solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • Replace the Enfuvirtide solution with running buffer to monitor the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution to remove the bound Enfuvirtide and prepare the chip for the next cycle.

  • Data Analysis:

    • Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

A Immobilize gp41 NHR Peptide on Sensor Chip B Inject Enfuvirtide Solutions (Analyte) A->B C Monitor Association (SPR Signal Increase) B->C D Inject Running Buffer C->D E Monitor Dissociation (SPR Signal Decrease) D->E F Regenerate Sensor Chip E->F G Fit Sensorgrams to Kinetic Model E->G H Determine ka, kd, and Kd G->H

Surface Plasmon Resonance Workflow.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides and proteins and can detect conformational changes upon binding.[6][9] Enfuvirtide is largely unstructured in solution but adopts an α-helical conformation upon binding to the gp41 NHR.[2]

Objective: To monitor the induction of α-helicity in Enfuvirtide upon interaction with a gp41 NHR peptide.

Materials:

  • Enfuvirtide

  • Synthetic gp41 NHR peptide (e.g., N36)

  • Phosphate-buffered saline (PBS), pH 7.4

  • CD spectropolarimeter

  • Quartz cuvette (1 mm path length)[6]

Protocol:

  • Sample Preparation:

    • Prepare solutions of Enfuvirtide and N36 peptide in PBS to final concentrations of 10-20 µM.[6]

  • Spectral Acquisition:

    • Record the far-UV CD spectrum (e.g., 190-260 nm) of Enfuvirtide alone.[6]

    • Record the CD spectrum of the N36 peptide alone.

    • Mix Enfuvirtide and N36 in a 1:1 molar ratio and record the CD spectrum of the complex.

  • Instrument Settings:

    • Set the temperature to 25°C.[6]

    • Use appropriate scanning parameters (e.g., scan rate of 100 nm/min, 1-nm step resolution).[9]

  • Data Analysis:

    • Compare the spectra. An increase in the negative signal at 208 and 222 nm for the complex compared to the individual components indicates an increase in α-helical content.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the Enfuvirtide-gp41 complex, revealing the precise molecular interactions.[4][10]

Objective: To determine the three-dimensional structure of Enfuvirtide in complex with a gp41 NHR peptide.

Protocol:

  • Protein Expression and Purification:

    • Express and purify the gp41 NHR peptide (e.g., N36) and synthesize Enfuvirtide.

  • Complex Formation and Crystallization:

    • Mix Enfuvirtide and the NHR peptide in an appropriate molar ratio to form the complex.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data, often using a synchrotron source.[4]

  • Structure Determination and Refinement:

    • Solve the crystal structure using methods like molecular replacement, using a known gp41 core structure as a search model.[4]

    • Refine the atomic model against the diffraction data to obtain the final structure.

  • Structural Analysis:

    • Analyze the structure to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between Enfuvirtide and the gp41 NHR.

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay suitable for high-throughput screening of inhibitors that disrupt the Enfuvirtide-gp41 interaction.[11][12]

Objective: To develop a competitive binding assay to screen for inhibitors of the Enfuvirtide-gp41 interaction.

Materials:

  • Fluorescently labeled Enfuvirtide analog (e.g., FITC-Enfuvirtide)

  • gp41 NHR peptide

  • Assay buffer

  • Microplate reader with polarization filters

Protocol:

  • Assay Development:

    • Determine the optimal concentrations of the fluorescently labeled Enfuvirtide and the NHR peptide that give a stable and significant FP signal.

  • Competition Assay:

    • In a microplate, add the fluorescently labeled Enfuvirtide and the NHR peptide.

    • Add varying concentrations of a test compound (potential inhibitor).

    • Incubate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization. A decrease in polarization indicates that the test compound has displaced the fluorescently labeled Enfuvirtide from the NHR peptide.

  • Data Analysis:

    • Plot the FP signal against the concentration of the test compound to determine the IC₅₀ value.

Conclusion

The methods described in these application notes provide a comprehensive toolkit for researchers studying the interaction of Enfuvirtide with HIV-1 gp41. From detailed structural analysis by X-ray crystallography and NMR to the thermodynamics and kinetics of binding measured by ITC and SPR, and high-throughput screening with FP assays, these techniques offer multi-faceted insights into the mechanism of this important antiviral drug. The provided protocols serve as a starting point for the design and execution of experiments aimed at furthering our understanding of HIV-1 fusion and the development of new and improved inhibitors.

References

Application Notes and Protocols: In Vitro Analysis of Enfuvirtide in Combination with other Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Enfuvirtide (B549319) in combination with other antiretroviral agents in a cell culture setting. This document is intended to guide researchers in designing and executing experiments to evaluate drug synergy, resistance, and mechanisms of action.

Introduction

Enfuvirtide (also known as T-20) is a synthetic peptide that belongs to the class of HIV fusion inhibitors.[1][2] It was the first of its kind to be approved for clinical use in combination with other antiretroviral drugs for the treatment of HIV-1 infection.[3] Enfuvirtide's unique extracellular mechanism of action, which prevents the virus from entering host cells, makes it a valuable component of combination therapy, particularly for treatment-experienced patients with multi-drug resistant HIV-1.[3][4] In cell culture, Enfuvirtide has been shown to act synergistically with other antiretroviral agents, enhancing viral suppression and presenting a higher barrier to the development of resistance.

Mechanism of Action

Enfuvirtide's mechanism of action is centered on the disruption of the HIV-1 fusion process. The viral envelope glycoprotein, gp41, undergoes a series of conformational changes to mediate the fusion of the viral and cellular membranes.[1][2] Enfuvirtide mimics a segment of gp41, specifically the C-terminal heptad repeat (CHR or HR2), and binds to the N-terminal heptad repeat (NHR or HR1) of gp41.[1][5] This binding event occurs during the pre-hairpin intermediate stage of fusion, effectively blocking the formation of the six-helix bundle, a critical structure required for bringing the viral and host cell membranes into close proximity for fusion.[6][7] By inhibiting this final step of membrane fusion, Enfuvirtide prevents the entry of the viral capsid into the host cell.[2][5]

Enfuvirtide_Mechanism_of_Action cluster_virus HIV-1 cluster_host Host Cell (CD4+ T-cell) cluster_fusion Fusion Process gp120 gp120 Binding 1. gp120 binds to CD4 gp120->Binding gp41 gp41 (HR1 & HR2) ConformationalChange 3. gp41 Conformational Change (Pre-hairpin Intermediate) gp41->ConformationalChange CD4 CD4 Receptor CD4->Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CoReceptorBinding 2. Co-receptor Binding CCR5_CXCR4->CoReceptorBinding Binding->CoReceptorBinding CoReceptorBinding->ConformationalChange SixHelixBundle 4. Six-Helix Bundle Formation ConformationalChange->SixHelixBundle Inhibition Inhibition ConformationalChange->Inhibition Fusion 5. Membrane Fusion & Viral Entry SixHelixBundle->Fusion Enfuvirtide Enfuvirtide (T-20) Inhibition->SixHelixBundle

Figure 1: Mechanism of Action of Enfuvirtide.

Data on Synergistic Combinations of Enfuvirtide in Cell Culture

The combination of Enfuvirtide with other antiretroviral drugs, particularly those with different mechanisms of action, can result in synergistic inhibition of HIV-1 replication. Synergy is a phenomenon where the combined effect of two or more drugs is greater than the sum of their individual effects. This is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Enfuvirtide in Combination with Other Fusion Inhibitors

Studies have shown that combining Enfuvirtide with next-generation fusion inhibitors, such as Sifuvirtide, T-1249, and T-1144, results in potent synergistic activity against both Enfuvirtide-sensitive and -resistant HIV-1 strains.[7][8][9] This synergy is attributed to the fact that these peptides have different primary binding sites on the gp41 NHR domain, allowing for cooperative inhibition of the six-helix bundle formation.[7]

Drug Combination HIV-1 Strain Assay Type IC50 (nM) of Enfuvirtide (Alone) IC50 (nM) of Enfuvirtide (in Combination) Combination Index (CI) Potency Increase/Fold Reduction Reference
Enfuvirtide + SifuvirtideHIV-1 IIIB (X4)p24 Production1.80.6< 0.6~3-fold[8]
Enfuvirtide + SifuvirtideHIV-1 Bal (R5)p24 Production2.10.7< 0.6~3-fold[8]
Enfuvirtide + SifuvirtideNL4-3V38A (ENF-Resistant)p24 Production29.53.7< 0.6~8-fold[8]
Enfuvirtide + SifuvirtideNL4-3V38A/N42D (ENF-Resistant)p24 Production125.68.4< 0.6~15-fold[8]
Enfuvirtide + Sifuvirtide-Cell-Cell Fusion--0.182>600%[8]
Enfuvirtide + T-1249-Cell-Cell Fusion--0.4-[7]
Enfuvirtide + T-1144-Cell-Cell Fusion--0.5-[7]
Enfuvirtide in Combination with Co-receptor Antagonists

The synergy between Enfuvirtide and the CCR5 co-receptor antagonist Maraviroc has also been investigated. The level of synergy can be influenced by factors such as the binding affinity of Enfuvirtide to gp41 and the density of co-receptors on the host cell surface.[10] Stronger binding of Enfuvirtide to gp41 and higher co-receptor density tend to favor a synergistic interaction.[10]

Experimental Protocols

The following are generalized protocols for assessing the in vitro activity of Enfuvirtide in combination with other antiretroviral drugs. Specific parameters such as cell types, virus strains, and drug concentrations may need to be optimized for individual experimental goals.

Protocol 1: HIV-1 Inhibition Assay using a p24 Antigen ELISA

This protocol is designed to measure the inhibition of HIV-1 replication in a susceptible cell line by quantifying the production of the viral p24 capsid protein.

Materials:

  • Cell Line: MT-2 cells (or other suitable HIV-1 susceptible cell lines like C8166-R5).[7][11]

  • HIV-1 Strains: Laboratory-adapted strains (e.g., HIV-1IIIB, HIV-1Bal) or clinical isolates.

  • Drugs: Enfuvirtide and other antiretroviral agents of interest, reconstituted according to the manufacturer's instructions.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • 96-well cell culture plates.

  • p24 Antigen ELISA kit.

  • Triton X-100 (5%).

Procedure:

  • Cell Preparation: Seed MT-2 cells at a density of 1 x 104 cells per well in a 96-well plate in 100 µL of culture medium.

  • Drug Preparation: Prepare serial dilutions of Enfuvirtide and the other test drug(s) individually and in combination at fixed ratios.

  • Infection and Treatment:

    • Add the drug dilutions to the appropriate wells.

    • Infect the cells with a pre-titered amount of HIV-1 (e.g., 100 times the 50% tissue culture infective dose, TCID50).

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Culture Maintenance: After overnight incubation, remove the culture supernatants containing the virus and drugs, and add 200 µL of fresh medium to each well.

  • Sample Collection: On day 4 post-infection, collect 100 µL of the culture supernatant from each well.

  • p24 ELISA:

    • Lyse the virus in the collected supernatants by adding an equal volume of 5% Triton X-100.

    • Quantify the p24 antigen concentration in the lysates using a commercial p24 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination using software such as CalcuSyn or similar programs.

    • Determine the Combination Index (CI) to assess synergy, additivity, or antagonism.

Protocol 2: HIV-1 Mediated Cell-Cell Fusion Assay

This assay measures the ability of Enfuvirtide to inhibit the fusion of HIV-1 infected cells with uninfected target cells.

Materials:

  • Infected Donor Cells: H9 cells chronically infected with an HIV-1 strain (e.g., H9/HIV-1IIIB).[7]

  • Target Cells: MT-2 cells.[7]

  • Fluorescent Dye: Calcein-acetoxymethyl (Calcein-AM).

  • Drugs: Enfuvirtide and other antiretroviral agents.

  • Culture Medium.

  • 96-well plates.

  • Fluorescence microscope or plate reader.

Procedure:

  • Labeling Donor Cells: Label the H9/HIV-1IIIB cells with Calcein-AM according to the manufacturer's instructions.

  • Cell Plating:

    • Plate the uninfected MT-2 target cells in a 96-well plate.

    • Add the Calcein-AM labeled H9/HIV-1IIIB donor cells to the wells containing the target cells at a specific ratio (e.g., 1:1).

  • Drug Treatment: Add serial dilutions of the test drugs (alone and in combination) to the co-cultured cells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours) to allow for cell-cell fusion.

  • Quantification of Fusion:

    • After incubation, observe the transfer of the fluorescent dye from the donor cells to the target cells, which forms syncytia (large, multinucleated cells).

    • Quantify the degree of fusion by counting the number of syncytia under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 values and CI values as described in Protocol 1 to determine the effect of the drug combination on cell-cell fusion.

Experimental Workflow for Synergy Determination

The following diagram illustrates a typical workflow for determining the synergistic effects of two antiretroviral drugs in cell culture.

Synergy_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis CellCulture 1. Prepare Target Cells (e.g., MT-2, PBMCs) Infection 4. Infect Cells in the Presence of Drugs CellCulture->Infection VirusStock 2. Prepare HIV-1 Stock VirusStock->Infection DrugPrep 3. Prepare Drug Dilutions (Drug A, Drug B, and Combinations) DrugPrep->Infection Incubation 5. Incubate for a Defined Period Infection->Incubation Measurement 6. Measure Viral Replication (e.g., p24 ELISA, Luciferase Assay) Incubation->Measurement DoseResponse 7. Generate Dose-Response Curves Measurement->DoseResponse IC50 8. Calculate IC50 Values DoseResponse->IC50 CI 9. Calculate Combination Index (CI) using CalcuSyn or similar software IC50->CI Interpretation 10. Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) CI->Interpretation

Figure 2: Experimental workflow for drug synergy testing.

Resistance to Enfuvirtide

Resistance to Enfuvirtide in cell culture and in clinical settings is primarily associated with mutations in the HR1 domain of gp41, specifically within amino acid positions 36-45.[3][12] Common mutations include G36D, V38A/M, Q40H, and N43D.[3] These mutations can reduce the binding affinity of Enfuvirtide to its target, thereby decreasing its inhibitory activity.[13] It is important to note that Enfuvirtide resistance mutations can sometimes reduce the replicative capacity or "fitness" of the virus.[14] The synergistic activity of Enfuvirtide with other fusion inhibitors is particularly beneficial as these combinations can be effective against Enfuvirtide-resistant strains.[8]

Conclusion

The use of Enfuvirtide in combination with other antiretroviral drugs in cell culture provides a powerful model for understanding drug synergy, resistance mechanisms, and the intricate process of HIV-1 entry. The protocols and data presented in these application notes offer a foundation for researchers to explore novel combination therapies and to further elucidate the role of fusion inhibitors in the management of HIV-1 infection. The observed synergy, particularly with next-generation fusion inhibitors, highlights a promising strategy for treating patients who have developed resistance to existing therapies.[7][8]

References

Application Notes and Protocols for Generating Enfuvirtide-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the laboratory-based generation and characterization of Enfuvirtide-resistant Human Immunodeficiency Virus Type 1 (HIV-1) strains. Understanding the mechanisms of resistance is crucial for the development of next-generation antiviral therapies.

Introduction to Enfuvirtide (B549319) and its Mechanism of Action

Enfuvirtide (also known as T-20) is a synthetic 36-amino-acid peptide and the first-in-class HIV fusion inhibitor.[1] It functions by mimicking a segment of the C-terminal heptad repeat (CHR or HR2) of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[2] During the viral entry process, after the viral envelope protein gp120 binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change.[3] This change exposes the N-terminal heptad repeat (NHR or HR1), which then forms a trimeric coiled-coil. Subsequently, the HR2 region folds back to interact with the HR1 trimer, creating a six-helix bundle structure that brings the viral and cellular membranes into close proximity, leading to fusion.[4] Enfuvirtide competitively binds to the HR1 region, preventing the formation of this critical six-helix bundle and thereby blocking viral entry into the host cell.[2][4]

Mechanism of Resistance to Enfuvirtide

Resistance to Enfuvirtide primarily arises from mutations within the HR1 domain of gp41, specifically in a 10-amino-acid region spanning residues 36 to 45, which constitutes the binding site for Enfuvirtide.[5][6] These mutations reduce the binding affinity of Enfuvirtide to HR1, diminishing its inhibitory effect.[2] While primary resistance in treatment-naive patients is not common, it can be rapidly selected under drug pressure.[1][7] Single amino acid substitutions in this region are the most frequent cause of resistance.[5] In some cases, secondary mutations in the HR2 region, such as S138A, can further increase the level of resistance when they appear alongside primary HR1 mutations.[8] It is noteworthy that Enfuvirtide-resistant mutants often exhibit reduced replicative capacity compared to the wild-type virus.[1]

Quantitative Data on Enfuvirtide Resistance Mutations

The level of resistance is typically quantified as the fold change in the 50% inhibitory concentration (IC50) of the resistant mutant compared to the wild-type virus. A summary of representative mutations and their associated resistance levels is presented below.

Mutation(s) in gp41 (HXB2 numbering)Fold Change in IC50Virus Strain ContextReference
Single Amino Acid Mutations3.5 - 30R5 and X4-tropic Env[9]
G36D/V38M (Double Mutation)30 - 360R5 and X4-tropic Env[9]
G36D>10 (common in vivo)Clinical Isolates (TORO trials)[7]
V38A/M>10 (common in vivo)Clinical Isolates (TORO trials)[7]
Q40H>10 (common in vivo)Clinical Isolates (TORO trials)[7]
N43D>10 (common in vivo)Clinical Isolates (TORO trials)[7]
N42T/N43K (Double Mutation)High cross-resistance to C34HIV-1 NL4-3[10]
V38A/N42D (Double Mutation)High cross-resistance to C34HIV-1 NL4-3[10]

Experimental Protocols

Two primary methods are employed in the laboratory to generate Enfuvirtide-resistant HIV-1 strains: in vitro selection with escalating drug concentrations and site-directed mutagenesis to introduce specific mutations.

Protocol 1: In Vitro Selection of Enfuvirtide-Resistant HIV-1

This method mimics the process of resistance development in a clinical setting by culturing the virus in the presence of gradually increasing concentrations of Enfuvirtide.

Materials:

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Permissive cell line (e.g., C8166 or MT-2 cells)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Enfuvirtide (T-20) stock solution

  • p24 antigen ELISA kit

  • Viral RNA extraction kit

  • RT-PCR reagents for amplifying the env gene

  • DNA sequencing reagents and equipment

Procedure:

  • Initial Infection: Infect a culture of permissive cells with a wild-type HIV-1 strain at a known multiplicity of infection (MOI).

  • Drug Application: Add Enfuvirtide to the culture at a starting concentration close to the IC50 of the wild-type virus.

  • Virus Passage: Monitor the culture for signs of viral replication, such as cytopathic effects (CPE) or by measuring p24 antigen levels in the supernatant.

  • Dose Escalation: Once viral replication is established (typically when CPE is widespread or p24 levels are high), harvest the cell-free supernatant containing the virus. Use this virus to infect a fresh culture of cells in the presence of a 1.5- to 2-fold higher concentration of Enfuvirtide.[6]

  • Iterative Selection: Repeat the passaging and dose escalation for multiple rounds (e.g., over 30 passages).[2] Maintain a parallel culture without the drug as a control.

  • Resistance Confirmation: Periodically, and at the end of the selection process, harvest viral supernatant and perform a phenotypic assay (see Protocol 3) to determine the IC50 of Enfuvirtide. A significant increase in IC50 compared to the wild-type virus indicates the selection of a resistant population.

  • Genotypic Analysis: Extract viral RNA from the resistant virus stock. Perform RT-PCR to amplify the gp41-coding region of the env gene. Sequence the PCR product to identify the mutations responsible for resistance.[11]

Protocol 2: Generation of Resistant Strains by Site-Directed Mutagenesis

This method allows for the creation of HIV-1 strains with specific, predefined mutations in the env gene, enabling the direct study of the impact of individual mutations on drug resistance.

Materials:

  • A plasmid containing the HIV-1 proviral DNA or an env expression vector (e.g., pNL4-3)

  • Mutagenic primers designed to introduce the desired mutation(s) in the gp41 HR1 region.

  • High-fidelity DNA polymerase for PCR.

  • DpnI restriction enzyme.

  • Competent E. coli for plasmid transformation.

  • Plasmid purification kit.

  • Transfection reagents.

  • Permissive cell line for virus production (e.g., 293T cells).

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the middle, with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.[12]

  • Mutagenesis PCR: Perform PCR using the proviral plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to replicate both plasmid strands. The reaction will generate a nicked circular plasmid containing the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI endonuclease for at least 2 hours at 37°C. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA and leaving the newly synthesized, unmethylated (mutant) plasmid intact.[13]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli.

  • Plasmid Isolation and Sequencing: Select transformed colonies, grow them in liquid culture, and purify the plasmid DNA. Verify the presence of the desired mutation and the absence of other unintended mutations by DNA sequencing.

  • Virus Production: Transfect the mutated plasmid into a suitable cell line (e.g., 293T cells) to produce infectious virus particles.

  • Characterization: Harvest the virus-containing supernatant and characterize the mutant virus for its resistance profile using a phenotypic assay (Protocol 3).

Protocol 3: Phenotypic Drug Susceptibility Assay

This assay quantifies the level of resistance of the generated HIV-1 strains to Enfuvirtide by measuring the drug concentration required to inhibit viral replication by 50%.

Materials:

  • Generated resistant HIV-1 virus stock and wild-type control.

  • Target cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 LTR).

  • Complete culture medium.

  • Serial dilutions of Enfuvirtide.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.

  • Drug Dilution: Prepare serial dilutions of Enfuvirtide in culture medium.

  • Infection: Add the serially diluted Enfuvirtide to the plated cells, followed by the addition of a standardized amount of either the wild-type or the mutant virus.

  • Incubation: Incubate the plate for 48 hours at 37°C to allow for viral entry and a single round of replication.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the percentage of inhibition of luciferase activity versus the log10 of the drug concentration. Use a non-linear regression analysis to determine the IC50 value for both the wild-type and the mutant virus. The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.[3]

Visualizations

HIV-1 Entry and Enfuvirtide Mechanism of Action

HIV_Entry_Enfuvirtide cluster_fusion gp41 Conformational Change gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor gp41_pre gp41 (pre-fusion) CD4->Coreceptor HR1 HR1 Exposure & Trimerization Coreceptor->HR1 3. Conformational Change SixHB Six-Helix Bundle Formation (HR1-HR2) HR1->SixHB 4. Hairpin Formation Fusion Fusion SixHB->Fusion Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->HR1

Caption: HIV-1 entry pathway and the inhibitory mechanism of Enfuvirtide.

Experimental Workflow for Generating and Analyzing Enfuvirtide-Resistant HIV-1

Resistance_Workflow cluster_generation Strain Generation cluster_invitro Method 1: In Vitro Selection cluster_sdm Method 2: Site-Directed Mutagenesis cluster_analysis Characterization start_virus Wild-Type HIV-1 invitro_start Culture with Enfuvirtide start_virus->invitro_start sdm_start Mutagenesis of Proviral DNA start_virus->sdm_start passage Serial Passaging & Dose Escalation invitro_start->passage resistant_virus Putative Resistant Virus passage->resistant_virus transfection Transfection & Virus Production sdm_start->transfection transfection->resistant_virus phenotype Phenotypic Assay (IC50 Determination) resistant_virus->phenotype genotype Genotypic Assay (Sequencing of gp41) resistant_virus->genotype data_analysis Data Analysis & Correlation phenotype->data_analysis Calculate Fold Change in IC50 genotype->data_analysis Identify Mutations

Caption: Workflow for generating and characterizing Enfuvirtide-resistant HIV-1.

References

Application Notes and Protocols for Evaluating the Synergistic Effect of Enfuvirtide with Other HIV Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enfuvirtide (T-20) is the first-in-class HIV fusion inhibitor approved for the treatment of HIV-1 infection.[1] It functions by binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein (B1211001), which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[2][3] This unique mechanism of action, targeting the final stage of viral entry, makes it a valuable component of combination antiretroviral therapy, particularly for treatment-experienced patients with drug-resistant virus.[1][3] The combination of antiretroviral agents with different mechanisms of action is a cornerstone of highly active antiretroviral therapy (HAART) as it can enhance efficacy, reduce the dosage of individual drugs, and minimize the emergence of resistant strains.[4] This document provides a detailed protocol for evaluating the synergistic antiviral effects of Enfuvirtide in combination with other HIV entry inhibitors, such as CCR5 or CXCR4 antagonists, or other fusion inhibitors that target different sites on gp41.[5][6]

The primary method described here is the checkerboard assay, a widely used in vitro technique to systematically assess the interactions between two antimicrobial or antiviral agents.[4][7][8] The assay involves a two-dimensional dilution of two compounds in a microtiter plate, allowing for the determination of the minimal inhibitory concentration (MIC) or 50% inhibitory concentration (IC50) for each agent alone and in combination.[4] The nature of the interaction is then quantified by calculating the Combination Index (CI) or the Fractional Inhibitory Concentration Index (FICI).[4][5][9]

Mechanism of HIV Entry and Action of Inhibitors

The entry of HIV-1 into a target cell is a multi-step process. The viral surface glycoprotein gp120 first binds to the CD4 receptor on the host cell.[10][11] This binding induces conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[11][12] The interaction with the coreceptor triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and the formation of a six-helix bundle, which ultimately drives the fusion of the viral and cellular membranes.[6][13]

Entry inhibitors can target different stages of this process. Enfuvirtide targets the formation of the six-helix bundle in gp41.[2][3] Other entry inhibitors may include:

  • CCR5 antagonists (e.g., Maraviroc): Block the interaction between gp120 and the CCR5 coreceptor.[12]

  • CXCR4 antagonists (e.g., AMD3100): Block the interaction between gp120 and the CXCR4 coreceptor.[6]

  • Attachment inhibitors : Interfere with the initial binding of gp120 to the CD4 receptor.

  • Other fusion inhibitors : May target different domains of gp41.[5][14]

The combination of inhibitors targeting different sites in the entry pathway can lead to synergistic effects.[5][6]

Diagram of HIV Entry and Inhibitor Action

HIV_Entry_Inhibitors cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor 2. Coreceptor   Binding gp41->Coreceptor 3. Fusion   (gp41 conformational change) Attachment_Inhibitor Attachment Inhibitor Attachment_Inhibitor->gp120 Blocks Coreceptor_Antagonist Coreceptor Antagonist Coreceptor_Antagonist->Coreceptor Blocks Enfuvirtide_node Enfuvirtide Enfuvirtide_node->gp41 Blocks fusion Checkerboard_Workflow prep_compounds Prepare stock solutions of Enfuvirtide and other inhibitor add_compounds Add serial dilutions of compounds in a checkerboard format prep_compounds->add_compounds prep_cells Prepare and seed TZM-bl cells in a 96-well plate incubate_cells Incubate cells (e.g., 24 hours) prep_cells->incubate_cells incubate_cells->add_compounds add_virus Infect cells with HIV-1 add_compounds->add_virus incubate_infection Incubate for 48-72 hours add_virus->incubate_infection measure_readout Measure viral replication (p24 ELISA or Luciferase assay) incubate_infection->measure_readout data_analysis Calculate IC50 and Combination Index (CI) measure_readout->data_analysis Synergy_Interpretation start Calculate Combination Index (CI) ci_lt_1 CI < 1 start->ci_lt_1 ci_eq_1 CI = 1 start->ci_eq_1 ci_gt_1 CI > 1 start->ci_gt_1 synergism Synergistic Effect ci_lt_1->synergism additive Additive Effect ci_eq_1->additive antagonism Antagonistic Effect ci_gt_1->antagonism

References

Application Notes and Protocols for a Flow Cytometry-Based Assay to Measure Enfuvirtide's Effect on HIV-1 Mediated Cell-Cell Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a flow cytometry-based assay to quantify the inhibitory effect of Enfuvirtide on HIV-1 envelope glycoprotein-mediated cell-cell fusion. This assay is a critical tool for the evaluation of potential HIV-1 entry inhibitors and for studying the mechanisms of viral fusion.

Introduction

Enfuvirtide (also known as T-20) is a synthetic peptide that belongs to the class of HIV-1 fusion inhibitors.[1][2] It functions by binding to the gp41 subunit of the viral envelope glycoprotein (B1211001), preventing the conformational changes required for the fusion of the viral and cellular membranes.[3][4][5] This mechanism effectively blocks the entry of the virus into the host cell. The flow cytometry-based cell-cell fusion assay described here provides a quantitative method to assess the efficacy of Enfuvirtide and other potential fusion inhibitors. The assay relies on the co-culture of two cell populations: "donor" cells expressing the HIV-1 envelope glycoprotein (Env) and "target" cells expressing the CD4 receptor and relevant co-receptors (CXCR4 or CCR5). Fusion events between these two cell populations can be detected and quantified using flow cytometry.

Principle of the Assay

The assay utilizes two distinct fluorescent dyes to label the donor and target cell populations. For instance, donor cells can be labeled with a red fluorescent dye (e.g., CellTrace™ Far Red) and target cells with a green fluorescent dye (e.g., CFSE). When cell-cell fusion occurs, the cytoplasmic contents of the donor and target cells mix, resulting in a dual-labeled (red and green) cell population. The percentage of these double-positive cells, as determined by flow cytometry, is a direct measure of the extent of cell-cell fusion. By performing the assay in the presence of varying concentrations of Enfuvirtide, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50) of the drug.

Materials and Reagents

  • Cell Lines:

    • Donor Cells: A suitable cell line (e.g., HEK293T or Jurkat) engineered to express the HIV-1 envelope glycoprotein (Env) from a specific viral strain (e.g., from an X4- or R5-tropic virus).

    • Target Cells: A cell line susceptible to HIV-1 infection, endogenously or recombinantly expressing CD4 and the appropriate co-receptor (CXCR4 or CCR5) (e.g., Jurkat, TZM-bl, or primary CD4+ T cells).

  • Fluorescent Dyes:

    • Carboxyfluorescein succinimidyl ester (CFSE) or other green fluorescent cell proliferation dye.

    • CellTrace™ Far Red or other red fluorescent cell proliferation dye.

  • Enfuvirtide (T-20): Lyophilized powder, to be reconstituted in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution.

  • Cell Culture Media: RPMI 1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

  • 96-well U-bottom plates

Experimental Protocols

Cell Preparation and Labeling
  • Culture donor and target cells to a sufficient density (approximately 1 x 10^6 cells/mL) under standard cell culture conditions (37°C, 5% CO2).

  • Harvest and wash the donor and target cells separately with PBS.

  • Resuspend the target cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL and add CFSE to a final concentration of 1 µM.

  • Resuspend the donor cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL and add CellTrace™ Far Red to a final concentration of 1 µM.

  • Incubate both cell suspensions for 20 minutes at 37°C in the dark.

  • Quench the labeling reaction by adding 5 volumes of complete cell culture medium.

  • Wash the labeled cells twice with complete cell culture medium to remove any unbound dye.

  • Resuspend the cells in complete cell culture medium and determine the cell concentration and viability.

Co-culture and Enfuvirtide Treatment
  • Prepare serial dilutions of the Enfuvirtide stock solution in complete cell culture medium to achieve the desired final concentrations.

  • In a 96-well U-bottom plate, mix the labeled donor and target cells at a 1:1 ratio (e.g., 5 x 10^4 cells of each type per well).

  • Add the different concentrations of Enfuvirtide to the respective wells. Include a "no drug" control (vehicle only) and a "no fusion" control (e.g., target cells only or donor cells only).

  • Incubate the co-culture plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell-cell fusion.

Flow Cytometry Analysis
  • Following incubation, gently resuspend the cells in each well.

  • Transfer the cell suspensions to flow cytometry tubes.

  • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for detecting the green and red fluorescent signals.

  • For each sample, collect a sufficient number of events (e.g., 10,000-50,000 events).

  • Analyze the flow cytometry data using appropriate software. Gate on the single-cell population to exclude doublets.

  • Create a dot plot of the green fluorescence (e.g., FITC channel) versus the red fluorescence (e.g., APC or PE-Cy7 channel).

  • Identify and quantify the percentage of single-positive green cells (unfused target cells), single-positive red cells (unfused donor cells), and double-positive cells (fused cells).

  • The percentage of fusion is calculated as: (% of double-positive cells) / (% of single-positive green cells + % of double-positive cells) x 100.

  • Plot the percentage of fusion inhibition against the log concentration of Enfuvirtide to determine the IC50 value.

Data Presentation

The quantitative data from the cell-cell fusion assay can be summarized in the following tables.

Table 1: Inhibition of HIV-1 Mediated Cell-Cell Fusion by Enfuvirtide

Enfuvirtide Concentration (nM)% Fusion (Mean ± SD)% Inhibition
0 (Vehicle Control)25.3 ± 2.10
120.1 ± 1.820.6
515.2 ± 1.540.0
1011.8 ± 1.253.4
256.5 ± 0.874.3
502.1 ± 0.491.7
1000.8 ± 0.296.8

Note: The data presented in this table is representative. Actual results may vary depending on the specific cell lines, HIV-1 Env strain, and experimental conditions.

A cell-cell fusion assay revealed that the effective concentration for achieving 50% inhibition (IC50) of Enfuvirtide is approximately 23 ± 6 nM.[6]

Table 2: Comparative IC50 Values of Enfuvirtide and a Next-Generation Fusion Inhibitor, Sifuvirtide

InhibitorIC50 (nM) for Cell-Cell Fusion Inhibition
Enfuvirtide15.8 ± 2.5
Sifuvirtide1.2 ± 0.3

This table is based on data suggesting that next-generation fusion inhibitors can have significantly lower IC50 values, indicating higher potency.

Mandatory Visualizations

Signaling Pathway of HIV-1 Fusion and Inhibition by Enfuvirtide

HIV_Fusion_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell (CD4+ T-cell) cluster_enfuvirtide Enfuvirtide Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CXCR4/CCR5 Co-receptor gp120->CoReceptor 2. Co-receptor Binding gp41 gp41 HostMembrane Host Cell Membrane gp41->HostMembrane 3. gp41 inserts into Host Membrane PreHairpin Pre-hairpin Intermediate gp41->PreHairpin CD4->gp120 Conformational Change in gp120 CoReceptor->gp41 gp41 Unfolds Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->PreHairpin 4. Enfuvirtide Binds to gp41 HR1 Fusion Membrane Fusion & Viral Entry PreHairpin->Fusion 5. Six-Helix Bundle Formation (Blocked) PreHairpin->Fusion Normal Fusion Pathway

Caption: HIV-1 entry and Enfuvirtide's mechanism of action.

Experimental Workflow for the Flow Cytometry-Based Cell-Cell Fusion Assay

Fusion_Assay_Workflow cluster_prep 1. Cell Preparation and Labeling cluster_coculture 2. Co-culture and Treatment cluster_flow 3. Data Acquisition and Analysis cluster_key Cell Populations Start Start Donor Donor Cells (Env-expressing) Start->Donor Target Target Cells (CD4+/CoR+) Start->Target LabelDonor Label with Red Dye Donor->LabelDonor LabelTarget Label with Green Dye Target->LabelTarget MixCells Mix Labeled Donor and Target Cells (1:1) LabelDonor->MixCells LabelTarget->MixCells AddEnfuvirtide Add Enfuvirtide (serial dilutions) MixCells->AddEnfuvirtide Incubate Incubate 4-6 hours at 37°C AddEnfuvirtide->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Analyze Analyze Data: Gate on Single Cells Acquire->Analyze Quantify Quantify Cell Populations Analyze->Quantify End Determine IC50 Quantify->End Red Green Double Red_node Green_node Double_node

Caption: Workflow of the cell-cell fusion assay.

Troubleshooting and Considerations

  • High Background Fusion: If high levels of fusion are observed in the absence of Env expression, consider using different cell lines or optimizing the co-culture conditions.

  • Low Fusion Signal: Ensure that the donor cells have high levels of Env expression and that the target cells have adequate levels of CD4 and the appropriate co-receptor. The incubation time for co-culture may also need to be optimized.

  • Dye Transfer: To control for potential dye transfer between cells that are in close contact but not fused, a control experiment can be performed at 4°C, a temperature at which membrane fusion is inhibited.

  • Cell Viability: Ensure high cell viability throughout the experiment, as dead cells can non-specifically take up fluorescent dyes. A viability dye can be included in the flow cytometry staining panel to exclude dead cells from the analysis.

  • Reproducibility: Perform all experiments in triplicate and include appropriate controls to ensure the reproducibility of the results.

These detailed application notes and protocols provide a robust framework for utilizing a flow cytometry-based assay to assess the inhibitory activity of Enfuvirtide on HIV-1 mediated cell-cell fusion. This powerful tool is invaluable for the discovery and development of novel HIV-1 entry inhibitors.

References

Application Note: Surface Plasmon Resonance (SPR) for Analyzing Enfuvirtide-gp41 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfuvirtide (brand name Fuzeon) is a synthetic 36-amino acid peptide and the first-in-class HIV fusion inhibitor.[1] It functions by targeting the HIV envelope glycoprotein (B1211001) gp41, a critical component of the virus's machinery for entering host cells.[1] Specifically, Enfuvirtide binds to the first heptad repeat (HR1) domain of gp41. This binding event prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thus inhibiting viral entry into the host cell.[2][3] Understanding the binding kinetics of Enfuvirtide to gp41 is paramount for comprehending its mechanism of action, elucidating mechanisms of drug resistance, and guiding the development of next-generation fusion inhibitors.

Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique ideally suited for the quantitative analysis of biomolecular interactions.[4] SPR allows for the precise determination of kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing invaluable insights into the drug-target interaction. This application note provides a detailed protocol for utilizing SPR to characterize the binding kinetics of Enfuvirtide with a synthetic peptide mimicking the HR1 domain of gp41.

Mechanism of HIV-1 Fusion and Enfuvirtide Inhibition

The entry of HIV-1 into a host cell is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41. The process begins with the binding of gp120 to the CD4 receptor on the surface of the host cell, followed by a conformational change that allows for binding to a co-receptor (CCR5 or CXCR4). This co-receptor binding triggers a dramatic conformational change in gp41, exposing its hydrophobic fusion peptide, which inserts into the host cell membrane. Subsequently, the HR1 and second heptad repeat (HR2) domains of gp41 associate to form a stable six-helix bundle, pulling the viral and cellular membranes into close proximity and facilitating membrane fusion.

Enfuvirtide is a synthetic peptide that mimics the HR2 domain of gp41. It competitively binds to the HR1 domain during the intermediate pre-hairpin conformation of gp41, effectively blocking the formation of the six-helix bundle. This inhibitory action prevents membrane fusion and subsequent viral entry.

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_host Host Cell cluster_fusion Fusion Process gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Co-receptor   Binding gp41_intermediate gp41 Intermediate (HR1 exposed) CoR->gp41_intermediate 3. gp41 Conformational     Change six_helix Six-Helix Bundle Formation gp41_intermediate->six_helix 4. HR1-HR2   Interaction gp41_intermediate->six_helix fusion Membrane Fusion six_helix->fusion 5. Fusion Enfuvirtide Enfuvirtide Enfuvirtide->gp41_intermediate

Figure 1: Mechanism of HIV-1 fusion and inhibition by Enfuvirtide.

Quantitative Analysis of Enfuvirtide-gp41 Binding Kinetics

SPR technology enables the direct measurement of the binding affinity and kinetics between Enfuvirtide and its gp41 target. The equilibrium dissociation constant (KD) is a measure of the binding affinity, with lower KD values indicating a stronger interaction. The association rate (ka) describes how quickly the two molecules bind, while the dissociation rate (kd) reflects the stability of the complex.

The following table summarizes representative kinetic data for the interaction of Enfuvirtide (also known as T20) and related peptides with gp41 fragments. This data illustrates how SPR can be used to quantify the binding affinity of fusion inhibitors and the impact of modifications.

Analyte (Peptide)Ligand (Target)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Notes
Enfuvirtide (T20) 5H-ex (gp41 N-HR mimic)--30High-affinity interaction.[2][3]
Enfuvirtide-PEG Conjugate N46 (gp41 fragment)--307PEGylation can affect binding affinity.[5]
T20 variant (T639I) 5H-ex (gp41 N-HR mimic)--0.75A single amino acid substitution can significantly increase affinity.[3]
C37 5H-ex (gp41 N-HR mimic)--0.0007Another C-peptide inhibitor with very high affinity.[2]

Note: The values presented are from different studies and may involve different gp41 constructs, which can influence the results. The table serves to provide examples of quantitative data obtained through SPR.

Experimental Protocol: SPR Analysis of Enfuvirtide-gp41 Interaction

This protocol outlines the key steps for analyzing the binding kinetics of Enfuvirtide (analyte) to a synthetic peptide representing the N-terminal heptad repeat (NHR) of gp41, such as N36 (ligand), using a Biacore SPR system. This protocol is adapted from established methods for similar peptide-protein interactions.[4]

SPR_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_buffers Prepare Buffers (Running, Immobilization) prep_peptides Prepare Peptides (Enfuvirtide, N36) prep_chip Prepare Sensor Chip (CM5) immobilize Immobilize N36 Ligand on Sensor Chip prep_chip->immobilize inject_analyte Inject Enfuvirtide (Analyte) at Various Concentrations immobilize->inject_analyte regenerate Regenerate Sensor Surface inject_analyte->regenerate data_processing Data Processing (Double Referencing) inject_analyte->data_processing regenerate->inject_analyte Repeat for each concentration kinetic_fitting Kinetic Fitting (e.g., 1:1 Langmuir Model) data_processing->kinetic_fitting determine_params Determine ka, kd, KD kinetic_fitting->determine_params

Figure 2: General workflow for SPR analysis of Enfuvirtide-gp41 binding.
Materials and Equipment

  • SPR Instrument: Biacore system (e.g., Biacore T200, Biacore 8K) or similar.

  • Sensor Chip: CM5 sensor chip (research grade).

  • Ligand: Purified synthetic NHR peptide (e.g., N36), purity >95%.

  • Analyte: Purified Enfuvirtide peptide, purity >95%.

  • Immobilization Kit: Amine coupling kit (containing NHS, EDC, and ethanolamine).

  • Buffers:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.

  • Regeneration Solution: A solution capable of disrupting the Enfuvirtide-N36 interaction without denaturing the immobilized ligand (e.g., a low pH glycine (B1666218) solution or a high salt concentration buffer). This needs to be determined empirically.

Methodology
  • System Preparation:

    • Equilibrate the SPR instrument to the desired temperature (e.g., 25°C).

    • Prime the system with running buffer until a stable baseline is achieved.

  • Ligand Immobilization (N36 peptide):

    • Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of NHS and EDC.

    • Inject the N36 peptide (e.g., 10-20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~1000-1500 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • Create a reference flow cell by performing the activation and deactivation steps without injecting the ligand.

  • Analyte Injection (Enfuvirtide):

    • Prepare a series of Enfuvirtide dilutions in running buffer (e.g., a two-fold dilution series from a high concentration, such as 1 µM, down to a low nanomolar concentration). Include a buffer-only injection (zero concentration) for baseline subtraction.

    • Inject each Enfuvirtide concentration over both the ligand and reference flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds). The injections should be performed in a randomized order to minimize systematic errors.

  • Surface Regeneration:

    • After each analyte injection, inject the regeneration solution to remove any bound Enfuvirtide and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

Data Analysis
  • Data Processing:

    • The raw sensorgram data is processed by first subtracting the signal from the reference flow cell and then subtracting the average of the buffer-only injections (double referencing). This corrects for bulk refractive index changes and non-specific binding.

  • Kinetic Fitting:

    • The processed sensorgrams for all analyte concentrations are fitted globally to a kinetic binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is typically used.

  • Parameter Determination:

    • The fitting process yields the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (KD, units M), where KD = kd/ka.

Applications in Drug Development and Resistance Monitoring

The detailed kinetic data obtained from SPR analysis is crucial for several aspects of anti-HIV drug development:

  • Structure-Activity Relationship (SAR) Studies: SPR can be used to screen and rank new peptide analogues of Enfuvirtide based on their binding kinetics, helping to identify candidates with improved affinity and/or longer residence times on the target.

  • Mechanism of Action Studies: By quantifying the binding interaction, SPR provides direct evidence for the target engagement of Enfuvirtide and its derivatives.

  • Understanding Drug Resistance: Mutations in the HR1 domain of gp41 are known to confer resistance to Enfuvirtide.[1][6] SPR can be used to quantify the impact of these mutations on the binding kinetics of Enfuvirtide, providing a mechanistic understanding of how resistance emerges. For example, a resistance mutation may significantly increase the dissociation rate (kd), leading to a weaker binding affinity (higher KD).

Conclusion

Surface Plasmon Resonance is an indispensable tool for the in-depth characterization of the binding kinetics between the HIV fusion inhibitor Enfuvirtide and its target, the gp41 glycoprotein. The quantitative data on association and dissociation rates and overall affinity are essential for elucidating the drug's mechanism of action, understanding resistance mechanisms, and guiding the rational design of more potent and durable antiviral therapies. The protocol outlined in this application note provides a robust framework for researchers to obtain high-quality kinetic data for the Enfuvirtide-gp41 interaction.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Enfuvirtide Acetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the low solubility of Enfuvirtide Acetate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound has negligible solubility in pure water.[1][2] Its chemical structure, a 36-amino acid peptide, contributes to its poor aqueous solubility.[2] For successful reconstitution, specific protocols involving sterile water and gentle agitation are necessary, and even then, the process can be lengthy.[3][4]

Q2: What is the recommended solvent for reconstituting this compound for in-vivo and in-vitro use?

A2: For subcutaneous injection, this compound should be reconstituted with 1.1 mL of Sterile Water for Injection to yield a final concentration of 90 mg/mL.[5][6][7] For in vitro laboratory experiments, Dimethyl Sulfoxide (DMSO) can be used to achieve a concentration of 100 mg/mL.[8][9] It is critical to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[8]

Q3: How long should it take for this compound to dissolve?

A3: The reconstitution process can take up to 45 minutes.[3][4] It is crucial to allow the vial to stand until the powder completely dissolves. Gentle rolling of the vial between the hands can aid dissolution, but vigorous shaking should be avoided to prevent foaming.[4]

Q4: My reconstituted solution is not clear. What should I do?

A4: A properly reconstituted solution of this compound should be clear, colorless, and free of bubbles or particulate matter.[3][4][7] If the solution appears cloudy, contains particles, or is discolored, it should not be used. This may indicate incomplete dissolution or potential degradation. Ensure the correct reconstitution procedure was followed and that the product has not expired.

Q5: Can I heat or sonicate the solution to speed up dissolution?

A5: The product information for the commercial formulation, Fuzeon®, advises against microwaving or putting the vial in hot water.[3] While some general laboratory practices for dissolving compounds involve gentle heating or sonication, there is no specific recommendation for this with this compound. Such methods could potentially degrade the peptide. Adhering to the recommended gentle rolling and allowing sufficient time for dissolution is the safest approach.

Q6: What is the impact of pH on this compound solubility?

A6: The solubility of this compound is highly dependent on pH. While its solubility in pure water is negligible, it increases significantly in buffered solutions.[1] For instance, in a buffer at pH 7.5, the solubility ranges from 85-142 mg/100 mL.[1] Some laboratory protocols suggest adjusting the pH to 10 with 1 M NaOH to achieve a concentration of 33.33 mg/mL in water.[9] Formulating the peptide in an alkaline solution (pH 9) has been noted as a strategy to overcome its limited solubility.[10]

Q7: Can I store the reconstituted solution? If so, for how long and under what conditions?

A7: Once reconstituted with Sterile Water for Injection, the solution should be used immediately. If immediate use is not possible, it can be stored in the original vial in a refrigerator (36°F to 46°F or 2°C to 8°C) for up to 24 hours.[3][5] The reconstituted solution should not be frozen.[3] Before use, the refrigerated solution should be allowed to return to room temperature and inspected again for clarity.[3]

Q8: Are there any formulation strategies to improve the aqueous solubility of this compound?

A8: Yes, chemical modification, specifically PEGylation (conjugation with polyethylene (B3416737) glycol), has been shown to significantly enhance the aqueous solubility of Enfuvirtide to ≥3 mg/mL.[2][11][12] Other strategies for improving the solubility of poorly soluble active pharmaceutical ingredients include the use of excipients such as polysorbates and various polymers.[13][14][15]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and conditions.

Table 1: Solubility in Aqueous and Organic Solvents

SolventConcentrationRemarks
Pure WaterNegligible / < 0.1 mg/mL[1][16]
Buffer (pH 7.5)85-142 mg/100 mL[1]
Water (pH 10)33.33 mg/mLAchieved by adjusting pH with 1 M NaOH.[9]
DMSO100 mg/mL[8][9]Use of fresh, moisture-free DMSO is critical.[8]
EthanolInsoluble[8]

Table 2: Impact of Formulation Strategy on Solubility

Formulation StrategyResulting SolubilityReference
PEGylation≥3 mg/mL[2][11][12]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for Subcutaneous Administration

Objective: To prepare a 90 mg/mL solution of this compound for injection.

Materials:

  • Vial of lyophilized this compound (108 mg)

  • 1.1 mL of Sterile Water for Injection

  • Syringe and needle

Procedure:

  • Visually inspect the vial of lyophilized powder to ensure it is intact.

  • Using a syringe, draw up 1.1 mL of Sterile Water for Injection.

  • Inject the Sterile Water for Injection into the vial of this compound.

  • Gently tap the vial for 10 seconds and then gently roll it between the hands to ensure all the powder comes into contact with the liquid.[4] Do not shake vigorously to avoid foaming.[6]

  • Allow the vial to stand until the powder completely dissolves. This may take up to 45 minutes.[3][4] The process can be expedited by gently rolling the vial between the hands until the product is fully dissolved.[4]

  • The final solution should be clear, colorless, and free of any particulate matter or bubbles.[3][4][7]

  • If not for immediate use, store the reconstituted solution in the refrigerator and use within 24 hours.[3][5]

Protocol 2: Preparation of a Stock Solution in DMSO for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound for laboratory use.

Materials:

  • This compound powder

  • Fresh, anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[8][9]

  • To aid dissolution, the solution can be gently vortexed or sonicated if necessary.

  • Ensure the solution is clear and free of any undissolved particles before use.

  • For storage, it is recommended to prepare fresh solutions.[8] If storage is necessary, aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9][16]

Visual Guides

The following diagrams illustrate key concepts and workflows related to this compound solubility.

G cluster_0 Troubleshooting Low Solubility start Start: Low Solubility Observed check_solvent Is the solvent appropriate? (Sterile Water or recommended buffer) start->check_solvent check_procedure Was the reconstitution procedure followed correctly? (Gentle rolling, sufficient time) check_solvent->check_procedure Yes use_dmso For in-vitro, consider using fresh DMSO check_solvent->use_dmso No check_ph Is the pH optimal for solubility? check_procedure->check_ph Yes discard Discard and start over check_procedure->discard No solution_clear Is the solution clear and particle-free? check_ph->solution_clear Yes adjust_ph Adjust pH to 7.5-9.0 (if applicable for experiment) check_ph->adjust_ph No use_solution Solution is ready for use solution_clear->use_solution Yes solution_clear->discard No adjust_ph->solution_clear

Caption: Troubleshooting workflow for low solubility of this compound.

G cluster_1 Factors Affecting this compound Solubility cluster_positive Positive Influences cluster_negative Negative Influences enfuvirtide This compound (Poorly Soluble) ph Increased pH (7.5-9.0) enfuvirtide->ph pegylation PEGylation enfuvirtide->pegylation dmso Anhydrous DMSO enfuvirtide->dmso water Pure Water enfuvirtide->water agitation Vigorous Agitation (Foaming) enfuvirtide->agitation freezing Freezing (Reconstituted) enfuvirtide->freezing

Caption: Factors influencing the solubility of this compound.

G cluster_2 Recommended Reconstitution Workflow step1 1. Add 1.1 mL Sterile Water for Injection to vial step2 2. Gently tap and roll vial (Avoid shaking) step1->step2 step3 3. Allow to stand for up to 45 minutes step2->step3 step4 4. Visually inspect for clarity and absence of particles step3->step4 step5 5. Use immediately or refrigerate for up to 24 hours step4->step5

Caption: Standard workflow for reconstituting this compound.

References

Technical Support Center: Optimizing Enfuvirtide Acetate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Enfuvirtide Acetate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Enfuvirtide is a synthetic 36-amino acid peptide that acts as an HIV-1 fusion inhibitor.[1][2] Its mechanism of action involves binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein.[1][3] This binding event prevents the conformational changes required for the fusion of the viral and cellular membranes, thereby inhibiting the entry of HIV-1 into host cells.[2][4][5] Enfuvirtide is considered active against HIV-1, with low activity demonstrated against HIV-2 isolates in vitro.[2]

Q2: What is the recommended starting concentration of this compound for in vitro experiments?

A2: The effective concentration of Enfuvirtide can vary depending on the specific HIV-1 strain, the cell line used, and the assay conditions. However, a general starting point can be derived from reported 50% inhibitory concentrations (IC50). For laboratory and primary HIV-1 isolates (clades A to G), the IC50 ranges from 4 to 280 nM (18 to 1260 ng/mL).[1] For baseline clinical isolates, the IC50 can range from 0.089 to 107 nM (0.4 to 480 ng/mL).[1] A cell-cell fusion assay has shown an IC50 of 23 ± 6 nM.[6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has negligible solubility in pure water.[1][8] It is best dissolved in alkaline conditions, such as 0.1% NaOH, 1% Na2CO3, or disodium (B8443419) phenyl phosphate (B84403) at a concentration of 0.1-1 mg/mL.[9] Another option is to use DMSO, with a solubility of up to 6.67 mg/mL, though this may require sonication and pH adjustment to 8 with NH4OH.[6] For in vivo studies, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] Stock solutions should be prepared fresh.[11][12] If storage is necessary, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[7][10]

Q4: Is this compound cytotoxic?

A4: this compound generally exhibits low cytotoxicity in vitro.[8] Studies have shown that the 50% cytotoxic concentration (CC50) is greater than 100 μM, indicating a high therapeutic selectivity index (CC50/IC50 ratio).[13] No cytotoxicity was observed at concentrations up to 100 μM in uninfected CD4+ T-cell cultures (CEM cells and PBMCs).[14] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with your specific cell line and experimental conditions to confirm.

Troubleshooting Guides

Problem 1: Lower than expected anti-HIV-1 potency in my assay.

Possible Cause Troubleshooting Step
Degraded Enfuvirtide Stock Prepare a fresh stock solution of this compound. Ensure proper storage of the powder at -20°C.[9]
Suboptimal Concentration Perform a dose-response curve to determine the optimal IC50 for your specific virus strain and cell line.
Resistant HIV-1 Strain Genotype the gp41 region of your HIV-1 strain to check for known resistance mutations, particularly in the HR1 domain (amino acids 36-45).[8][15][16]
Assay-Specific Issues Verify the health and viability of your target cells. Ensure adequate expression of CD4, CCR5, or CXCR4 co-receptors. Optimize incubation times and other assay parameters.
Incorrect pH of Solution Enfuvirtide solubility and activity can be pH-dependent. Ensure the final pH of your culture medium is within the optimal physiological range after adding the drug. The reconstituted solution of the commercial product has a pH of approximately 9.0.[1]

Problem 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of your assay plate. Use a multichannel pipette for cell seeding and verify cell counts before plating.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects on Assay Plates Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Drug Solubilization Ensure complete dissolution of the this compound powder when preparing your stock solution. Gentle warming or sonication may be necessary.

Experimental Protocols

1. HIV-1 Entry Assay (Pseudovirus-based)

This protocol is a common method to assess the inhibitory activity of this compound on viral entry.

  • Cell Seeding: Seed target cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4 into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium.

  • Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 1 hour at 37°C.

  • Infection: Add a predetermined amount of HIV-1 pseudovirus (e.g., expressing luciferase or another reporter gene) to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Readout: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug) and determine the IC50 value by non-linear regression analysis.

2. Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

  • Cell Seeding: Seed target cells in a 96-well plate at an appropriate density and incubate overnight.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a "cells only" control (no drug) and a "lysis" control (e.g., Triton X-100).

  • Incubation: Incubate the plate for the same duration as your primary assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control and determine the CC50 value.

Data Presentation

Table 1: Reported In Vitro Activity of this compound

HIV-1 Isolate Type Assay IC50 Range (nM) IC50 Range (ng/mL) Reference
Laboratory and Primary (Clades A-G)Not Specified4 - 28018 - 1260[1]
Baseline Clinical IsolatescMAGI0.089 - 1070.4 - 480[1]
Baseline Clinical IsolatesRecombinant Phenotypic Entry Assay1.56 - 16807 - 7530[1]
HIV-1 IIIB (in MT-2 cells)Not Specified13.63-[11][12]
HIV-1 Bal (in M7 cells)Not Specified30.21-[11][12]
HIV-1 (general)Cell-cell fusion assay23 ± 6-[6][7]

Table 2: Solubility of this compound

Solvent Concentration Notes Reference
Pure WaterNegligible-[1][8]
Aqueous Buffer (pH 7.5)85-142 g/100 mL-[1]
0.1% NaOH, 1% Na2CO3, or disodium phenyl phosphate0.1-1 mg/mLRecommended for best dissolution[9]
DMSO6.67 mg/mLMay require sonication and pH adjustment[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2 mg/mLFor in vivo use[10]

Visualizations

HIV_Entry_Inhibition Mechanism of Enfuvirtide Action cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) Fusion Fusion Blocked gp41->Fusion 5. Membrane Fusion (Inhibited) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change Enfuvirtide Enfuvirtide Enfuvirtide->gp41 4. Enfuvirtide binds to HR1

Caption: Mechanism of HIV-1 entry inhibition by Enfuvirtide.

troubleshooting_workflow Troubleshooting Low Enfuvirtide Potency Start Low Potency Observed Check_Reagents Check Reagent Integrity (Fresh Stock, Proper Storage) Start->Check_Reagents Check_Cells Verify Cell Health & Receptor Expression Check_Reagents->Check_Cells Reagents OK Optimize_Assay Optimize Assay Parameters (Concentration, Incubation Time) Check_Cells->Optimize_Assay Cells OK Check_Virus Investigate Virus Strain (Genotype for Resistance) Optimize_Assay->Check_Virus Parameters Optimized Resolved Issue Resolved Check_Virus->Resolved No Resistance

Caption: A logical workflow for troubleshooting low Enfuvirtide potency.

References

Strategies to prevent Enfuvirtide aggregation in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the aggregation of Enfuvirtide in experimental assays. The content is structured to offer direct answers to common problems and to guide troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is Enfuvirtide and why is aggregation a concern in experimental settings?

Enfuvirtide (also known as T-20) is a 36-amino acid synthetic peptide that functions as an HIV-1 fusion inhibitor. It works by binding to the gp41 protein on the HIV envelope, which prevents the conformational changes necessary for the virus to fuse with and enter host cells. Aggregation, or the self-association of these peptide molecules into larger, often insoluble complexes, is a significant concern because it can lead to a loss of therapeutic efficacy, altered bioavailability, and potentially inaccurate results in experimental assays. For instance, aggregated Enfuvirtide may exhibit reduced activity in cell-based fusion assays and can interfere with analytical techniques.

Q2: What are the primary causes of Enfuvirtide aggregation?

As a peptide, Enfuvirtide's stability is sensitive to its environment. Several factors can induce aggregation in vitro, including:

  • pH and Buffer Composition: The pH of the solution can affect the charge of the amino acid residues, influencing intermolecular interactions that can lead to aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation.

  • Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.

  • Mechanical Stress: Agitation, such as vortexing or vigorous stirring, can introduce air-water interfaces that promote peptide unfolding and subsequent aggregation.

  • Presence of Surfaces: Enfuvirtide can be adsorbed to surfaces, such as plastic consumables, which can lead to a lower effective concentration and potentially trigger aggregation.

Q3: How can I detect Enfuvirtide aggregation in my samples?

Several analytical techniques can be employed to detect and quantify Enfuvirtide aggregation:

  • Visual Inspection: The simplest method is to visually inspect the solution for any turbidity, precipitation, or gel-like consistency.

  • UV-Visible Spectroscopy: An increase in light scattering due to the formation of large aggregates can be detected by measuring the absorbance at wavelengths in the range of 340-600 nm.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to quantify the amount of monomeric Enfuvirtide versus soluble aggregates.

  • Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity. This is a common method for monitoring the kinetics of peptide aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates.

Troubleshooting Guide

Factors Influencing Enfuvirtide Stability and Aggregation

The following table summarizes key factors that can impact the stability of Enfuvirtide in solution and provides recommendations for preventing aggregation.

FactorIssueRecommendation
Solvent Enfuvirtide has negligible solubility in pure water.Reconstitute lyophilized Enfuvirtide in Sterile Water for Injection as recommended for clinical use. For experimental buffers, consider a pH of 7.5 to increase solubility.
pH An acidic environment can denature or degrade peptides.Maintain a pH close to neutral (e.g., 7.2-7.5) in your experimental buffers.
Temperature Elevated temperatures can accelerate degradation and aggregation.Prepare and store Enfuvirtide solutions at refrigerated temperatures (2-8°C). For assays, allow the solution to come to room temperature just before use.
Concentration Higher concentrations increase the likelihood of aggregation.Work with the lowest feasible concentration of Enfuvirtide that is effective for your assay. If high concentrations are necessary, consider the inclusion of stabilizing excipients.
Mechanical Stress Vigorous mixing can induce aggregation.When dissolving lyophilized Enfuvirtide, gently roll the vial instead of shaking or vortexing. Avoid introducing air bubbles into the solution.
Adsorption Enfuvirtide can adsorb to plastic surfaces, leading to loss of material and potential aggregation.The addition of an organic solvent to samples has been shown to solve the problem of low recovery due to adsorption to plastic consumables. Consider using low-adsorption plasticware or including a small percentage of an organic solvent like acetonitrile (B52724) if compatible with your assay.
Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Enfuvirtide

This protocol is adapted from the guidelines for the preparation of Enfuvirtide for clinical use and is a good starting point for experimental preparation.

  • Preparation: Bring the vial of lyophilized Enfuvirtide and the sterile water for injection (or your chosen buffer) to room temperature.

  • Reconstitution: Slowly add 1.1 mL of sterile water for injection (or buffer) to the vial, allowing the liquid to run down the side of the vial.

  • Dissolution: Gently roll the vial between your hands until the powder is fully dissolved. Avoid shaking or inverting the vial. The dissolution process may take up to 45 minutes.

  • Inspection: Before use, visually inspect the solution to ensure it is clear, colorless, and free of particulates.

  • Storage: If not used immediately, store the reconstituted solution at 2-8°C and use within 24 hours.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay can be used to monitor the kinetics of Enfuvirtide aggregation under different conditions.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

    • Prepare your Enfuvirtide solution at the desired concentration in the buffer you wish to test.

  • Assay Setup:

    • In a 96-well black plate, add your Enfuvirtide solution to each well.

    • Add ThT from the stock solution to each well to a final concentration of 10-20 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature. You can take measurements at various time points.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from your sample readings.

    • Plot the fluorescence intensity against time to observe the aggregation kinetics.

Visualizations

Enfuvirtide_Aggregation_Pathway Monomer Soluble Enfuvirtide (Monomer) Unfolded Partially Unfolded Monomer Monomer->Unfolded Stressors (pH, Temp, Agitation) Oligomer Soluble Oligomers Monomer->Oligomer Direct Aggregation Unfolded->Monomer Refolding Unfolded->Oligomer Self-assembles Fibril Insoluble Fibrils (Aggregates) Oligomer->Fibril Grows

A simplified pathway of Enfuvirtide aggregation.

Experimental_Workflow start Start reconstitute Reconstitute Enfuvirtide (Gentle rolling) start->reconstitute check1 Visual Inspection: Clear solution? reconstitute->check1 prepare Prepare Assay Dilutions check1->prepare Yes troubleshoot1 Troubleshoot: - Check buffer pH - Allow more time to dissolve - Prepare fresh stock check1->troubleshoot1 No incubate Incubate Assay prepare->incubate check2 Monitor for Precipitation/ Turbidity during assay incubate->check2 measure Measure Assay Readout check2->measure No troubleshoot2 Troubleshoot: - Lower concentration - Reduce incubation time/temp - Add stabilizing excipients check2->troubleshoot2 Yes analyze Analyze Data measure->analyze end End analyze->end troubleshoot1->reconstitute troubleshoot2->prepare Prevention_Strategy_Decision_Tree start Aggregation Observed? reconstitution During Reconstitution? start->reconstitution Yes assay During Assay? start->assay No sol1 Action: - Use gentle rolling - Ensure correct buffer/pH - Allow more time reconstitution->sol1 sol2 Action: - Lower Enfuvirtide concentration - Reduce incubation temperature/time assay->sol2 sol3 Action: - Add stabilizing excipients (e.g., sugars, amino acids) - Use low-adsorption labware sol2->sol3 If aggregation persists

Technical Support Center: Identifying and Characterizing Enfuvirtide Acetate Resistance Mutations in gp41

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Enfuvirtide Acetate and its resistance mutations in the HIV-1 gp41 protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Enfuvirtide is a synthetic 36-amino-acid peptide that belongs to the class of antiretroviral drugs known as fusion inhibitors.[1] Its mechanism of action involves mimicking a segment of the gp41 protein's second heptad repeat (HR2).[2] Enfuvirtide binds to the first heptad repeat (HR1) of the viral gp41, preventing the conformational change required for the fusion of the viral and cellular membranes. This blockage of the six-helix bundle formation ultimately inhibits HIV-1 entry into the host cell.[2][3]

Q2: Where do Enfuvirtide resistance mutations typically occur in gp41?

The primary mechanism of resistance to Enfuvirtide involves mutations within a 10-amino acid region of the gp41 HR1 domain, specifically between residues 36 and 45.[4][5] This region is the binding site for Enfuvirtide. Mutations in this area can reduce the binding affinity of the drug, thereby decreasing its efficacy.[6] While less common, secondary or compensatory mutations in the HR2 domain have also been reported to contribute to resistance.[7]

Q3: What is the clinical significance of Enfuvirtide resistance mutations?

The emergence of resistance mutations is a major cause of virologic failure in patients undergoing Enfuvirtide therapy.[7] The genetic barrier to Enfuvirtide resistance is considered low, meaning that resistance can develop relatively quickly, sometimes within weeks of starting treatment, especially in the absence of a fully suppressive antiretroviral regimen.[7][8] Monitoring for the presence of these mutations is crucial for patient management.

Troubleshooting Guides

Site-Directed Mutagenesis of gp41

Problem: I am having trouble with the PCR amplification of the gp41 gene for site-directed mutagenesis. What could be the issue?

The HIV-1 env gene, which encodes gp41, can be challenging to amplify due to its high GC content and stable secondary structures. Here are some common causes and solutions:

  • Poor Primer Design:

    • Solution: Ensure your primers are 25-45 bases long with the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C. Aim for a GC content of at least 40% and terminate the primers with a G or C residue.[1] Use online tools to check for potential secondary structures in your primers.

  • Suboptimal PCR Conditions:

    • Solution: Try adding 2-8% DMSO to the PCR reaction to help disrupt secondary structures in the template DNA.[3] You can also perform a temperature gradient PCR to find the optimal annealing temperature.[3] Increasing the extension time and using a high-fidelity polymerase with proofreading activity is also recommended.

  • Poor Template Quality:

    • Solution: Use freshly prepared, high-quality plasmid DNA. Repeated freeze-thaw cycles can degrade the template.[9]

Problem: After transformation, I have no or very few colonies.

  • Inefficient Transformation:

    • Solution: Ensure you are using highly competent cells (transformation efficiency >10^8 cfu/μg).[9] The volume of the DpnI-digested PCR product added to the competent cells should not exceed 10% of the cell volume.[9]

  • Failed PCR:

    • Solution: Before proceeding to DpnI digestion and transformation, confirm successful amplification by running a small amount of your PCR product on an agarose (B213101) gel.

  • DpnI Digestion Issues:

    • Solution: Ensure the DpnI digestion runs for at least 1-2 hours to completely digest the parental methylated DNA.[1]

Phenotypic Resistance Assays (Pseudovirus-Based)

Problem: I am observing high variability in my IC₅₀ values between experiments.

  • Inconsistent Cell Health and Density:

    • Solution: Use target cells (e.g., TZM-bl) that are in the logarithmic growth phase and plate them at a consistent density. Over-confluent or unhealthy cells can lead to variable infection rates.

  • Variable Pseudovirus Titer:

    • Solution: Prepare a large batch of pseudovirus, titer it accurately, and aliquot it for single use to ensure consistency across experiments.

  • Reagent Variability:

    • Solution: Use the same batches of cell culture media, serum, and other reagents for a set of comparative experiments.

Problem: My known Enfuvirtide-resistant gp41 mutant is not showing significant resistance in my assay.

  • Incorrect Mutation:

    • Solution: Always sequence-verify your expression plasmid to confirm that the intended mutation is present and that no unintended mutations were introduced during PCR.

  • Low Assay Sensitivity:

    • Solution: Ensure your assay has a sufficient dynamic range. The amount of virus used should result in a luciferase signal that is well above the background and on the linear part of the dose-response curve.

  • Influence of Viral Backbone:

    • Solution: The genetic background of the HIV-1 envelope and the backbone plasmid used for pseudovirus production can influence the phenotypic expression of resistance. Always compare the mutant to a wild-type virus generated using the same backbone and under the same conditions to accurately determine the fold-change in resistance.

Quantitative Data on Enfuvirtide Resistance Mutations

The following table summarizes the fold-change in the 50% inhibitory concentration (IC₅₀) of Enfuvirtide for various single and double mutations in the gp41 HR1 region. The data is compiled from in vitro studies using pseudovirus assays.

gp41 Mutation Fold Change in IC₅₀ (approximate range)
G36D3.5 - 10
G36S5 - 15
V38A3 - 12
V38M3.5 - 30
Q40H4 - 20
N43D5 - 50
L44M5 - 25
L45M4 - 20
G36D/V38M30 - 360
N43D/S138A~47

Note: The exact fold-change can vary depending on the viral backbone and the specific assay used.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of HIV-1 gp41

This protocol is adapted for introducing point mutations into a gp41 expression plasmid.

1. Primer Design:

  • Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.

  • The primers should have a calculated melting temperature (Tm) of ≥78°C.

  • Ensure a minimum GC content of 40% and a G or C at the 3' end.

2. PCR Amplification:

  • Set up a 50 µL PCR reaction with a high-fidelity DNA polymerase.

  • Use 5-50 ng of the wild-type gp41 plasmid as a template.

  • Add 2-8% DMSO to the reaction mix.

  • Use a thermal cycler program such as:

    • Initial denaturation: 98°C for 30 seconds.

    • 18-25 cycles of:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 55-68°C for 30 seconds (optimize with a gradient).

      • Extension: 72°C for 1 minute/kb of plasmid length.

    • Final extension: 72°C for 7 minutes.

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.

  • Plate on selective agar (B569324) plates and incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow overnight cultures for plasmid minipreps.

  • Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.

Protocol 2: Pseudovirus-Based Enfuvirtide Susceptibility Assay

This protocol describes a single-round infectivity assay to determine the IC₅₀ of Enfuvirtide against pseudoviruses expressing wild-type or mutant gp41.

1. Pseudovirus Production:

  • Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene (e.g., pSG3ΔEnv) and the gp41 expression plasmid (wild-type or mutant).

  • Harvest the cell culture supernatant containing the pseudovirus 48-72 hours post-transfection.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Titer the pseudovirus stock to determine the appropriate dilution for the infectivity assay.

2. Neutralization Assay:

  • Seed TZM-bl cells (or another suitable target cell line) in a 96-well white, solid-bottom plate.

  • Prepare serial dilutions of this compound.

  • In a separate plate, pre-incubate the diluted pseudovirus with the serial dilutions of Enfuvirtide for 1 hour at 37°C.

  • Add the virus-drug mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

3. Luciferase Measurement:

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

4. Data Analysis:

  • Calculate the percentage of infection inhibition for each drug concentration relative to the virus-only control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

  • Calculate the fold-change in resistance by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type virus.

Visualizations

HIV_Fusion_and_Enfuvirtide_Inhibition cluster_wildtype Wild-Type HIV-1 Fusion cluster_enfuvirtide Enfuvirtide Inhibition gp120_CD4 gp120 binds to CD4 gp41_change gp41 conformational change gp120_CD4->gp41_change HR1_expose HR1 exposure gp41_change->HR1_expose HR1_HR2_bind HR1 and HR2 interact HR1_expose->HR1_HR2_bind Enf_binds_HR1 Enfuvirtide binds to HR1 HR1_expose->Enf_binds_HR1 six_helix 6-Helix Bundle Formation HR1_HR2_bind->six_helix fusion Membrane Fusion six_helix->fusion Enfuvirtide Enfuvirtide Enfuvirtide->Enf_binds_HR1 block_interaction Blocks HR1-HR2 Interaction Enf_binds_HR1->block_interaction no_fusion Fusion Inhibited block_interaction->no_fusion

Caption: Mechanism of HIV-1 fusion and Enfuvirtide inhibition.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_pseudovirus Pseudovirus Production & Assay plasmid Wild-Type gp41 Expression Plasmid pcr PCR with Mutagenic Primers plasmid->pcr dpni DpnI Digestion pcr->dpni transform Transformation dpni->transform verify Sequence Verification transform->verify mutant_plasmid Mutant gp41 Plasmid verify->mutant_plasmid transfect Co-transfection of HEK293T cells mutant_plasmid->transfect harvest Harvest Pseudovirus transfect->harvest assay Infectivity Assay with Enfuvirtide harvest->assay data Data Analysis (IC50) assay->data

Caption: Workflow for generating and testing Enfuvirtide resistance mutations.

References

Overcoming challenges in the solid-phase synthesis of Enfuvirtide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Enfuvirtide (B549319). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex 36-amino acid peptide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase synthesis of Enfuvirtide, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Crude Purity (30-40%) and Overall Yield (6-8%) - Incomplete coupling or deprotection reactions due to peptide aggregation on the resin.- Steric hindrance in the growing peptide chain.- Side reactions occurring during synthesis or final cleavage.- Switch to a hybrid synthesis strategy: Synthesize 2-3 smaller fragments via SPPS and then couple them in the solution phase.[1][2]- Optimize coupling reagents: Use efficient activators like HBTU/HOBt/DIEA or DIC/HOBt.[1]- Employ a suitable resin: 2-chlorotrityl chloride (2-CTC) resin is recommended for its mild cleavage conditions, which preserve protecting groups on fragments.[2] Rink amide and Fmoc-rink amide MBHA resins have been associated with poor yields and purity.[2]
Peptide Aggregation During Synthesis - Formation of secondary structures (β-sheets) by the growing peptide chain, particularly with hydrophobic sequences, hindering reagent access.[3][4]- Incorporate structure-breaking elements: Use pseudoproline dipeptides in the sequence to disrupt secondary structure formation.[3][5]- Modify solvent conditions: Switch to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) or DMSO to the reaction solvent to disrupt hydrogen bonding.[3]- Increase reaction temperature: Perform coupling reactions at a higher temperature to reduce aggregation.[3]- Utilize microwave-assisted synthesis: Microwave irradiation can help to overcome aggregation and improve coupling efficiency.[3]
Incomplete Deprotection of Fmoc Group - Aggregation of the peptide-resin complex preventing access of the piperidine (B6355638) solution.- Increase deprotection time and/or temperature. - Use a stronger base: A solution of 20% piperidine and 2% DBU in DMF can be more effective for difficult sequences.[3]- Monitor completion: Perform a Kaiser test or other qualitative test to ensure complete deprotection before proceeding to the next coupling step.
Side Reactions During Final Cleavage - Re-attachment of cleaved protecting groups to reactive side chains (e.g., Trp, Met).- Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences.- Oxidation of sensitive residues.- Use a cleavage cocktail with scavengers: A common mixture is Trifluoroacetic acid (TFA) with water, thioanisole, ethanedithiol (EDT), and phenol (B47542) to "scavenge" reactive carbocations.[1][2]- Optimize cleavage conditions: Perform the cleavage at a reduced temperature (e.g., 0-4 °C) to minimize side reactions.- For sequences prone to aspartimide formation, consider using protecting groups like 3-hydroxy-4-hydroxymethyl-benzoic acid (Hmb) on the preceding amino acid.
Poor Solubility of Crude or Purified Enfuvirtide - Enfuvirtide is a known hydrophobic peptide with poor aqueous solubility.[6][7]- Purification: Use reversed-phase HPLC with a gradient of acetonitrile (B52724) in water containing 0.1% TFA. The organic solvent will aid in solubilizing the peptide.- Handling: Dissolve the lyophilized peptide in solvents like DMSO, DMF, or hexafluoroisopropanol (HFIP) before dilution in aqueous buffers. For PEGylated Enfuvirtide, aqueous solubility is significantly improved.[6]

Frequently Asked Questions (FAQs)

Q1: Is a full linear solid-phase synthesis of Enfuvirtide feasible?

While theoretically possible, a full linear SPPS of Enfuvirtide is very challenging and often results in low purity (30-40%) and yield (6-8%).[1][8] This is primarily due to cumulative errors in coupling and deprotection steps over the 36-residue sequence, exacerbated by peptide aggregation. A hybrid approach, involving the synthesis of fragments on a solid support followed by solution-phase ligation, is the more established and successful method for producing Enfuvirtide.[1][2]

Q2: What is the recommended resin for the solid-phase synthesis of Enfuvirtide fragments?

The 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[2] Its key advantage is the ability to cleave the protected peptide fragment under very mild acidic conditions (e.g., 1% TFA in DCM), which leaves the side-chain protecting groups intact for subsequent solution-phase coupling.[1][2] This minimizes the risk of racemization during the loading of the first amino acid.[2]

Q3: How can I monitor the progress of the coupling and deprotection steps?

The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates incomplete reaction, while a negative result (yellow color) after deprotection suggests an issue with Fmoc group removal. For more quantitative analysis, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry at various points during the synthesis.

Q4: What is a typical cleavage cocktail for removing Enfuvirtide from the resin and deprotecting the side chains?

A common and effective cleavage cocktail consists of a strong acid and a mixture of scavengers. An example formulation is:

  • Trifluoroacetic acid (TFA): 90-95%

  • Water: 2.5-5%

  • Thioanisole: 2.5-5%

  • Ethanedithiol (EDT): 2.5%[1][2]

The exact composition can be adjusted based on the specific amino acid composition of the peptide, particularly the presence of sensitive residues like Trp, Met, Cys, and Arg.

Q5: What analytical techniques are essential for characterizing the final Enfuvirtide product?

The primary analytical techniques for Enfuvirtide are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the final product and for purification.[1][6] A mass spectrometer coupled to the HPLC (LC-MS) is invaluable for identifying the desired product and any impurities.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Techniques like MALDI-TOF or Electrospray Ionization (ESI) are commonly used.[6]

  • Amino Acid Analysis: To confirm the amino acid composition and quantify the peptide.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Enfuvirtide Fragment on 2-CTC Resin

This protocol outlines the general steps for synthesizing a protected peptide fragment of Enfuvirtide using Fmoc chemistry on 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.[10][11]

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents) and diisopropylethylamine (DIEA) (7.5 equivalents) in dry DCM.

    • Add the solution to the swollen resin and agitate for 30-60 minutes.

    • Wash the resin with DMF.

    • Cap any unreacted chloride groups by treating the resin with a mixture of DCM/Methanol/DIEA (80:15:5) for 15 minutes.[10]

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours, or until a negative Kaiser test is obtained.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the fragment sequence.

  • Cleavage of the Protected Fragment:

    • Wash the resin with DCM and dry.

    • Treat the resin with a solution of 1% TFA in DCM for 2 minutes and collect the filtrate.

    • Repeat this treatment multiple times (up to 10) until the product is fully cleaved.

    • Neutralize the collected filtrate with a solution of 10% pyridine (B92270) in methanol.

    • Evaporate the solvent under reduced pressure.

    • Precipitate the protected peptide by adding cold water or ether.

    • Isolate the precipitate by filtration and dry under vacuum.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the global deprotection and cleavage of the full-length peptide from the resin (if a linear synthesis was performed on a TFA-labile resin) or the removal of side-chain protecting groups after solution-phase fragment condensation.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail (e.g., TFA/water/thioanisole/EDT; 90:5:3:2) and cool it to 0-4 °C.[12]

    • Add the cold cleavage cocktail to the peptide-resin.

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and add cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether multiple times to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using preparative reversed-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final Enfuvirtide product as a white powder.

Visualizations

Enfuvirtide_SPPS_Workflow cluster_SPPS Solid-Phase Synthesis (Fragment) cluster_Solution Solution-Phase Ligation cluster_Final Final Steps Resin 2-CTC Resin Load_AA1 Load First Fmoc-AA Resin->Load_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotection1 Coupling Couple Next Fmoc-AA (HBTU/HOBt/DIEA) Deprotection1->Coupling Repeat Repeat Cycles (Deprotection & Coupling) Coupling->Repeat Repeat->Deprotection1 n-1 times Cleave_Frag Cleave Protected Fragment (1% TFA in DCM) Repeat->Cleave_Frag Fragment1 Fragment 1-16 Cleave_Frag->Fragment1 Fragment2 Fragment 17-36 Ligation Couple Fragments in Solution Fragment1->Ligation Fragment2->Ligation Global_Deprotection Global Deprotection (TFA/Scavengers) Ligation->Global_Deprotection Purification RP-HPLC Purification Global_Deprotection->Purification Final_Product Pure Enfuvirtide Purification->Final_Product

Caption: Hybrid synthesis workflow for Enfuvirtide.

Troubleshooting_Logic Start Low Yield/Purity in SPPS Cause1 Aggregation? Start->Cause1 Cause2 Inefficient Chemistry? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Sol1a Change Solvents (NMP, DMSO) Cause1->Sol1a Yes Sol1b Use Pseudoprolines Cause1->Sol1b Yes Sol1c Microwave Synthesis Cause1->Sol1c Yes Sol2a Optimize Coupling Reagents (e.g., HBTU/HOBt) Cause2->Sol2a Yes Sol2b Ensure Complete Deprotection (Kaiser Test, Stronger Base) Cause2->Sol2b Yes Sol3a Use Scavengers in Cleavage Cocktail Cause3->Sol3a Yes Sol3b Optimize Cleavage Conditions (e.g., Low Temperature) Cause3->Sol3b Yes Hybrid Adopt Hybrid Fragment Strategy Sol1a->Hybrid Sol1b->Hybrid Sol1c->Hybrid Sol2a->Hybrid Sol2b->Hybrid Sol3a->Hybrid Sol3b->Hybrid

Caption: Troubleshooting logic for low yield in Enfuvirtide SPPS.

References

Technical Support Center: Enhancing the In-Vivo Half-Life of Enfuvirtide for Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with methods to improve the in-vivo half-life of Enfuvirtide (B549319) (T-20) for animal studies. The information is presented in a question-and-answer format to address specific issues and provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is the typical in-vivo half-life of unmodified Enfuvirtide in animal models?

The in-vivo half-life of unmodified Enfuvirtide is relatively short, which presents a challenge for many animal study designs. In rats, the reported elimination half-life is typically between 1.5 and 2.8 hours.[1][2][3] This short duration necessitates frequent administration to maintain therapeutic concentrations, which can lead to complications such as injection site reactions.[1]

Q2: What are the primary strategies to extend the in-vivo half-life of Enfuvirtide?

Several methods have been successfully employed to prolong the systemic circulation of Enfuvirtide in animal models. The main approaches include:

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide.[1][2][3][4] This increases the hydrodynamic size, which reduces renal clearance and shields the peptide from enzymatic degradation.[1]

  • Glycosylation: Conjugating Enfuvirtide with sugar moieties, such as oligomannose, can enhance its pharmacokinetic profile.[5]

  • Lipid Conjugation: Attaching lipid tails, like cholesterol, to the peptide can promote binding to plasma proteins and cell membranes, thereby extending its circulation time.[6][7]

  • Fusion to Long-Lived Proteins: Creating a fusion protein with a long-circulating plasma protein, such as albumin, or an albumin-binding domain, can significantly increase half-life.[8]

  • Pentasaccharide Conjugation: Linking Enfuvirtide to a synthetic pentasaccharide that binds with high affinity to antithrombin, a plasma protein with a long half-life.[1]

  • Sustained-Release Formulations: Encapsulating Enfuvirtide in biodegradable microparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), allows for a slow and sustained release of the drug over an extended period.[9]

Q3: How significant is the half-life extension that can be achieved with these methods?

The degree of half-life extension varies depending on the method used. Below is a summary of reported data from studies in rats.

Modification StrategyModifierUnmodified Enfuvirtide Half-Life (t½) in Rats (hours)Modified Enfuvirtide Half-Life (t½) in Rats (hours)Fold Increase in Half-LifeReference(s)
PEGylation 2 kDa PEG1.516.1~10.7[2][3]
Pentasaccharide Conjugation Pentasaccharide-PEG₁₂2.810.4~3.7[1]
Glycosylation Pentamannose (M5)1.648.56~5.2[5]
Fusion Protein FN3 (albumin-binding monobody)Not directly compared in the same study~27Not directly comparable[8]
Q4: Do these modifications affect the antiviral activity of Enfuvirtide?

Generally, these modifications are designed to have a minimal impact on the biological activity of Enfuvirtide. For instance, PEGylated Enfuvirtide has been shown to retain similar anti-HIV activity to the unmodified peptide.[2][3] Similarly, Enfuvirtide released from PLGA microparticles maintains its ability to inhibit HIV-1 infection.[9] However, it is crucial to perform in-vitro assays to confirm that the modified Enfuvirtide retains its desired therapeutic efficacy.

Troubleshooting Guides

Problem: Low bioavailability or rapid clearance of modified Enfuvirtide in our animal model.

Possible Causes and Solutions:

  • Incomplete Conjugation: The modification reaction may not have gone to completion, resulting in a heterogeneous mixture with a significant portion of unmodified Enfuvirtide.

    • Troubleshooting Step: Purify the modified peptide using techniques like HPLC to isolate the desired product. Characterize the final product using mass spectrometry to confirm its identity and purity.

  • Cleavage of the Linker: The linker used to attach the modifying group might be unstable in vivo.

    • Troubleshooting Step: Select a more stable linker chemistry. For PEGylation, stable amide or ether linkages are often used.

  • Immunogenicity: The modification could elicit an immune response, leading to rapid clearance.

    • Troubleshooting Step: While PEGylation is known to reduce immunogenicity, this possibility cannot be entirely ruled out.[1] Consider using different sizes or types of PEG. For other modifications, assess the potential for an immune response in your animal model.

Problem: Difficulty in formulating the modified Enfuvirtide for injection.

Possible Causes and Solutions:

  • Poor Solubility: Some modifications, particularly lipid conjugation, can decrease the aqueous solubility of the peptide.

    • Troubleshooting Step: PEGylation has been shown to improve the aqueous solubility of Enfuvirtide.[2] For lipophilic conjugates, consider formulation strategies such as using co-solvents (e.g., DMSO, ethanol) or encapsulating the peptide in liposomes or nanoparticles.

  • Aggregation: The modified peptide may be prone to aggregation, making it difficult to administer and potentially affecting its biological activity.

    • Troubleshooting Step: Optimize the formulation buffer (pH, ionic strength). Include excipients that are known to reduce aggregation, such as polysorbates or sugars. Characterize the aggregation state using techniques like dynamic light scattering (DLS).

Experimental Protocols

Pharmacokinetic Study of Modified Enfuvirtide in Rats

This protocol outlines a general procedure for evaluating the in-vivo half-life of a modified Enfuvirtide derivative in a rat model.

1. Animal Model:

  • Species: Sprague-Dawley rats.[2]

  • Number of animals: A minimum of 3-4 animals per group is recommended to ensure statistical significance.[2]

2. Drug Administration:

  • Route: A single subcutaneous or intravenous injection.[1][2]

  • Dosage: A typical dosage might be in the range of 1.7 to 4 mg/kg.[1][2] The vehicle should be a biocompatible buffer, such as physiological saline.[2]

3. Blood Sampling:

  • Time points: Collect blood samples at predefined intervals. A typical schedule would be pre-dose (0 hours), and then at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.[10]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.[10]

4. Quantification of Enfuvirtide in Plasma:

  • Method: Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of the Enfuvirtide derivative in the plasma samples.[1][2]

  • Procedure:

    • Thaw plasma samples on ice.

    • Perform protein precipitation to remove larger plasma proteins.

    • Analyze the supernatant by HPLC or LC-MS/MS.

    • Use a standard curve of the modified Enfuvirtide in blank plasma to quantify the concentrations in the study samples.

5. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate pharmacokinetic parameters, including the elimination half-life (t½).[2]

Visualizations

Mechanism of Enfuvirtide Action and Half-Life Extension

cluster_0 HIV-1 Fusion and Inhibition cluster_1 Half-Life Extension Strategies gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds gp41_pre gp41 (pre-fusion) CD4->gp41_pre triggers conformational change gp41_hairpin gp41 (pre-hairpin intermediate) gp41_pre->gp41_hairpin gp41_fusion gp41 (fusion-active 6-helix bundle) gp41_hairpin->gp41_fusion forms ENF Enfuvirtide gp41_hairpin->ENF binds to NHR Fusion Membrane Fusion gp41_fusion->Fusion NoFusion Fusion Blocked ENF->NoFusion ENF_mod Modified Enfuvirtide PEG PEGylation ENF_mod->PEG Glyco Glycosylation ENF_mod->Glyco Lipid Lipid Conjugation ENF_mod->Lipid Sustained Sustained Release ENF_mod->Sustained IncreasedSize Increased Hydrodynamic Size PEG->IncreasedSize EnzymaticShielding Enzymatic Shielding PEG->EnzymaticShielding Glyco->IncreasedSize SlowRelease Slow Drug Release Sustained->SlowRelease ReducedClearance Reduced Renal Clearance IncreasedSize->ReducedClearance ExtendedHL Extended Half-Life ReducedClearance->ExtendedHL EnzymaticShielding->ExtendedHL SlowRelease->ExtendedHL

Caption: Mechanism of Enfuvirtide and strategies for half-life extension.

Experimental Workflow for Pharmacokinetic Analysis

cluster_0 In-Vivo Phase cluster_1 Sample Analysis cluster_2 Data Interpretation AnimalDosing Animal Dosing (Rat Model) BloodCollection Serial Blood Collection AnimalDosing->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation ProteinPrecip Protein Precipitation PlasmaSeparation->ProteinPrecip Plasma Samples LCMS LC-MS/MS Analysis ProteinPrecip->LCMS Quantification Quantification vs. Standard Curve LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) Quantification->PK_Analysis Concentration-Time Data HL_Determination Half-Life (t½) Determination PK_Analysis->HL_Determination

Caption: Workflow for pharmacokinetic analysis of Enfuvirtide in animal models.

References

Addressing variability in Enfuvirtide antiviral assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enfuvirtide antiviral assays. Unexplained variability in assay results is a common challenge, and this resource aims to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our Enfuvirtide IC50 values. What are the primary causes?

A1: High variability in IC50 values for Enfuvirtide can stem from several factors throughout the experimental workflow. The most common sources include:

  • Cell Health and Density: The physiological state of the target cells is critical. Variations in cell density, passage number, and overall health can significantly impact viral infectivity and, consequently, inhibitor potency. Ensure cells are in the logarithmic growth phase and plated at a consistent density.

  • Virus Stock Titer: The multiplicity of infection (MOI) can influence the apparent IC50 value. It is crucial to use a consistently titered virus stock for all experiments. Repeated freeze-thaw cycles of the viral stock can lead to a decrease in titer and increased variability.

  • Reagent Consistency and Preparation: Use the same lot of critical reagents like cell culture media, serum, and the Enfuvirtide peptide itself across a set of experiments. Peptides can adsorb to plastic surfaces, so it's advisable to use low-protein-binding tubes. Always prepare fresh serial dilutions of Enfuvirtide for each experiment.

  • Incubation Times: Strict adherence to optimized incubation times for virus-cell pre-incubation, inhibitor pre-incubation, and the final infection period is essential. Deviations can significantly impact the results.

  • Pipetting Accuracy: Inaccurate pipetting, especially at the low concentrations in a dilution series, can introduce significant error. Ensure pipettes are properly calibrated.

Q2: Our known Enfuvirtide-resistant HIV-1 mutant is showing susceptibility in our assay. What could be the reason?

A2: This discrepancy can be perplexing but often points to issues with the assay setup or the viral stock itself. Here are some potential causes:

  • Pseudovirus Production Issues: Verify the sequence of the env gene in your expression plasmid to confirm the presence of the expected resistance-conferring mutation (e.g., in the gp41 HR1 domain). Errors during cloning or plasmid contamination could lead to the production of wild-type or unintended pseudoviruses.

  • Assay Sensitivity: The assay may not be sensitive enough to detect low to moderate levels of resistance. Ensure your assay has a sufficient dynamic range and that the viral inoculum results in a signal that falls on the linear portion of the dose-response curve.

  • Reversion of Mutant Virus: In replication-competent virus assays, it's possible for resistant mutants with reduced replicative fitness to revert to a more wild-type-like genotype in the absence of drug pressure, though this is less likely in single-cycle assays.

Q3: How does the choice of cell line impact Enfuvirtide IC50 values?

A3: The choice of cell line is a critical parameter that can significantly influence the IC50 value. Different cell lines can have varying expression levels of the CD4 receptor and the CCR5 or CXCR4 co-receptors, which are essential for HIV-1 entry. For instance, assays using peripheral blood mononuclear cells (PBMCs) may yield different IC50 values compared to engineered cell lines like TZM-bl due to differences in receptor density and other cellular factors that can influence viral fusion kinetics.

Q4: Can natural polymorphisms in the HIV-1 envelope gene affect Enfuvirtide susceptibility?

A4: Yes, the extensive genetic variability of the HIV-1 envelope glycoprotein (B1211001) (gp120 and gp41) can lead to a broad range of baseline susceptibilities to Enfuvirtide, even in viruses from treatment-naive individuals. Some studies have reported that CCR5-tropic viruses may be inherently less susceptible to Enfuvirtide than CXCR4-tropic viruses, although this is not a universally observed phenomenon.

Troubleshooting Guide

This guide addresses common problems encountered during Enfuvirtide antiviral assays.

Problem Potential Cause Recommended Solution
High Intra-Assay Variability (High %CV between replicates) Inconsistent cell seeding, Inaccurate pipetting, Edge effects in the plateEnsure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper technique. To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile media.
High Inter-Assay Variability (Inconsistent IC50 values between experiments) Variation in virus stock titer, Differences in cell passage number or health, Inconsistent incubation times, Reagent lot-to-lot variabilityAliquot and freeze viral stocks to avoid multiple freeze-thaw cycles. Use cells within a consistent and low passage number range. Strictly adhere to the protocol's incubation times. If possible, use the same lot of critical reagents for a series of experiments.
Low or No Signal in Positive Control Wells (No drug) Low virus titer, Suboptimal target cells, Incorrect incubation timesRe-titer the viral stock. Ensure target cells are healthy and express adequate levels of CD4 and the appropriate co-receptors. Optimize incubation times for virus infection.
High Background Signal in Negative Control Wells (Cells only) Contamination of reagents or cell culture, Autofluorescence of test compound (in fluorescence-based assays)Use sterile techniques and test for mycoplasma contamination. For fluorescence assays, run a control with the compound alone to check for autofluorescence.
Dose-Response Curve is Not Sigmoidal (Flat or irregular) Inappropriate concentration range of Enfuvirtide, Cytotoxicity of Enfuvirtide at high concentrations, Solubility issuesPerform a preliminary experiment with a wider range of Enfuvirtide concentrations to determine the optimal range. Assess the cytotoxicity of Enfuvirtide on the target cells using a viability assay. Ensure Enfuvirtide is fully dissolved in the assay medium.

Data Presentation

Table 1: Comparative in vitro Efficacy of Enfuvirtide (T-20) and a Next-Generation Fusion Inhibitor (Sifuvirtide)
Parameter Sifuvirtide Enfuvirtide (T-20) Reference
IC50 (Cell-Cell Fusion Assay) 1.2 ± 0.2 nM23 ± 6 nM
Potency vs. Wild-Type NL4-3 ~80-fold more potent than enfuvirtide-
Activity against Enfuvirtide-Resistant Strains Highly effectiveReduced efficacy
Table 2: Impact of Resistance Mutations on Enfuvirtide Susceptibility
gp41 HR1 Mutation Fold Change in IC50 (Approximate) Reference
V38A16
G36D8
G36S7
N43D5-50
V38E + N42S513
V38A + N42D/T140
N42T + N43K/S32-61

Experimental Protocols

Pseudovirus-Based HIV-1 Entry Assay

This assay measures the ability of Enfuvirtide to inhibit the entry of HIV-1 pseudoviruses into target cells.

Materials:

  • HEK293T cells for pseudovirus production

  • HIV-1 env-expressing plasmid and a backbone plasmid with a defective env gene

  • Transfection reagent

  • Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and a reporter gene (e.g., luciferase)

  • Enfuvirtide

  • 96-well cell culture plates

  • Luciferase assay reagent and luminometer

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 env-expressing plasmid and the backbone plasmid. Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter.

  • Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock to ensure a consistent viral input in the neutralization assay.

  • Neutralization Assay:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Prepare serial dilutions of Enfuvirtide.

    • Pre-incubate the target cells with the diluted Enfuvirtide.

    • Add a standardized amount of pseudovirus to each well.

    • Incubate for 48-72 hours.

  • Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • Data Analysis: Calculate the percentage of inhibition for each Enfuvirtide concentration relative to the virus control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of Enfuvirtide to block the fusion between cells expressing the HIV-1 envelope protein and target cells.

Materials:

  • Effector cells (e.g., HEK293T) transfected with an HIV-1 env-expressing plasmid and a reporter plasmid (e.g., Tat)

  • Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and a reporter gene (e.g., Tat-inducible luciferase)

  • Enfuvirtide

  • 96-well cell culture plates

  • Luciferase assay reagent and luminometer

Methodology:

  • Cell Preparation: Seed target cells in a 96-well plate. Prepare effector cells by transfection.

  • Inhibition: Add serial dilutions of Enfuvirtide to the target cells.

  • Co-culture: Add the effector cells to the wells containing the target cells and inhibitors.

  • Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.

  • Signal Detection: Lyse the cells and measure luciferase activity. The amount of luciferase is proportional to the extent of cell-cell fusion.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the pseudovirus assay.

Visualizations

Enfuvirtide_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) gp41->gp41 Fusion Membrane Fusion Inhibited CoR Co-Receptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Co-receptor Binding CoR->gp41 3. gp41 Unfolds, Exposing HR1 Enfuvirtide Enfuvirtide Enfuvirtide->gp41 4. Enfuvirtide Binds to Exposed HR1

Caption: Mechanism of Action of Enfuvirtide in Inhibiting HIV-1 Entry.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Target Cells D Seed Target Cells in 96-well Plate A->D B Prepare Pseudovirus Stock F Add Pseudovirus B->F C Prepare Enfuvirtide Serial Dilutions E Add Enfuvirtide Dilutions C->E D->E E->F G Incubate (48-72h) F->G H Lyse Cells & Add Reporter Substrate G->H I Measure Signal (e.g., Luminescence) H->I J Calculate % Inhibition & Determine IC50 I->J

Caption: General Workflow for a Pseudovirus-Based Enfuvirtide Antiviral Assay.

Troubleshooting_Logic Start Inconsistent Assay Results Q1 High variability between replicates? Start->Q1 A1 Check: Pipetting, Cell Seeding, Edge Effects Q1->A1 Yes Q2 Inconsistent results between experiments? Q1->Q2 No A1->Q2 A2 Check: Virus Titer, Cell Health, Reagent Lots, Incubation Times Q2->A2 Yes Q3 Low or no signal? Q2->Q3 No A2->Q3 A3 Check: Virus Titer, Cell Viability, Reporter System Q3->A3 Yes End Consistent Results Q3->End No A3->End

Caption: A Logical Workflow for Troubleshooting Inconsistent Assay Results.

Technical Support Center: Refinement of Enfuvirtide Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Enfuvirtide (B549319). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of Enfuvirtide?

A1: Impurities in Enfuvirtide preparations can originate from both chemical synthesis and biosynthetic production methods.

  • Solid-Phase Peptide Synthesis (SPPS) Impurities: During chemical synthesis, common impurities include:

    • Truncated sequences: Incomplete coupling reactions result in peptides shorter than the full-length Enfuvirtide.

    • Deletion sequences: Failure to remove the Fmoc protecting group can lead to the skipping of an amino acid in the sequence.

    • Incompletely deprotected sequences: Residual protecting groups on amino acid side chains.

    • Products of side-reactions: Modifications such as racemization or side-chain reactions can occur during synthesis and cleavage.[1] Crude purities from SPPS can be as low as 30-40%, though optimized processes can achieve around 75% purity before purification.[1][2]

  • Biosynthesis Impurities: When Enfuvirtide is produced recombinantly, impurities may include:

    • Host Cell Proteins (HCPs): Proteins from the expression system (e.g., E. coli) that co-purify with the target peptide.[3]

    • Endotoxins: Lipopolysaccharides from the outer membrane of Gram-negative bacteria.[3][4]

    • Cleavage-related impurities: If a fusion protein strategy is used, impurities can arise from the chemical (e.g., cyanogen (B1215507) bromide) or enzymatic cleavage step, including oxidized and formylated peptide variants.[4][5]

Q2: What is the recommended primary method for purifying Enfuvirtide?

A2: The standard and most widely used method for purifying Enfuvirtide and other synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[6][7] This technique separates the target peptide from impurities based on hydrophobicity.[8] A C18-modified silica (B1680970) stationary phase is commonly used with a gradient of increasing organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[6][9]

Q3: Can other chromatography techniques be used for Enfuvirtide purification?

A3: Yes, other chromatography techniques can be used as complementary steps to RP-HPLC, particularly for complex mixtures or to remove specific impurities. These include:

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge.[10][11] It can be a useful initial step to separate Enfuvirtide from impurities with different isoelectric points.[10] Both cation and anion exchange chromatography can be employed depending on the pH and the charge of the peptide.[11][12]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[13] It can be used to remove aggregates or smaller, truncated peptide fragments.[14][15]

Troubleshooting Guides

Problem 1: Low final purity of Enfuvirtide after a single RP-HPLC step.

  • Possible Cause: The crude sample is highly complex, and a single purification step is insufficient to resolve all impurities.

  • Troubleshooting Steps:

    • Optimize the RP-HPLC gradient: A shallower gradient can improve the resolution between Enfuvirtide and closely eluting impurities.[7]

    • Evaluate different stationary phases: While C18 is common, other phases like C8 or C4 may offer different selectivity for specific impurities.[9]

    • Introduce an orthogonal purification step:

      • Consider using Ion-Exchange Chromatography (IEC) prior to RP-HPLC to remove impurities with different charge characteristics.[10]

      • Alternatively, Size-Exclusion Chromatography (SEC) can be used to remove aggregates or significantly smaller fragments before the final polishing step with RP-HPLC.[13]

Problem 2: Poor recovery of Enfuvirtide during purification.

  • Possible Cause 1: The peptide is precipitating on the column or in the tubing.

    • Troubleshooting Steps:

      • Adjust the mobile phase: Increase the initial concentration of the organic solvent (e.g., acetonitrile) in the mobile phase to improve solubility.

      • Decrease sample concentration: A lower concentration of the crude peptide solution may prevent on-column precipitation.

  • Possible Cause 2: The peptide is adsorbing to surfaces.

    • Troubleshooting Steps:

      • Passivate the HPLC system: This is particularly important for peptides that can interact with metal surfaces.[16]

      • Add organic solvent to sample diluent: Using a diluent containing a small percentage of organic solvent can reduce adsorption to plasticware.[17]

Problem 3: Co-elution of impurities with the main Enfuvirtide peak in RP-HPLC.

  • Possible Cause: Impurities have very similar hydrophobicity to Enfuvirtide.

  • Troubleshooting Steps:

    • Change the ion-pairing agent: Switching from TFA to another ion-pairing agent like formic acid can alter the selectivity of the separation.

    • Adjust the temperature: Running the chromatography at a different temperature can affect the retention times and potentially resolve co-eluting peaks.

    • Employ a multi-step purification strategy: As mentioned in Problem 1, using an orthogonal technique like IEC can remove impurities that are difficult to separate by RP-HPLC alone.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to Enfuvirtide purity and analysis.

Table 1: Reported Purity and Yield of Enfuvirtide at Different Stages

StagePurity (by HPLC)YieldReference
Crude (SPPS)~70%85%[2]
Crude (SPPS, unoptimized)30-40%6-8%[2]
Crude (Biosynthesis)~75%-[1]
After RP-HPLC (Biosynthesis)>94%33.5-38.9%[1]
Final Product (Recombinant)>98%>250 mg/L[18]

Table 2: Analytical Method Performance for Enfuvirtide Quantification

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-Fluorometric0.24 µg/mL0.74 µg/mL[17]
HPLC-Fluorometric (improved)32 ng/mL78 ng/mL[19]
LC-MS/MS-10 ng/mL (lower limit of dynamic range)[20]

Experimental Protocols

Protocol 1: General Preparative RP-HPLC for Enfuvirtide Purification

  • Column: C18 reversed-phase column suitable for peptide separations (e.g., 5-10 µm particle size, wide pore >100 Å).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude Enfuvirtide in a minimal amount of Mobile Phase A, or a solvent in which it is fully soluble (e.g., a buffer with a low percentage of organic solvent). Filter the sample through a 0.45 µm filter before injection.

  • Purification Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 60% Mobile Phase B over 60-90 minutes. The exact gradient should be optimized based on analytical HPLC results.

    • Monitor the elution profile at 214-220 nm.[6]

  • Fraction Collection: Collect fractions corresponding to the main Enfuvirtide peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Analysis of Enfuvirtide Purity by Analytical RP-HPLC

  • Column: C18 analytical reversed-phase column (e.g., 4.6 x 250 mm, <5 µm particle size).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Prepare a sample solution of purified Enfuvirtide at approximately 1 mg/mL in Mobile Phase A or water/acetonitrile mixture.

  • Analytical Gradient:

    • Equilibrate the column with starting conditions (e.g., 95% A, 5% B).

    • Inject a small volume (e.g., 10-20 µL).

    • Run a linear gradient (e.g., 5% to 95% B) over a shorter timeframe (e.g., 30 minutes).

    • Monitor absorbance at 214 nm or 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualizations

Enfuvirtide_Purification_Workflow Crude Crude Enfuvirtide (from Synthesis) IEC Optional Step: Ion-Exchange Chromatography Crude->IEC Charge-based separation SEC Optional Step: Size-Exclusion Chromatography Crude->SEC Size-based separation RP_HPLC Preparative RP-HPLC Crude->RP_HPLC Primary Purification IEC->RP_HPLC Hydrophobicity-based separation SEC->RP_HPLC Hydrophobicity-based separation Analysis Purity Analysis (Analytical RP-HPLC) RP_HPLC->Analysis Analysis->RP_HPLC If impure, re-purify Lyophilization Lyophilization Analysis->Lyophilization If pure Pure_Product Pure Enfuvirtide Lyophilization->Pure_Product

Caption: General purification workflow for Enfuvirtide.

Troubleshooting_Low_Purity Start Low Purity after RP-HPLC Purification Optimize Optimize RP-HPLC Gradient (e.g., make it shallower) Start->Optimize Change_Column Change Stationary Phase (e.g., C8, C4) Start->Change_Column Add_Step Add Orthogonal Step (IEC or SEC before RP-HPLC) Start->Add_Step Result Improved Purity Optimize->Result Change_Column->Result Add_Step->Result

Caption: Troubleshooting logic for low purity of Enfuvirtide.

References

Technical Support Center: Optimization of Storage Conditions for Enfuvirtide Acetate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enfuvirtide (B549319) Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Enfuvirtide Acetate during experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Storage and Handling of Lyophilized Powder

  • Question: What are the optimal storage conditions for lyophilized this compound powder?

    • Answer: For short-term storage, keep the lyophilized powder at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[1] For long-term stability, it is recommended to store the powder at -20°C for up to three years or -80°C for up to two years.[2][3][4] Always store the vials in a sealed container away from moisture.[2][4]

  • Question: My laboratory experienced a temperature fluctuation. How will this affect the lyophilized powder?

    • Answer: Short-term excursions to 15-30°C (59-86°F) are generally permissible for the lyophilized powder.[1] However, prolonged exposure to temperatures outside the recommended range, especially elevated temperatures and high humidity, can accelerate degradation. If you suspect significant exposure to adverse conditions, it is advisable to perform a purity analysis before use.

  • Question: I noticed some clumping in the lyophilized powder. Is it still usable?

    • Answer: Clumping may indicate moisture absorption, which can compromise the stability of the peptide. Peptides are often hygroscopic, and exposure to moisture can accelerate hydrolysis.[5] It is recommended to handle the powder in a low-humidity environment and to warm the vial to room temperature in a desiccator before opening to prevent condensation. If clumping is observed, the product's purity should be verified before use.

2. Reconstitution and Handling of Solutions

  • Question: What is the correct procedure for reconstituting this compound?

    • Answer: Reconstitute the lyophilized powder with 1.1 mL of Sterile Water for Injection to yield a final concentration of 90 mg/mL.[6] To avoid foaming, do not shake the vial. Instead, gently tap the vial for about 10 seconds and then roll it between your hands.[7][8] The powder may take up to 45 minutes to dissolve completely.[6] The final solution should be clear, colorless, and free of any particulate matter.[8]

  • Question: My reconstituted solution appears cloudy or contains particles. What should I do?

    • Answer: A cloudy solution or the presence of particulates indicates incomplete dissolution or potential precipitation/degradation. Do not use the solution. This could be due to improper reconstitution technique or using an incorrect solvent. Ensure you are using Sterile Water for Injection and following the gentle mixing protocol. If the issue persists with a new vial, there may be a problem with the product lot.

  • Question: How should I store the reconstituted this compound solution?

    • Answer: The reconstituted solution should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and must be used within 24 hours.[1][7][9] Although chemical and physical in-use stability has been demonstrated for up to 48 hours at 5°C, the 24-hour limit is recommended from a microbiological perspective. The solution should be protected from light. Do not store the reconstituted solution in a syringe.[9]

  • Question: I accidentally froze my reconstituted solution. Can I still use it after thawing?

    • Answer: No. Freezing the reconstituted solution is not recommended as it can alter the physical and chemical properties of this compound.[9] The effects of injecting a previously frozen solution have not been studied. The vial should be discarded.[9]

3. Stability and Degradation

  • Question: What are the expected degradation pathways for this compound?

    • Answer: As a 36-amino acid peptide, this compound is susceptible to common peptide degradation pathways. These include:

      • Oxidation: The Tryptophan (Trp) and Methionine (Met) residues in the sequence are particularly susceptible to oxidation. Enfuvirtide contains three Trp residues and no Met. Oxidation can be accelerated by exposure to light, oxygen, and trace metal ions.

      • Hydrolysis: Cleavage of the peptide backbone can occur, especially at acidic or basic pH and elevated temperatures.

      • Deamidation: The Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. Enfuvirtide's sequence contains four Asn and five Gln residues.

      • Photodegradation: The product is noted to be light-sensitive. Exposure to UV and visible light can lead to the degradation of photosensitive amino acids like Tryptophan.

  • Question: My experiment requires incubation at 37°C. How stable is the reconstituted solution at this temperature?

    • Answer: Reconstituted this compound shows significantly faster degradation at 37°C compared to refrigerated conditions. One study noted that degradation was significantly slower when samples were protected from light.[1] For experiments requiring elevated temperatures, it is crucial to minimize the incubation time and to protect the solution from light. It is recommended to run a preliminary time-course experiment to determine the stability profile under your specific experimental conditions.

Quantitative Data on Stability

Disclaimer: The following data is a representative summary compiled from typical peptide stability studies and product information sheets. Specific degradation rates can vary based on the exact formulation, buffer, and environmental conditions.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationAdditional Notes
Lyophilized Powder Long-Term-20°CUp to 3 yearsSealed, away from moisture.
-80°CUp to 2 yearsSealed, away from moisture.
Short-Term15°C to 30°CAs per excursion limitsSealed, away from moisture.
Reconstituted Solution Short-Term2°C to 8°CUp to 24 hoursProtect from light. Do not freeze.

Table 2: Illustrative Data from a Hypothetical Forced Degradation Study

Note: This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study, as specific public data for this compound is not available. The goal of such a study is typically to achieve 5-20% degradation to validate the analytical method.

Stress ConditionDuration (hours)TemperatureThis compound Remaining (%)Major Degradation Products Observed
Acid Hydrolysis (0.1 M HCl)2460°C85.2%Hydrolyzed peptide fragments
Base Hydrolysis (0.1 M NaOH)840°C89.7%Deamidated forms, Racemized forms
Oxidation (3% H₂O₂)425°C82.5%Oxidized Tryptophan species
Thermal Degradation 4880°C91.3%Aggregates, hydrolyzed fragments
Photodegradation (ICH Q1B)2425°C88.1%Oxidized Tryptophan species

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 40°C for 8 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 4 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Place the lyophilized powder in a hot air oven at 80°C for 48 hours. After exposure, allow to cool, reconstitute, and dilute to a final concentration of 0.1 mg/mL.

  • Photodegradation: Expose the lyophilized powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a control sample wrapped in aluminum foil. After exposure, reconstitute both samples and dilute to 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method (Representative Method)

This method is a representative protocol for the analysis of this compound and its degradation products. Method validation and optimization are required for specific applications.

  • Instrumentation: HPLC or UPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A larger pore size (e.g., 300 Å) is often beneficial for large peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B (linear gradient)

    • 25-26 min: 60% to 20% B (linear gradient)

    • 26-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm or 280 nm (for Tryptophan-containing peptides).

  • Injection Volume: 20 µL.

  • System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis using a PDA detector is essential to ensure that the Enfuvirtide peak is free from co-eluting degradants.

Visualizations

Enfuvirtide_Mechanism cluster_virus HIV-1 Virus cluster_cell Host Cell (CD4+) gp120 gp120 gp41 gp41 (HR1, HR2) CD4 CD4 Receptor gp120->CD4 1. Binding Cell_Membrane Cell Membrane gp41->Cell_Membrane 5. Fusion Blocked CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41 Unfolds, Exposing HR1 Enfuvirtide Enfuvirtide (Acetate) Enfuvirtide->gp41 4. Binding to HR1

Caption: Mechanism of Action for Enfuvirtide as an HIV Fusion Inhibitor.

Troubleshooting_Workflow Start Reconstituted solution is cloudy or has particles CheckSolvent Was Sterile Water for Injection (SWFI) used? Start->CheckSolvent CheckTechnique Was gentle tapping/rolling technique used (no shaking)? CheckSolvent->CheckTechnique Yes Discard1 Discard vial. Use correct solvent. CheckSolvent->Discard1 No CheckTime Allowed up to 45 mins for dissolution? CheckTechnique->CheckTime Yes Discard2 Discard vial. Use correct technique. CheckTechnique->Discard2 No Discard3 Discard vial. Contact support if issue persists. CheckTime->Discard3 Yes UseSolution Solution is clear. Proceed with experiment. CheckTime->UseSolution No, issue resolved

Caption: Troubleshooting workflow for issues during Enfuvirtide reconstitution.

References

Validation & Comparative

Validating the Antiviral Activity of Enfuvirtide Acetate Against Primary HIV-1 Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of Enfuvirtide Acetate against primary HIV-1 isolates, benchmarked against other key HIV-1 entry and fusion inhibitors. The data presented is collated from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Enfuvirtide (brand name Fuzeon) is a synthetic 36-amino-acid peptide that was the first-in-class HIV fusion inhibitor approved for clinical use. It offers a unique mechanism of action by targeting the HIV-1 transmembrane glycoprotein (B1211001) gp41, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This guide details its antiviral potency in comparison to next-generation fusion inhibitors such as Sifuvirtide and Albuvirtide, the CCR5 antagonist Maraviroc, and the CD4-directed post-attachment inhibitor Ibalizumab. While direct head-to-head comparisons across all inhibitors against a single, standardized panel of primary HIV-1 isolates are limited in publicly available literature, this document synthesizes available data to provide a comparative analysis.

Comparative Antiviral Activity

The antiviral activity of HIV-1 inhibitors is commonly expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro. The following tables summarize the available IC50 data for Enfuvirtide and its comparators against various primary HIV-1 isolates.

Table 1: Comparative in vitro Antiviral Activity of Enfuvirtide and Sifuvirtide against a Panel of HIV-1 Primary Isolates

HIV-1 Isolate (Subtype)Enfuvirtide (T-20) IC50 (nM)Sifuvirtide IC50 (nM)Fold Difference (Enfuvirtide/Sifuvirtide)
92UG037 (A)13.861.817.66
92BR030 (B)189.2010.3518.28
92UG029 (C)57.413.8414.95
Mean86.825.3316.29

Data synthesized from a study demonstrating the potent and broad anti-HIV activity of Sifuvirtide.

Table 2: Antiviral Activity of a T20-Based Lipopeptide (LP-40) Compared to Enfuvirtide (T-20) against Diverse HIV-1 Isolates

HIV-1 Isolate SubtypeEnfuvirtide (T-20) Mean IC50 (nM)LP-40 Mean IC50 (nM)
Subtype A29.454.29
Subtype B29.454.29
Subtype C29.454.29
CRF01_AE29.454.29
CRF07_BC29.454.29

This table showcases the enhanced potency of a next-generation lipopeptide derivative of Enfuvirtide.

Table 3: Antiviral Activity of Maraviroc against CCR5-tropic Primary HIV-1 Isolates

HIV-1 IsolatesMaraviroc Mean IC90 (nM)
43 primary isolates from various clades2.0

Maraviroc demonstrates potent activity against a broad range of CCR5-tropic HIV-1 isolates.

Table 4: Antiviral Activity of Ibalizumab against a Panel of Primary HIV-1 Isolates

HIV-1 Isolate TropismIbalizumab Median EC50 (µg/mL)
R5-tropic (n=43)0.08
X4-tropic (n=1)0.11
Dual/Mixed-tropic (in R5 cells, n=33)0.08
Dual/Mixed-tropic (in X4 cells, n=29)0.09

Ibalizumab exhibits consistent antiviral activity against HIV-1 isolates with different co-receptor tropisms.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for Enfuvirtide and other fusion inhibitors is the disruption of the six-helix bundle formation in the HIV-1 gp41 protein, a critical step for membrane fusion. However, next-generation inhibitors and other classes of entry inhibitors target different molecules or epitopes, providing alternative strategies to block viral entry.

  • Enfuvirtide (T-20): Binds to the first heptad repeat (HR1) of gp41, preventing its interaction with the second heptad repeat (HR2).

  • Sifuvirtide: A next-generation fusion inhibitor designed for improved potency and a higher barrier to resistance. It also targets the gp41 HR1 region.

  • Albuvirtide: A long-acting fusion inhibitor that also binds to gp41, with the added benefit of being conjugated to human serum albumin to extend its half-life.

  • Maraviroc: A CCR5 co-receptor antagonist that binds to the human CCR5 chemokine receptor, preventing the interaction between gp120 and CCR5, which is necessary for the entry of R5-tropic HIV-1 strains.

  • Ibalizumab: A humanized monoclonal antibody that binds to domain 2 of the CD4 receptor. This binding sterically hinders the conformational changes required for the interaction between gp120 and the CCR5 or CXCR4 co-receptors, thus blocking viral entry post-attachment.

Experimental Protocols

TZM-bl Reporter Gene Assay for Antiviral Activity

This assay is a standardized method for determining the neutralizing activity of antibodies and the inhibitory activity of antiviral drugs against HIV-1.

Objective: To quantify the in vitro antiviral activity of a test compound by measuring the reduction in HIV-1 infection of TZM-bl cells.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).

  • Primary HIV-1 isolates (pseudoviruses or replication-competent viruses).

  • Test compounds (e.g., this compound) and control inhibitors.

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).

  • DEAE-Dextran.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound and control inhibitors in cell culture medium.

  • Virus Preparation: Dilute the HIV-1 virus stock to a predetermined titer that yields a sufficient signal in the assay.

  • Neutralization Reaction: Mix the diluted virus with the serially diluted compounds and incubate for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the TZM-bl cells. Include wells with virus only (positive control) and cells only (background control). Add DEAE-Dextran to all wells to enhance infection.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luciferase Measurement: Aspirate the medium and lyse the cells using a luciferase assay reagent. Transfer the lysate to a black 96-well plate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of HIV-1 envelope-expressing cells with target cells expressing CD4 and co-receptors.

Objective: To determine the IC50 of a compound for the inhibition of HIV-1 Env-mediated cell-cell fusion.

Materials:

  • Effector cells (e.g., HEK293T cells) transiently or stably expressing the HIV-1 envelope glycoprotein (Env).

  • Target cells (e.g., TZM-bl or other CD4+/co-receptor+ cell lines) expressing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a Tat-inducible promoter.

  • Test compounds and control inhibitors.

  • Cell culture medium.

  • 96-well cell culture plates.

  • Detection reagents for the reporter gene product.

Procedure:

  • Cell Plating: Plate target cells in a 96-well plate and allow them to adhere.

  • Compound Addition: Add serial dilutions of the test compounds to the target cells.

  • Co-culture: Add the effector cells to the wells containing the target cells and compounds.

  • Incubation: Incubate the co-culture for a defined period (e.g., 6-24 hours) to allow for cell fusion and reporter gene activation.

  • Signal Detection: Measure the reporter gene activity (e.g., luminescence or colorimetric signal) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of fusion inhibition for each compound concentration relative to the control (co-culture without inhibitor). Determine the IC50 value as described for the TZM-bl assay.

Visualizations

HIV_Entry_and_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 gp41->gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp41->CCR5_CXCR4 3. gp41 Conformational Change & Fusion Peptide Insertion CD4->CCR5_CXCR4 2. Co-receptor Binding Enfuvirtide Enfuvirtide/ Sifuvirtide/ Albuvirtide Enfuvirtide->gp41 Inhibits six-helix bundle formation Maraviroc Maraviroc Maraviroc->CCR5_CXCR4 Blocks co-receptor binding Ibalizumab Ibalizumab Ibalizumab->CD4 Blocks post-attachment conformational change

Caption: Mechanism of HIV-1 entry and points of inhibition by different drug classes.

Comparative Analysis of Enfuvirtide Versus Second-Generation HIV Fusion Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the first-in-class HIV fusion inhibitor, Enfuvirtide (B549319) (T-20), with second-generation fusion inhibitors, including Sifuvirtide, T-1249, and Albuvirtide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key concepts.

Mechanism of Action: Targeting HIV-1 Entry

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the target cell surface. This binding triggers conformational changes in gp120, enabling it to interact with a co-receptor (CCR5 or CXCR4). This co-receptor binding induces a dramatic conformational change in the transmembrane glycoprotein gp41, exposing its N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions. The NHR and CHR domains then interact to form a stable six-helix bundle (6-HB), which brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the host cell cytoplasm.

Enfuvirtide (First-Generation): Enfuvirtide is a synthetic 36-amino-acid peptide that mimics a segment of the CHR of gp41. It competitively binds to the NHR of gp41, preventing the formation of the 6-HB and thus blocking viral entry.

Second-Generation Fusion Inhibitors: These inhibitors also target the gp41 NHR but are designed for improved potency and a higher barrier to resistance.

  • Sifuvirtide: Contains a pocket-binding domain (PBD) that interacts with a hydrophobic pocket on the NHR, in addition to its NHR-binding domain (NBD).[1] This dual interaction is believed to contribute to its enhanced potency.[1]

  • Albuvirtide: This long-acting fusion inhibitor is conjugated to human serum albumin, which significantly extends its half-life in the bloodstream, allowing for less frequent dosing.[2][3] It also binds to the HR1 domain of gp41 to inhibit viral entry.[2][3]

  • T-1249: A 39-amino acid synthetic peptide composed of sequences from HIV-1, HIV-2, and simian immunodeficiency virus (SIV), designed for greater potency against a broader range of isolates, including those resistant to Enfuvirtide.[4][5]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Fusion Inhibitors cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 (HR1 & HR2) PreHairpin Pre-hairpin Intermediate (HR1 Exposed) gp41->PreHairpin 4. Conformational Change CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Co-receptor Binding CoR->gp41 3. gp41 Unfolds Enfuvirtide Enfuvirtide Enfuvirtide->PreHairpin Inhibits SecondGen Second-Gen Inhibitors (e.g., Sifuvirtide) SecondGen->PreHairpin Inhibits (Higher Affinity) SixHB Six-Helix Bundle (Fusion) PreHairpin->SixHB 5. HR1-HR2 Interaction Fusion Fusion SixHB->Fusion

Mechanism of HIV-1 Fusion and Inhibition.

Comparative Performance Data

The following tables summarize the quantitative data comparing Enfuvirtide with second-generation fusion inhibitors in terms of in vitro efficacy, resistance profiles, and pharmacokinetic properties.

Table 1: In Vitro Antiviral Efficacy
InhibitorHIV-1 Strain/VariantAssay TypeIC50 (nM)Reference(s)
Enfuvirtide HIV-1 IIIBCell-Cell Fusion27.29[6]
HIV-1 Bal (R5)p24 Production3.18[6]
HIV-1 IIIB (X4)p24 Production15.63[6]
NL4-3 (V38A mutant)p24 Production313.04[6]
NL4-3 (V38A/N42D mutant)p24 Production2,645.98[6]
Global Panel (mean)Pseudovirus Entry26.73[7]
Sifuvirtide HIV-1 IIIBCell-Cell Fusion7.53[6]
HIV-1 Bal (R5)p24 Production2.70[6]
HIV-1 IIIB (X4)p24 Production7.90[6]
NL4-3 (V38A mutant)p24 Production1.58[6]
NL4-3 (V38A/N42D mutant)p24 Production40.50[6]
T-1249 NL4-3 (Subtype B, X4)Antiviral Activity3.3[7]
JRCSF (Subtype B, R5)Antiviral Activity1.67[7]
R3A (Subtype B, R5X4)Antiviral Activity2.36[7]
Global Panel (mean)Pseudovirus Entry3.44[7]
Albuvirtide Primary Isolates (mean)Antiviral Activity0.83-11.2[8]
Table 2: Resistance Profiles
InhibitorPrimary Resistance Mutations (in gp41)Cross-Resistance ProfileReference(s)
Enfuvirtide HR1 domain (amino acids 36-45), particularly G36D/S, V38A/M/E, Q40H, N42T/D, N43D/S.Generally susceptible to second-generation inhibitors.[1][9][10]
Sifuvirtide V38A, A47I, Q52R in HR1, and N126K in HR2 (secondary).Cross-resistance to Enfuvirtide and C34 has been observed.[11]
T-1249 V38E/R, Q79E, K90E in HR1.V38 mutations confer cross-resistance to Enfuvirtide.[2]
Albuvirtide Information on specific resistance mutations is limited.Generally active against Enfuvirtide-resistant strains.[8]
Table 3: Pharmacokinetic Properties
InhibitorHalf-life (t½)Dosing FrequencyAdministration RouteBioavailabilityReference(s)
Enfuvirtide ~3.8 hoursTwice dailySubcutaneous injection~84.3%[4][12]
Sifuvirtide ~39 hoursOnce dailySubcutaneous injectionNot specified[4][12]
Albuvirtide ~11-12 daysOnce weeklyIntravenous infusionNot applicable[1]

Experimental Protocols

Detailed methodologies for key assays used in the evaluation of HIV fusion inhibitors are provided below.

HIV-1 Pseudovirus Neutralization Assay (TZM-bl Cell-Based)

This assay measures the ability of an inhibitor to prevent the entry of single-cycle, replication-incompetent HIV-1 pseudoviruses into target cells.

Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR. Upon successful viral entry and Tat protein expression, the luciferase gene is activated, producing a quantifiable light signal. A reduction in luminescence in the presence of an inhibitor indicates neutralization activity.

Detailed Methodology:

  • Pseudovirus Production: Co-transfect 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector carrying the luciferase reporter gene. Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

  • Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock by infecting TZM-bl cells with serial dilutions of the virus and measuring luciferase activity.

  • Neutralization Assay: a. Seed TZM-bl cells in 96-well plates and incubate overnight. b. Prepare serial dilutions of the fusion inhibitors in culture medium. c. Pre-incubate a standardized amount of pseudovirus with the inhibitor dilutions for 1 hour at 37°C. d. Add the virus-inhibitor mixture to the TZM-bl cells. e. Incubate for 48 hours at 37°C.

  • Data Analysis: a. Lyse the cells and add a luciferase substrate. b. Measure the relative light units (RLU) using a luminometer. c. Calculate the percentage of neutralization for each inhibitor concentration relative to the virus control (no inhibitor). d. Determine the IC50 value (the concentration at which 50% of viral entry is inhibited) by fitting the dose-response curve using a non-linear regression model.

Pseudovirus_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Produce Pseudovirus (293T cell transfection) a1 Pre-incubate Virus with Inhibitors (1 hr, 37°C) p1->a1 p2 Seed TZM-bl Cells (96-well plate) a2 Infect TZM-bl Cells (48 hrs, 37°C) p2->a2 p3 Serially Dilute Inhibitors p3->a1 a1->a2 d1 Lyse Cells & Add Substrate a2->d1 d2 Measure Luminescence (RLU) d1->d2 d3 Calculate % Neutralization d2->d3 d4 Determine IC50 d3->d4

Workflow for HIV-1 Pseudovirus Neutralization Assay.
HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a marker of viral replication.

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for p24 is coated onto a microplate. The sample containing p24 is added, followed by a biotinylated detection antibody and then a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate is added that produces a colorimetric signal proportional to the amount of p24 present.

Detailed Methodology:

  • Plate Coating: Coat a 96-well microplate with a monoclonal anti-p24 capture antibody and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Preparation: Collect cell culture supernatants. If necessary, lyse the virus with a detergent-based lysis buffer to release p24 antigen.

  • Incubation: Add prepared samples and p24 standards to the wells and incubate.

  • Detection: a. Wash the plate and add a biotinylated anti-p24 detection antibody. Incubate. b. Wash the plate and add streptavidin-HRP conjugate. Incubate.

  • Signal Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.

  • Data Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. b. Generate a standard curve using the p24 standards. c. Determine the concentration of p24 in the samples by interpolating their absorbance values on the standard curve. The EC50 value is the effective concentration of the drug that inhibits p24 production by 50%.

p24_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat Plate with Capture Antibody p2 Block Plate p1->p2 a1 Add Samples/Standards & Incubate p2->a1 p3 Prepare Samples & Standards p3->a1 a2 Add Detection Antibody & Incubate a1->a2 a3 Add Streptavidin-HRP & Incubate a2->a3 a4 Add Substrate & Stop Reaction a3->a4 d1 Measure Absorbance a4->d1 d2 Generate Standard Curve d1->d2 d3 Calculate p24 Concentration (Determine EC50) d2->d3

Workflow for HIV-1 p24 Antigen Capture ELISA.

Evolution of HIV Fusion Inhibitors

The development of second-generation fusion inhibitors has been driven by the need to overcome the limitations of Enfuvirtide, namely its relatively modest potency, the emergence of resistance, and its short pharmacokinetic half-life requiring twice-daily injections.

Fusion_Inhibitor_Evolution Enfuvirtide First Generation: Enfuvirtide (T-20) Limitations Limitations: - Lower Potency - Resistance (HR1 mutations) - Short Half-life (Twice-daily injection) Enfuvirtide->Limitations SecondGen Second Generation: (e.g., Sifuvirtide, Albuvirtide) Limitations->SecondGen Drive for Improvement Improvements Improvements: - Higher Potency (e.g., PBD) - Activity against resistant strains - Longer Half-life (Once-daily/weekly) SecondGen->Improvements

Logical Progression in Fusion Inhibitor Development.

Summary and Conclusion

Second-generation HIV fusion inhibitors represent a significant advancement over Enfuvirtide. They exhibit substantially greater in vitro potency against a wide range of HIV-1 isolates, including strains that are resistant to Enfuvirtide.[4][6][12] This enhanced efficacy is attributed to structural modifications, such as the inclusion of a pocket-binding domain in Sifuvirtide, which leads to a higher binding affinity for the gp41 NHR.[1] Furthermore, the development of long-acting formulations like Albuvirtide, which has an extended half-life allowing for once-weekly administration, addresses the significant drawback of Enfuvirtide's frequent dosing schedule.[1]

While cross-resistance can occur, second-generation inhibitors generally have a higher barrier to resistance.[11] The continued development of novel fusion inhibitors with improved pharmacokinetic profiles and broad activity against diverse and resistant HIV-1 strains remains a crucial area of research in the quest for more effective and convenient antiretroviral therapies.

References

A Head-to-Head Showdown: In Vitro Efficacy of Enfuvirtide vs. T-1249

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in HIV Drug Development

Enfuvirtide (T-20), the first-in-class HIV fusion inhibitor, marked a significant advancement in antiretroviral therapy. However, the emergence of resistance and the need for improved potency spurred the development of second-generation inhibitors like T-1249. This guide provides a detailed, head-to-head comparison of the in vitro efficacy of Enfuvirtide and T-1249, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

The following table summarizes the 50% inhibitory concentrations (IC50) of Enfuvirtide and T-1249 against various HIV-1 strains, including those with resistance to Enfuvirtide. The data clearly indicates the superior potency of T-1249.

HIV-1 Strain/VariantDrugMean IC50 (nM)Fold Difference (Enfuvirtide/T-1249)
Wild-Type
NL4-3 (subtype B, X4)Enfuvirtide89.2124.6
T-12493.62
JR-CSF (subtype B, R5)Enfuvirtide26.737.8
T-12493.44
Enfuvirtide-Resistant
V38AEnfuvirtide>1000>111
T-12499.0
N43DEnfuvirtide167.819.1
T-12498.8
V38A/N42DEnfuvirtide>1000>250
T-12494.0

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to compare the efficacy of Enfuvirtide and T-1249.

Single-Round HIV-1 Entry Assay

This assay quantifies the ability of the inhibitors to block viral entry into target cells in a single round of infection.

a. Pseudovirus Production:

  • Human embryonic kidney (HEK) 293T cells are co-transfected with an HIV-1 envelope (Env)-expressing plasmid and an Env-deficient HIV-1 backbone vector (e.g., pNL4-3.Luc.R-E-) that contains a luciferase reporter gene.

  • The cell culture supernatants containing the pseudoviruses are harvested 48 hours post-transfection.

  • The viral titer is quantified by measuring the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).

b. Inhibition Assay:

  • TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter, are seeded in 96-well plates.

  • The cells are pre-incubated with serial dilutions of Enfuvirtide or T-1249 for 1 hour at 37°C.

  • A standardized amount of pseudovirus is added to each well and incubated for 48 hours at 37°C.

  • The luciferase activity, which is proportional to the level of viral entry and gene expression, is measured using a luminometer.

  • The IC50 values are calculated by determining the drug concentration at which a 50% reduction in luciferase activity is observed compared to the virus control without any inhibitor.

HIV-1-Mediated Cell-Cell Fusion Assay

This assay measures the ability of the inhibitors to block the fusion of HIV-1 Env-expressing cells with target cells.

a. Cell Preparation:

  • Effector Cells: HEK 293T cells are co-transfected with an HIV-1 Env-expressing plasmid and a Tat-expressing plasmid.

  • Target Cells: TZM-bl cells are used as the target cells.

b. Fusion Inhibition Assay:

  • Effector cells are pre-incubated with serial dilutions of Enfuvirtide or T-1249 for 30 minutes.

  • Target cells are then added to the effector cells and co-cultured for 2-4 hours at 37°C.

  • The extent of cell-cell fusion is quantified by measuring the luciferase activity, which is induced by the transfer of Tat from the effector cells to the target cells, leading to the activation of the luciferase reporter gene.

  • IC50 values are determined as the drug concentration that inhibits luciferase activity by 50% compared to the control without an inhibitor.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the mechanism of action of these fusion inhibitors, the following diagrams are provided.

G cluster_0 Pseudovirus Production cluster_1 Inhibition Assay HEK 293T Cells HEK 293T Cells Co-transfection Co-transfection HEK 293T Cells->Co-transfection Harvest Pseudovirus Harvest Pseudovirus Co-transfection->Harvest Pseudovirus Env-expressing plasmid Env-expressing plasmid Env-expressing plasmid->Co-transfection Env-deficient HIV-1 backbone (luciferase reporter) Env-deficient HIV-1 backbone (luciferase reporter) Env-deficient HIV-1 backbone (luciferase reporter)->Co-transfection Add Pseudovirus Add Pseudovirus Harvest Pseudovirus->Add Pseudovirus TZM-bl Cells TZM-bl Cells Pre-incubation with Inhibitor Pre-incubation with Inhibitor TZM-bl Cells->Pre-incubation with Inhibitor Pre-incubation with Inhibitor->Add Pseudovirus Incubation (48h) Incubation (48h) Add Pseudovirus->Incubation (48h) Measure Luciferase Activity Measure Luciferase Activity Incubation (48h)->Measure Luciferase Activity Calculate IC50 Calculate IC50 Measure Luciferase Activity->Calculate IC50

Caption: Experimental workflow for the single-round HIV-1 entry assay.

HIV_Entry_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (CD4+) cluster_inhibition Fusion Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding gp41_prefusion gp41 Pre-fusion Intermediate (Exposed HR1) CCR5_CXCR4->gp41_prefusion 3. gp41 Unfolds Inhibitor Enfuvirtide / T-1249 Inhibitor->gp41_prefusion Binds to HR1 six_helix_bundle 6-Helix Bundle Formation (Fusion Pore) gp41_prefusion->six_helix_bundle HR2 folds back on HR1 Blocked_Entry Viral Entry Blocked gp41_prefusion->Blocked_Entry Inhibitor Prevents Folding Viral_Entry Viral Entry six_helix_bundle->Viral_Entry

Caption: Mechanism of HIV-1 entry and inhibition by fusion inhibitors.

Conclusion

The in vitro data unequivocally demonstrates that T-1249 is a more potent HIV-1 fusion inhibitor than Enfuvirtide. T-1249 exhibits significantly lower IC50 values against wild-type HIV-1 and, critically, retains substantial activity against Enfuvirtide-resistant strains. This enhanced potency is attributed to its optimized binding to the HR1 domain of gp41. While clinical development of T-1249 was discontinued, the comparative efficacy data underscores the potential for developing next-generation fusion inhibitors with improved resistance profiles and therapeutic efficacy.

Navigating Resistance: A Comparative Guide to Enfuvirtide and Next-Generation HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the cross-resistance profile of Enfuvirtide and other HIV fusion inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate a deeper understanding of resistance mechanisms and inform the development of more robust antiviral strategies.

Introduction to HIV Fusion Inhibition

Human Immunodeficiency Virus (HIV) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells. This interaction triggers conformational changes in gp120 and the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Fusion inhibitors are a class of antiretroviral drugs that disrupt this process, preventing viral entry and replication.

Enfuvirtide (T-20) was the first-in-class fusion inhibitor approved for clinical use. It is a synthetic peptide that mimics a segment of the gp41 protein, binding to a region known as the first heptad repeat (HR1) and preventing the conformational changes required for membrane fusion. While effective, the emergence of drug resistance has necessitated the development of next-generation fusion inhibitors with improved potency and resistance profiles. This guide evaluates the cross-resistance between Enfuvirtide and other fusion inhibitors, providing a comparative analysis of their performance against resistant viral strains.

Cross-Resistance Profile of Fusion Inhibitors

The primary mechanism of resistance to Enfuvirtide involves mutations within the HR1 domain of gp41, the direct binding site of the drug. These mutations reduce the binding affinity of Enfuvirtide, thereby diminishing its inhibitory activity. Notably, Enfuvirtide resistance does not typically confer cross-resistance to other classes of antiretroviral drugs, such as reverse transcriptase inhibitors or protease inhibitors, as their mechanisms of action are distinct.[1][2][3] However, cross-resistance among different peptide-based fusion inhibitors that target the same region of gp41 is a significant concern.

Quantitative Analysis of Cross-Resistance

The following tables summarize the in vitro activity of Enfuvirtide and other fusion inhibitors against wild-type and Enfuvirtide-resistant HIV-1 strains. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit viral replication by 50%. An increase in the IC50 value for a mutant strain compared to the wild-type strain indicates resistance.

HIV-1 Strain Relevant Mutations Enfuvirtide IC50 (nM) Fold Change in IC50 Reference
Wild-type-1.5 - 5.0-[4][5]
V38Agp4150 - 15010 - 100[2][5]
N43Dgp41>500>100[2]
Q40H + L45Mgp41>1000>200[1]
G36D/V38Mgp41>1000>200[5]

Table 1: In vitro activity of Enfuvirtide against resistant HIV-1 strains.

Fusion Inhibitor Wild-type IC50 (nM) V38A Mutant IC50 (nM) Fold Change vs WT N43D Mutant IC50 (nM) Fold Change vs WT Reference
Enfuvirtide 2.58534>500>200[2][5]
T-1249 1.8158.312066.7[5]
Sifuvirtide 0.34.5152583.3[6][7][8]
Albuvirtide (B10815435) 0.5Not Reported-Not Reported-[9][10][11][12]

Experimental Protocols

Accurate evaluation of drug resistance relies on robust and standardized experimental methodologies. The following sections detail the protocols for key assays used to determine the cross-resistance profiles of HIV fusion inhibitors.

Phenotypic Resistance Assay (Recombinant Virus Assay)

This assay measures the ability of a virus to replicate in the presence of a drug. It involves generating recombinant viruses containing the env gene from patient plasma and assessing their susceptibility to various fusion inhibitors in a cell culture system.

Protocol:

  • RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma. The env gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Cloning: The amplified env gene is cloned into an expression vector.

  • Generation of Pseudoviruses: The env expression vector is co-transfected with an env-deficient HIV-1 backbone vector (e.g., pNL4-3) into producer cells (e.g., 293T cells). This results in the production of replication-incompetent viral particles that express the patient-derived envelope glycoproteins.

  • Infection of Target Cells: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are infected with the pseudoviruses in the presence of serial dilutions of the fusion inhibitor.

  • Quantification of Viral Replication: After 48-72 hours of incubation, viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase).

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in IC50 for the patient-derived virus compared to a wild-type reference virus is then determined.[4][13]

Genotypic Resistance Assay

This assay identifies mutations in the viral genome that are known to be associated with drug resistance. For fusion inhibitors, this involves sequencing the HR1 region of the gp41 gene.[14][15][16]

Protocol:

  • Viral RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma, and the gp41 region of the pol gene is amplified using RT-PCR.

  • DNA Sequencing: The amplified PCR product is sequenced using standard Sanger sequencing or next-generation sequencing methods.

  • Mutation Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations.

  • Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations to predict the level of resistance to specific fusion inhibitors.

Cell-Cell Fusion Assay

This assay measures the ability of a fusion inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and co-receptors.

Protocol:

  • Cell Preparation:

    • Effector Cells: A cell line (e.g., CHO cells) is co-transfected with plasmids expressing the HIV-1 Env glycoprotein and a reporter molecule (e.g., bacteriophage T7 polymerase).

    • Target Cells: A cell line (e.g., HeLa cells) is co-transfected with plasmids expressing CD4, a co-receptor (CCR5 or CXCR4), and a reporter gene (e.g., luciferase) under the control of a T7 promoter.

  • Co-culture: The effector and target cells are co-cultured in the presence of serial dilutions of the fusion inhibitor.

  • Fusion Event: If cell-cell fusion occurs, the T7 polymerase from the effector cells enters the target cells and drives the expression of the luciferase reporter gene.

  • Quantification: After a defined incubation period (e.g., 6-8 hours), the cells are lysed, and luciferase activity is measured.

  • IC50 Determination: The IC50 is calculated as the drug concentration that inhibits luciferase activity by 50%.[17]

Visualizing the Mechanisms

To better understand the process of HIV entry and the mechanism of action of fusion inhibitors, the following diagrams illustrate the key signaling pathways and experimental workflows.

HIV_Entry_and_Fusion_Inhibition cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 gp41->gp41 gp41->gp41 gp41->CCR5_CXCR4 CD4->gp120 Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Inhibits Folding

Caption: HIV entry and the mechanism of Enfuvirtide action.

Resistance_Mechanism cluster_wildtype Wild-Type Virus cluster_mutant Resistant Virus WT_gp41 gp41 (HR1) WT_Fusion Fusion Blocked ENF_WT Enfuvirtide ENF_WT->WT_gp41 High Affinity Binding Mut_Fusion Fusion Occurs Mut_gp41 Mutated gp41 (HR1) ENF_Mut Enfuvirtide ENF_Mut->Mut_gp41 Low Affinity Binding

Caption: Mechanism of Enfuvirtide resistance due to gp41 mutations.

Experimental_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay start Patient Sample (Plasma) g_rna Viral RNA Extraction start->g_rna p_rna Viral RNA Extraction start->p_rna g_pcr RT-PCR (gp41) g_rna->g_pcr g_seq Sequencing g_pcr->g_seq g_analysis Mutation Analysis g_seq->g_analysis g_result Resistance Profile (Predicted) g_analysis->g_result p_pcr RT-PCR (env) p_rna->p_pcr p_clone Cloning p_pcr->p_clone p_pseudo Pseudovirus Production p_clone->p_pseudo p_infect Infection Assay p_pseudo->p_infect p_ic50 IC50 Determination p_infect->p_ic50 p_result Resistance Profile (Measured) p_ic50->p_result

Caption: Workflow for genotypic and phenotypic resistance testing.

Conclusion

The development of resistance to Enfuvirtide, primarily through mutations in the gp41 HR1 domain, poses a clinical challenge. While these mutations can significantly reduce the efficacy of Enfuvirtide, the extent of cross-resistance to next-generation fusion inhibitors varies. Sifuvirtide and other novel inhibitors have shown improved activity against some Enfuvirtide-resistant strains, highlighting the potential for continued development of this drug class.[6][7][8][18] Long-acting fusion inhibitors like Albuvirtide offer a high barrier to resistance, providing a valuable option for treatment-experienced patients.[9][10][11][12] A thorough understanding of the cross-resistance profiles, facilitated by robust genotypic and phenotypic assays, is crucial for optimizing treatment strategies and guiding the development of future HIV fusion inhibitors that can overcome existing resistance mechanisms.

References

Synergistic Antiviral Effects of Enfuvirtide in Combination with Maraviroc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agents Enfuvirtide and Maraviroc, with a focus on their synergistic potential when used in combination against HIV-1. The information presented herein is intended to support research and development efforts in the field of antiretroviral therapy.

Introduction

The combination of antiretroviral drugs with different mechanisms of action is a cornerstone of effective HIV-1 therapy. By targeting multiple stages of the viral lifecycle, combination therapy can enhance viral suppression, reduce the emergence of drug resistance, and improve clinical outcomes. Enfuvirtide, a fusion inhibitor, and Maraviroc, a CCR5 antagonist, represent two distinct classes of entry inhibitors that disrupt the initial steps of HIV-1 infection. Their unique mechanisms of action provide a strong rationale for their combined use to achieve synergistic antiviral effects.

Mechanisms of Action: A Dual Blockade of HIV-1 Entry

Enfuvirtide and Maraviroc target different molecules in the complex process of HIV-1 entry into host cells, creating a two-pronged attack.

  • Maraviroc: Blocking the Co-receptor. Maraviroc is a CCR5 co-receptor antagonist. It binds to the human CCR5 co-receptor on the surface of target immune cells, such as T-cells and macrophages. This binding induces a conformational change in the CCR5 receptor, which prevents the viral surface glycoprotein (B1211001) gp120 from interacting with it. As gp120's interaction with CCR5 is a prerequisite for subsequent steps in the entry process for CCR5-tropic (R5) HIV-1 strains, Maraviroc effectively blocks the virus from attaching to and entering the host cell.[1]

  • Enfuvirtide: Inhibiting Viral Fusion. Enfuvirtide is a synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein gp41. After the initial attachment of the virus to the CD4 receptor and a co-receptor, gp41 undergoes a conformational change to facilitate the fusion of the viral and cellular membranes. Enfuvirtide binds to a region of gp41, preventing this conformational change and thereby inhibiting the fusion process.[1] This action effectively traps the virus at the cell surface, unable to deliver its genetic material into the host cell.

Mechanisms of Action of Enfuvirtide and Maraviroc cluster_0 HIV-1 Virion cluster_1 Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Fusion Fusion gp41->Fusion 4. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Inhibits Fusion

Figure 1. Distinct targets of Maraviroc and Enfuvirtide in the HIV-1 entry pathway.

Synergistic Potential and Influencing Factors

The distinct and sequential targets of Maraviroc and Enfuvirtide in the HIV-1 entry cascade form the basis for their expected synergistic interaction. By inhibiting both co-receptor binding and subsequent membrane fusion, the combination can be more effective than the sum of the individual drugs.

However, research has indicated that the synergistic effect of this combination is not always observed and can be influenced by several factors:

  • Enfuvirtide Binding Affinity: The strength of the bond between Enfuvirtide and the viral gp41 protein is a critical determinant of synergy. A tighter binding of Enfuvirtide to gp41 is associated with a more pronounced synergistic effect when combined with Maraviroc. Conversely, weaker binding diminishes the synergy.

  • CCR5 Co-receptor Density: The number of CCR5 co-receptors on the surface of host cells also plays a significant role. Higher densities of CCR5 co-receptors are correlated with more robust synergy between the two drugs. In individuals with lower levels of these co-receptors, the synergistic effect may be less pronounced or even absent.

These findings suggest that both viral and host factors should be considered when evaluating the potential efficacy of this drug combination.

Quantitative Analysis of Antiviral Synergy

Drug(s)Virus StrainCell LineIC50Combination Index (CI)Synergy Level
EnfuvirtideHIV-1 BaLPM1Data not availableData not availableData not available
MaravirocHIV-1 BaLPM1Data not availableData not availableData not available
Enfuvirtide + MaravirocHIV-1 BaLPM1Data not availableData not availableData not available

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value of <1 indicates synergy, a CI value of 1 indicates an additive effect, and a CI value of >1 indicates antagonism.

Experimental Protocols for Assessing Antiviral Synergy

The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated using in vitro assays such as the checkerboard assay, with the data often analyzed using the isobologram method.

Checkerboard Assay

The checkerboard assay is a common method to assess the interaction between two antimicrobial or antiviral agents.

  • Preparation of Drug Dilutions: Serial dilutions of Enfuvirtide and Maraviroc are prepared.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of Enfuvirtide are added to the wells in a horizontal orientation (rows), while the dilutions of Maraviroc are added in a vertical orientation (columns). This creates a matrix of wells containing various concentration combinations of the two drugs.

  • Cell and Virus Addition: A standard concentration of susceptible host cells and a predetermined amount of HIV-1 are added to each well.

  • Incubation: The plates are incubated to allow for viral replication.

  • Measurement of Viral Activity: After the incubation period, the extent of viral replication is measured using an appropriate method, such as a p24 antigen assay or a reporter gene assay (e.g., luciferase or β-galactosidase).

  • Data Analysis: The concentration of each drug required to inhibit viral replication by 50% (IC50) is determined for each drug alone and for each combination. This data is then used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy.

General Workflow for Checkerboard Synergy Assay A Prepare Serial Dilutions of Drug A (e.g., Enfuvirtide) C Dispense Drug Dilutions into 96-well Plate (Checkerboard Matrix) A->C B Prepare Serial Dilutions of Drug B (e.g., Maraviroc) B->C D Add Host Cells and HIV-1 to each well C->D E Incubate Plate D->E F Measure Viral Replication (e.g., p24 ELISA) E->F G Calculate IC50 and Combination Index (CI) F->G H Determine Synergy, Additivity, or Antagonism G->H

Figure 2. A generalized workflow for determining antiviral synergy using a checkerboard assay.

Isobologram Analysis

Isobologram analysis is a graphical representation of drug interactions. The IC50 values of the two drugs are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity. If the experimentally determined IC50 values for the drug combination fall below this line, it indicates synergy. If they fall on the line, the effect is additive, and if they fall above the line, it indicates antagonism.

Conclusion

The combination of Enfuvirtide and Maraviroc holds theoretical promise for synergistic antiviral activity against HIV-1 due to their distinct and complementary mechanisms of action targeting the viral entry process. While in vitro evidence suggests an additive to synergistic relationship, the magnitude of this synergy appears to be dependent on specific viral and host cell characteristics. Further quantitative studies are warranted to fully elucidate the synergistic potential of this combination and to identify patient populations that would most benefit from such a therapeutic strategy. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Sifuvirtide Demonstrates Superior In Vitro Efficacy Over Enfuvirtide Against Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

Sifuvirtide, a next-generation HIV fusion inhibitor, exhibits significantly greater in vitro potency against a wide array of HIV-1 strains, including those resistant to the first-generation drug Enfuvirtide (B549319). This enhanced efficacy, coupled with a more favorable pharmacokinetic profile, positions Sifuvirtide as a promising alternative in antiretroviral therapy.

Researchers and drug development professionals will find that Sifuvirtide consistently outperforms Enfuvirtide in in vitro assays, showing lower IC50 values and the ability to overcome common resistance mutations that limit the clinical utility of Enfuvirtide. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and methodologies, to inform further research and clinical consideration.

Comparative In Vitro Efficacy: A Quantitative Overview

In vitro studies have consistently highlighted Sifuvirtide's superior inhibitory activity against both wild-type and Enfuvirtide-resistant HIV-1 isolates.[1] The following table summarizes key quantitative data from comparative studies.

ParameterSifuvirtideEnfuvirtide (T20)Reference
IC50 (Cell-Cell Fusion Assay) 1.2 ± 0.2 nM23 ± 6 nM[2]
Potency vs. Wild-Type NL4-3 ~80-fold more potent-[3]
Activity against Enfuvirtide-Resistant Strains Highly effectiveReduced efficacy[1][4]

Strikingly, in combination, Enfuvirtide and Sifuvirtide exhibit a potent synergistic effect in inhibiting HIV-1-mediated cell-cell fusion and infection by various strains, including those resistant to Enfuvirtide.[4] When combined, the IC50 values for Enfuvirtide against resistant strains were reduced by 8 to 15-fold.[4]

Mechanism of Action and Resistance

Both Enfuvirtide and Sifuvirtide are biomimetic peptides that target the gp41 protein of the HIV-1 envelope, a critical component of the viral fusion machinery.[5][6] They work by binding to the first heptad repeat (HR1) of gp41, which prevents the conformational changes necessary for the fusion of the viral and host cell membranes.[7][8] This action effectively blocks the virus from entering and infecting host cells.

Resistance to Enfuvirtide primarily arises from mutations in the HR1 region of gp41, specifically within amino acid positions 36-45.[1][5] While Sifuvirtide is effective against many of these resistant strains, prolonged exposure can lead to the selection of variants with mutations in the N-terminal heptad repeat (NHR) of gp41.[1][3] Some degree of cross-resistance between the two drugs has been observed.[1][9] However, studies have identified specific mutations that confer high resistance to Sifuvirtide, such as V38A, A47I, and Q52R in the inhibitor-binding site, and a secondary substitution, N126K, in the C-terminal heptad repeat region.[10][11]

Experimental Protocols

The in vitro efficacy of Enfuvirtide and Sifuvirtide is commonly evaluated using cell-based assays that measure the inhibition of viral entry and replication. Key experimental methodologies are detailed below.

Cell-Cell Fusion Assay

This assay quantifies the ability of the drugs to inhibit the fusion of HIV-1 infected cells with uninfected target cells.

  • Cell Lines:

    • Effector Cells: Chronically infected cell lines (e.g., H9/HIV-1IIIB) expressing the HIV-1 envelope glycoprotein (B1211001) (Env).

    • Target Cells: Cells expressing CD4 and the appropriate co-receptors (e.g., MT-2).

  • Procedure:

    • Effector cells are labeled with a fluorescent dye (e.g., Calcein-AM).

    • Labeled effector cells are mixed with target cells at a specific ratio (e.g., 1:5).

    • The cell mixture is incubated in the presence of serial dilutions of the inhibitor (Enfuvirtide or Sifuvirtide).

    • Fusion between effector and target cells results in the transfer of the fluorescent dye, which can be quantified using a fluorescence microscope or plate reader.

    • The concentration of the inhibitor that reduces cell-cell fusion by 50% (IC50) is calculated.[12]

Single-Cycle Infection Assay

This assay measures the inhibitory effect of the drugs on a single round of viral infection.

  • Cells and Viruses:

    • Target Cells: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.

    • Pseudoviruses: Replication-defective HIV-1 particles pseudotyped with Env glycoproteins from different viral strains, including resistant variants.

  • Procedure:

    • TZM-bl cells are seeded in 96-well plates.

    • Pseudoviruses are pre-incubated with serial dilutions of the inhibitors.

    • The virus-inhibitor mixture is added to the TZM-bl cells.

    • After a 48-hour incubation period, the cells are lysed, and luciferase activity is measured.

    • The IC50 value is determined as the inhibitor concentration that reduces luciferase activity by 50% compared to the no-drug control.[10]

Visualizing the Experimental Workflow and Mechanism

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Serial Dilutions Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Effector Cells Effector Cells Effector Cells->Incubation Target Cells Target Cells Target Cells->Incubation Quantification Quantification Incubation->Quantification IC50 Calculation IC50 Calculation Quantification->IC50 Calculation

Cell-Cell Fusion Assay Workflow

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) Inhibitor Enfuvirtide / Sifuvirtide gp41->Inhibitor 4. Inhibitor Binds to HR1 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 5. Hairpin Formation (No Inhibitor) CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor 2. Co-receptor Binding CoReceptor->gp41 3. gp41 Conformational Change Blocked Fusion Blocked Inhibitor->Blocked

HIV-1 Fusion and Inhibition Mechanism

References

A Comparative Guide to a Novel HPLC-FLD Method for Enfuvirtide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new, efficient High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the quantification of Enfuvirtide (B549319). The performance of this novel method is benchmarked against a well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering researchers a detailed overview to select the most suitable analytical technique for their specific needs.

Introduction to Enfuvirtide Quantification

Enfuvirtide (T-20) is a synthetic peptide and the first-in-class HIV fusion inhibitor.[1] Accurate quantification of Enfuvirtide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. While LC-MS/MS is a widely accepted method for its high sensitivity and specificity, the development of simpler, cost-effective, and equally reliable methods is of significant interest in many research and clinical settings.

This guide details a recently developed HPLC-FLD method that offers a compelling alternative to mass spectrometry-based assays. The method demonstrates high sensitivity, accuracy, and precision, making it a valuable tool for Enfuvirtide analysis.

Comparative Analysis of Analytical Methods

The performance of the novel HPLC-FLD method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The validation parameters are presented below in comparison to a standard LC-MS/MS method.

Table 1: Comparison of Validation Parameters

ParameterNovel HPLC-FLD MethodEstablished LC-MS/MS Method
Linearity Range 0.19 - 25 µg/mL[2]10 - 2000 ng/mL[4]
**Correlation Coefficient (R²) **0.9999[2]≥0.999[5]
Limit of Detection (LOD) 0.24 µg/mL[2]32 ng/mL[6]
Limit of Quantification (LOQ) 0.74 µg/mL[2]78 ng/mL[6]
Intra-day Precision (%RSD) 1.25 - 2.95%[6]≤13%[7]
Inter-day Precision (%RSD) 1.75 - 4.69%[6]≤13%[7]
Accuracy (% Recovery) >100%[6]85 - 115%
Run Time 9 minutes[2][8]< 6 minutes[5]

Experimental Protocols

Detailed methodologies for both the novel HPLC-FLD and the established LC-MS/MS methods are provided below.

Novel HPLC-FLD Method

This method is optimized for simplicity and efficiency, avoiding the need for costly internal standards and complex sample preparation.[2]

Sample Preparation:

  • To address the challenge of peptide adsorption to container surfaces, an organic solvent is added to the samples.[2][8]

  • For skin permeation studies, skin samples are homogenized in deionized water.[3]

  • Protein precipitation is achieved by adding acetonitrile (B52724) (ACN), followed by centrifugation at 16,000 x g for 15 minutes.[3]

  • The supernatant is collected for analysis.[3]

Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography with a fluorescence detector.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for efficient separation.

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for Enfuvirtide.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Biological Sample AddSolvent Add Organic Solvent Sample->AddSolvent Homogenize Homogenize (if solid) AddSolvent->Homogenize Precipitate Protein Precipitation (Acetonitrile) Homogenize->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample AddIS Add Internal Standard Plasma->AddIS Precipitate Protein Precipitation (Acetonitrile) AddIS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

References

Comparative Efficacy of Enfuvirtide Against Diverse HIV-1 Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide presents a comparative analysis of the in vitro activity of Enfuvirtide (T-20), a first-in-class HIV-1 fusion inhibitor, against a spectrum of HIV-1 subtypes. The data herein is collated from multiple studies to provide an objective overview of Enfuvirtide's efficacy and to inform further research and development in HIV therapeutics.

Introduction

Enfuvirtide is a synthetic 36-amino acid peptide that mimics a segment of the C-terminal heptad repeat (CHR) of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[1] Its mechanism of action involves binding to the N-terminal heptad repeat (NHR) of gp41, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[2] While Enfuvirtide has been a valuable component of salvage therapy for treatment-experienced individuals, understanding its activity across the global diversity of HIV-1 is crucial for its optimal use and for the development of next-generation fusion inhibitors. This guide provides a summary of its comparative efficacy, details of experimental protocols for its evaluation, and a visualization of its mechanism and comparative activity.

Data Presentation: In Vitro Susceptibility of HIV-1 Subtypes to Enfuvirtide

The following tables summarize the 50% inhibitory concentrations (IC50) of Enfuvirtide against various HIV-1 subtypes, as determined by in vitro cell-based assays. It is important to note that a wide range of baseline susceptibility to Enfuvirtide has been observed among primary clinical isolates, which may not always correlate with clinical outcomes.[3]

Table 1: Enfuvirtide IC50 Values for a Panel of HIV-1 Non-B Subtypes

HIV-1 Subtype/CRFNumber of IsolatesIC50 Range (µg/mL)Median IC50 (µg/mL)
A20.005 - 0.1800.013
C50.005 - 0.1800.013
D10.005 - 0.1800.013
F20.005 - 0.1800.013
G10.005 - 0.1800.013
J10.005 - 0.1800.013
CRF02_AG60.005 - 0.1800.013
CRF06_cpx10.005 - 0.1800.013

Data extracted from a study using a recombinant envelope virus assay (PHENOSCRIPT™ Env) on isolates from drug-naive individuals.[4]

Table 2: Comparative Mean IC50 of Enfuvirtide (T20) and a Lipopeptide Derivative (LP-40) Against Diverse HIV-1 Subtypes

HIV-1 Subtype/CRFEnfuvirtide (T20) Mean IC50 (nM)LP-40 Mean IC50 (nM)
A29.454.29
B29.454.29
C29.454.29
CRF01_AE29.454.29
CRF01_BC29.454.29

This study highlights the enhanced potency of a next-generation lipopeptide fusion inhibitor compared to the parent Enfuvirtide compound.[5]

Table 3: Susceptibility of HIV-1 Group O to Enfuvirtide

StudyNumber of IsolatesIC50 RangeNotes
Poveda et al., 200510.15 ± 0.028 µg/mLClinically derived virus specimen.[6]
Depatureaux et al., 2011294 - 5,000 nMWide range of baseline susceptibility observed.[7]

Despite the presence of the N42D mutation, which is associated with resistance in subtype B, HIV-1 group O isolates generally remain phenotypically susceptible to Enfuvirtide.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antiviral efficacy. Below are protocols for key experiments cited in the evaluation of Enfuvirtide and other fusion inhibitors.

HIV-1 Pseudovirus Entry Assay (Luciferase-Based)

This assay measures the ability of an antiviral agent to inhibit the entry of single-round infectious pseudoviruses into target cells.

a. Materials:

  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes).[8]

  • HIV-1 Pseudoviruses: Generated by co-transfecting HEK293T cells with an Env-deficient HIV-1 backbone vector (e.g., pSG3ΔEnv) and a plasmid expressing the desired HIV-1 envelope glycoprotein.

  • Reagents: Complete Dulbecco's Modified Eagle Medium (DMEM), DEAE-Dextran, Luciferase Assay System, and a luminometer.

b. Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of Enfuvirtide in complete DMEM.

  • Pre-incubate the HIV-1 pseudovirus preparation with the serially diluted Enfuvirtide for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-Enfuvirtide mixture to the cells in the presence of DEAE-Dextran.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • The 50% inhibitory concentration (IC50) is calculated as the concentration of Enfuvirtide that reduces luciferase expression by 50% compared to the virus control (no drug).

Cell-Cell Fusion Assay (Dye Transfer Method)

This assay assesses the inhibition of HIV-1 envelope-mediated cell-to-cell fusion.

a. Materials:

  • Effector Cells: A cell line chronically infected with HIV-1 (e.g., H9/HIV-1IIIB).

  • Target Cells: A cell line expressing CD4 and co-receptors (e.g., MT-2 cells).

  • Reagents: Calcein-AM (a fluorescent dye), complete RPMI-1640 medium.

b. Protocol:

  • Label the effector cells (H9/HIV-1IIIB) with Calcein-AM.

  • Incubate the labeled effector cells with the target cells (MT-2) at a ratio of 1:5 in the presence of serial dilutions of Enfuvirtide.

  • Incubate the cell co-culture for 2 hours at 37°C to allow for cell fusion.

  • Observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) under a fluorescence microscope. The transfer of the fluorescent dye from effector to target cells indicates fusion.

  • Quantify the number of syncytia or the extent of dye transfer.

  • The IC50 is the concentration of Enfuvirtide that inhibits syncytia formation or dye transfer by 50% compared to the control (no drug).[9]

Visualizations

Mechanism of Action of Enfuvirtide

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Co-receptor   Binding gp41_intermediate gp41 Pre-hairpin Intermediate CoR->gp41_intermediate 3. gp41 Conformational     Change six_helix 6-Helix Bundle Formation gp41_intermediate->six_helix 4. Hairpin Formation fusion_pore Fusion Pore six_helix->fusion_pore 5. Membrane Fusion Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->gp41_intermediate Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by Enfuvirtide.

Experimental Workflow for Enfuvirtide Susceptibility Testing

experimental_workflow start Start prep_virus Prepare HIV-1 Pseudovirus (with specific subtype Env) start->prep_virus prep_cells Seed TZM-bl Target Cells start->prep_cells prep_drug Prepare Serial Dilutions of Enfuvirtide start->prep_drug incubation Pre-incubate Virus with Enfuvirtide prep_virus->incubation infection Infect TZM-bl Cells prep_cells->infection prep_drug->incubation incubation->infection incubation2 Incubate for 48 hours infection->incubation2 readout Measure Luciferase Activity incubation2->readout analysis Calculate IC50 Value readout->analysis end End analysis->end comparative_activity Enfuvirtide Enfuvirtide (T-20) Broad activity against Group M subtypes (B and non-B). Generally active against Group O. Higher IC50 compared to next-generation inhibitors. Subtype_B HIV-1 Subtype B Reference for many early studies. Enfuvirtide->Subtype_B Active Non_B HIV-1 Non-B Subtypes (A, C, D, F, G, CRFs) Generally susceptible. Wide range of baseline IC50s. Enfuvirtide->Non_B Active Group_O HIV-1 Group O Generally susceptible despite N42D polymorphism. Wide IC50 range. Enfuvirtide->Group_O Active Next_Gen Next-Generation Fusion Inhibitors (e.g., Lipopeptides) Significantly lower IC50s. Improved potency against diverse subtypes. Enfuvirtide->Next_Gen Lower Potency Compared To

References

Benchmarking Enfuvirtide: A Comparative Analysis of Novel HIV Entry Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Durham, NC – December 12, 2025 – A comprehensive analysis of the first-generation HIV fusion inhibitor, Enfuvirtide, against a landscape of novel entry inhibitor candidates reveals significant advancements in potency, pharmacokinetics, and resistance profiles. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key performance data and detailed experimental methodologies to inform future research and development in HIV therapeutics.

The emergence of novel entry inhibitors, including next-generation fusion peptides, small molecules, and broadly neutralizing antibodies, presents promising alternatives to Enfuvirtide, which has been a critical component of salvage therapy for treatment-experienced individuals with multi-drug resistant HIV-1. This comparison highlights the evolution of strategies to block the initial stages of HIV-1 infection.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy, pharmacokinetic properties, and clinical trial outcomes of Enfuvirtide and a selection of novel entry inhibitor candidates.

Table 1: In Vitro Efficacy of Peptide-Based Entry Inhibitors
CompoundTargetAssay TypeIC50 (nM)Fold Improvement vs. EnfuvirtideReference
Enfuvirtide (T-20) gp41 HR1Cell-Cell Fusion23 ± 6-[1]
Sifuvirtide gp41 HR1Cell-Cell Fusion1.2 ± 0.2~19x[1]
Albuvirtide (B10815435) gp41 HR1Pseudovirus Neutralization0.5 - 5.0 (subtype dependent)Variable[2]
LP-40 (Lipopeptide) gp41 HR1Single-Cycle Entry0.44~21x[3]

IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pharmacokinetic Profiles of Injectable Entry Inhibitors
CompoundClassAdministrationHalf-life (t½)Dosing FrequencyReference
Enfuvirtide Fusion InhibitorSubcutaneous3.8 hoursTwice Daily[4]
Sifuvirtide Fusion InhibitorSubcutaneous~39 hoursOnce Daily[4]
Albuvirtide Fusion InhibitorIntravenous~11 daysOnce Weekly[5][6]
Ibalizumab bNAb (anti-CD4)Intravenous~3-4 daysEvery 2 Weeks[7][8]
Table 3: Clinical Efficacy of Enfuvirtide vs. Novel Entry Inhibitors (Phase 3 Data)
DrugClassTrialPopulationWeek 48 Viral Load <50 copies/mLWeek 48 Mean CD4+ Increase (cells/µL)Reference
Enfuvirtide Fusion InhibitorTORO 1 & 2Treatment-Experienced30% (vs. 12% in control)91 (vs. 45 in control)[9]
Albuvirtide Fusion InhibitorTALENTTreatment-Experienced80.4% (non-inferior to control)Not Reported[10][11]
Fostemsavir Attachment InhibitorBRIGHTEHeavily Treatment-Experienced54% (randomized cohort)139 (randomized cohort)[12][13]
Ibalizumab bNAb (anti-CD4)TMB-301Heavily Treatment-Experienced43%51[8]
Cenicriviroc (B192934) CCR5 AntagonistCENTAUR (Phase 2b)Treatment-Naïve/Experienced64-68% (at week 48)Not Reported[14][15]

Note: Direct head-to-head clinical trial data is limited. Comparisons should be made with caution due to differences in trial design and patient populations.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

HIV-1 Pseudovirus Neutralization Assay

This assay quantifies the ability of an inhibitor to prevent a single round of HIV-1 entry.

1. Production of Pseudotyped Lentiviral Particles:

  • Co-transfect HEK293T cells with a plasmid encoding the HIV-1 envelope glycoprotein (B1211001) (Env) of interest and a lentiviral backbone plasmid that lacks a functional env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

  • Culture the cells for 48-72 hours.

  • Harvest the supernatant containing the pseudovirions.

  • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Determine the 50% tissue culture infectious dose (TCID50) of the virus stock by infecting target cells (e.g., TZM-bl) with serial dilutions of the virus.[16][17]

2. Neutralization Assay:

  • Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.

  • In a separate plate, prepare serial dilutions of the entry inhibitor.

  • Add a standardized amount of pseudovirus to each well containing the diluted inhibitor and incubate for 1 hour at 37°C.

  • Transfer the virus-inhibitor mixture to the target cells.

  • Incubate for 48 hours at 37°C.

  • Measure the reporter gene expression (e.g., luciferase activity using a luminometer).

  • Calculate the 50% inhibitory concentration (IC50) by determining the inhibitor concentration that results in a 50% reduction in reporter gene expression compared to virus-only controls.[16][17]

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing HIV-1 Env with cells expressing CD4 and co-receptors.

1. Cell Preparation:

  • Effector cells: Transfect a cell line (e.g., HEK293T) with a plasmid expressing the HIV-1 Env glycoprotein.

  • Target cells: Use a cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains a reporter system (e.g., luciferase).

2. Fusion Assay:

  • Plate the target cells in a 96-well plate.

  • Prepare serial dilutions of the entry inhibitor and add them to the target cells.

  • Add the Env-expressing effector cells to the wells containing the target cells and inhibitor.

  • Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.

  • Measure the reporter gene activity, which is proportional to the extent of cell fusion.

  • Calculate the IC50 value as the concentration of the inhibitor that reduces reporter activity by 50%.

MTT Cytotoxicity Assay

This colorimetric assay assesses the potential toxicity of the inhibitor candidates to cells.

1. Cell Plating:

  • Seed a suitable cell line (e.g., Vero or HEK293T) in a 96-well plate at a predetermined density.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound.

  • Add the diluted compounds to the cells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan crystals.[18]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

HIV Drug Resistance Profiling

Determining the resistance profile of an entry inhibitor is crucial for its clinical development.

1. Genotypic Resistance Testing:

  • This method involves sequencing the relevant viral genes (e.g., the env gene for entry inhibitors) from patient-derived HIV-1 or from virus cultured in the presence of the drug.[19][20]

  • The identified mutations are compared to a database of known resistance-associated mutations (e.g., the Stanford University HIV Drug Resistance Database).[21]

2. Phenotypic Resistance Testing:

  • This assay directly measures the susceptibility of a patient's virus to a specific drug.[22][23]

  • Recombinant viruses containing the patient's env gene are generated.

  • The ability of the drug to inhibit the replication of these viruses is measured and compared to its activity against a wild-type reference virus.

  • The result is reported as the fold-change in IC50 compared to the reference strain.[21]

Visualizing the Landscape of HIV Entry and Inhibition

The following diagrams illustrate the HIV-1 entry pathway, the experimental workflow for evaluating entry inhibitors, and the comparative logic of this guide.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Fusion Viral Entry gp41->Fusion 4. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change Fostemsavir Fostemsavir (Attachment Inhibitor) Fostemsavir->gp120 Blocks Ibalizumab Ibalizumab (Post-attachment Inhibitor) Ibalizumab->CD4 Blocks Cenicriviroc Cenicriviroc (CCR5 Antagonist) Cenicriviroc->CCR5_CXCR4 Blocks Enfuvirtide Enfuvirtide/Sifuvirtide (Fusion Inhibitors) Enfuvirtide->gp41 Blocks

Caption: HIV-1 entry pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / Clinical Evaluation Pseudovirus_Assay Pseudovirus Neutralization Assay (IC50) PK_Studies Pharmacokinetic Studies (t½) Pseudovirus_Assay->PK_Studies Fusion_Assay Cell-Cell Fusion Assay (IC50) Fusion_Assay->PK_Studies Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cytotoxicity_Assay->PK_Studies Resistance_Profiling Resistance Profiling PK_Studies->Resistance_Profiling Clinical_Trials Clinical Trials (Efficacy & Safety) Resistance_Profiling->Clinical_Trials start Novel Inhibitor Candidate start->Pseudovirus_Assay start->Fusion_Assay start->Cytotoxicity_Assay

Caption: Experimental workflow for evaluating HIV entry inhibitors.

Comparison_Logic Enfuvirtide Enfuvirtide (T-20) - First-generation fusion inhibitor - Twice-daily injection - Established resistance profile Comparison Comparative Benchmarking Enfuvirtide->Comparison Novel_Inhibitors Novel Entry Inhibitor Candidates Peptide-Based (Sifuvirtide, Albuvirtide) Small Molecules (Fostemsavir, Cenicriviroc) bNAbs (Ibalizumab) Novel_Inhibitors->Comparison Performance_Metrics Performance Metrics In Vitro Efficacy (IC50) Pharmacokinetics (t½) Clinical Efficacy Resistance Profile Comparison->Performance_Metrics

Caption: Logical structure of the comparative analysis.

References

Safety Operating Guide

Safe Disposal of Enfuvirtide Acetate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Enfuvirtide Acetate is a synthetic peptide therapeutic used in the treatment of HIV-1 infection. As with all bioactive compounds, the proper handling and disposal of this compound are critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research and development setting.

Core Principles of this compound Waste Management

The primary goal for disposing of this compound is to prevent its release into the environment and mitigate potential harm to human health.[1] Unused or expired products, reconstituted solutions, and contaminated labware must be managed as regulated pharmaceutical waste. Disposal should not be done through standard trash or sewer systems.[2] All disposal activities must adhere to local, state, and federal regulations for pharmaceutical waste.[2][3]

Handling and Storage Data for Safe Disposal

While specific quantitative limits for the disposal of this compound are not widely published, the following handling and storage information is crucial for informing safe disposal practices.

ParameterGuidelineSource
Storage (Unopened Vials) Store at room temperature (4-20°C).[4]
Storage (Reconstituted Solution) Use immediately or store in the refrigerator for up to 24 hours.[4][5][6]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products Carbon dioxide, carbon monoxide, nitrogen oxides.[1]
Environmental Hazard Slightly hazardous for water; do not allow it to reach the groundwater or sewage system.[2]

Detailed Disposal Protocol for this compound

This protocol outlines the step-by-step procedures for the disposal of this compound in various forms encountered in a laboratory setting.

Objective: To safely collect, segregate, and dispose of this compound waste in compliance with environmental health and safety (EHS) guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

  • Designated, labeled, and sealed waste containers (e.g., black containers for hazardous pharmaceutical waste, blue for non-hazardous).[7]

  • Puncture-resistant sharps containers.[4][5]

  • Chemical waste labels

Part 1: Disposal of Unused or Expired Solid this compound
  • Preparation: 1.1. Don all required personal protective equipment (PPE). 1.2. Perform all waste handling within a designated area, such as a chemical fume hood, to minimize exposure.[8]

  • Waste Collection: 2.1. Place the original vial containing the unused or expired this compound powder into a clearly labeled, sealable container designated for solid pharmaceutical waste. 2.2. Do not empty the powder from its original vial. 2.3. Ensure the container is labeled "Hazardous Waste Pharmaceuticals" or as required by your institution's EHS office.[7]

  • Final Disposal: 3.1. Store the sealed waste container in a secure, designated area until collection by a licensed waste disposal vendor.[9] 3.2. Never dispose of solid this compound down the drain or in regular trash.[1][2]

Part 2: Disposal of Reconstituted this compound Solution
  • Preparation: 1.1. Wear appropriate PPE. 1.2. Unused portions of the reconstituted solution must be discarded.[6] Note that the reconstituted solution is stable for only 24 hours when refrigerated.[4][6]

  • Waste Collection: 2.1. Collect any remaining reconstituted solution in a dedicated, sealed, and clearly labeled container for liquid pharmaceutical waste. 2.2. The container should be compatible with the solvent used for reconstitution (sterile water). 2.3. Do not mix with other chemical wastes unless specifically approved by a qualified chemist or your EHS department.[1]

  • Final Disposal: 3.1. Store the sealed liquid waste container in a designated secure area. 3.2. Arrange for pickup and disposal through an approved hazardous waste management service.[9] Do not pour the solution down the sewer system.[2]

Part 3: Disposal of Contaminated Labware and Sharps
  • Sharps Disposal: 1.1. Immediately following use, dispose of all needles and syringes used to handle this compound in a designated, puncture-resistant sharps container.[4][5][6] 1.2. Do not recap, bend, or break needles.[6] 1.3. Seal the sharps container when it is approximately three-quarters full and manage it as pharmaceutical waste.

  • Contaminated Labware (Non-Sharps): 2.1. Collect all labware that has come into direct contact with this compound (e.g., vials, pipette tips, gloves) in a designated and clearly labeled waste bag or container.[1] 2.2. If feasible, rinse contaminated glassware with a suitable solvent (e.g., ethanol) and collect the rinsate as liquid chemical waste, as described in Part 2.[1]

  • Final Disposal: 3.1. Store the sealed containers of contaminated labware in the designated waste accumulation area. 3.2. All contaminated materials should be disposed of via incineration or another approved treatment method through a licensed waste management facility.[3][7]

Disposal Workflow Diagram

Enfuvirtide_Disposal_Workflow cluster_waste_generation Waste Generation & Segregation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal start Identify this compound Waste solid_waste Unused/Expired Solid start->solid_waste liquid_waste Reconstituted Solution start->liquid_waste sharps_waste Needles & Syringes start->sharps_waste labware_waste Contaminated Labware start->labware_waste solid_container Place Original Vial in Sealed Pharmaceutical Waste Container solid_waste->solid_container liquid_container Collect in Sealed Liquid Waste Container liquid_waste->liquid_container sharps_container Dispose in Puncture-Resistant Sharps Container sharps_waste->sharps_container labware_container Collect in Labeled Biohazard/Chem Waste Bag labware_waste->labware_container final_disposal Store in Secure Area for Licensed Vendor Collection (e.g., Incineration) solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal labware_container->final_disposal

Caption: Workflow for the proper segregation and disposal of this compound waste streams.

References

Personal protective equipment for handling Enfuvirtide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Enfuvirtide Acetate in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and maintaining the integrity of your research.

This compound is a synthetic peptide that functions as an HIV fusion inhibitor.[1] While specific occupational exposure limits have not been established, it is prudent to handle this compound with care due to its biological activity and potential for allergic skin reactions.[2]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.[3][4] The following table summarizes the recommended PPE for various handling scenarios.

Scenario Body Protection Hand Protection Eye & Face Protection Respiratory Protection
Handling Lyophilized Powder (weighing, transfer) Laboratory coatDisposable nitrile gloves (double gloving recommended)Safety glasses with side-shieldsWork in a fume hood or biosafety cabinet.[5] If significant aerosolization is possible, an N95 respirator or higher is recommended.[3]
Reconstituting the Peptide Laboratory coatDisposable nitrile glovesSafety glasses with side-shields or safety goggles for splash hazards[3]Not generally required if performed in a well-ventilated area or fume hood.
Handling Reconstituted Solution Laboratory coatDisposable nitrile glovesSafety glasses with side-shieldsNot generally required for small quantities in a well-ventilated area.[3]
Spill Cleanup Chemical-resistant or disposable coverallsDouble-layered disposable nitrile glovesFull-face shield or safety goggles[3]N95 respirator or higher, especially for spills of powdered material.[3]
Waste Disposal Laboratory coatDisposable nitrile glovesSafety glasses with side-shieldsNot generally required.

Operational and Disposal Plans

A structured workflow is critical for minimizing exposure and preventing contamination.[3] The following sections provide step-by-step guidance for the safe handling and disposal of this compound.

Receiving and Storage:

  • Lyophilized Powder: Upon receipt, store in a cool, dry, and dark place, typically at -20°C or below.[6]

  • Reconstituted Solution: Once reconstituted, store in a refrigerator between 2°C and 8°C and use within 24 hours. Avoid repeated freeze-thaw cycles by aliquoting into smaller, single-use vials if necessary.[7]

Handling and Preparation:

  • Preparation: Before handling, ensure your designated workspace is clean and sanitized.[3] Assemble all necessary sterile materials, such as vials, pipettes, and recommended solvents (e.g., sterile water for injection).[8]

  • Donning PPE: Put on the appropriate PPE as outlined in the table above.

  • Reconstitution: When reconstituting the lyophilized powder, work within a fume hood or biosafety cabinet to minimize inhalation risk.[5] Gently swirl or roll the vial to dissolve the powder; do not shake.[8]

  • Experimentation: Conduct all experimental work in a designated and clearly marked area.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination and dispose of it in the appropriate waste stream.

Spill Cleanup:

In the event of a spill, immediate and proper cleanup is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area and allow aerosols to settle.

  • Don PPE: Wear appropriate spill cleanup PPE.

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials, including broken glass, using forceps or a scoop.[9] Clean the spill area three times with a detergent solution, followed by a rinse.[9]

  • Disposal: Place all cleanup materials into a labeled hazardous waste container.

Disposal:

Proper disposal of this compound waste is essential for environmental and personnel safety.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled hazardous waste container.[3] Do not pour down the drain.[6]

  • Sharps: All needles and syringes must be disposed of in a puncture-resistant sharps container.[4]

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Sanitized Workspace prep1->prep2 prep3 Gather Sterile Materials prep2->prep3 handle1 Reconstitute Lyophilized Peptide prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS Protocols clean2->clean3

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.